1-(4-Chlorophenyl)guanidine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJNJAJDBNFVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374034 | |
| Record name | 1-(4-Chlorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45964-97-4 | |
| Record name | 1-(4-Chlorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROPHENYL)GUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QJ5KU64Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of 1-(4-Chlorophenyl)guanidine
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)guanidine
Introduction
This compound is a substituted guanidine derivative that serves as a critical intermediate and building block in medicinal and synthetic chemistry. Its structural motif is found in various pharmacologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of these properties, grounded in experimental data and predictive models, and outlines detailed protocols for its analysis. The molecule is utilized as a reagent in the synthesis of pyrimidine derivatives, which are being investigated as hSMG-1 inhibitors for potential cancer treatment.[1] It is also explored for its potential as an antibacterial agent and is recognized as an impurity in the manufacturing of Chlorhexidine.[1][2]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation for all further analysis.
-
Chemical Name: this compound[3]
-
Synonyms: N-(4-Chlorophenyl)guanidine, 2-(4-chlorophenyl)guanidine, p-Chlorophenylguanidine[2][3][4]
The structure consists of a guanidine group attached to a p-chlorinated phenyl ring. This combination of a highly basic guanidinium functional group and a hydrophobic aromatic ring dictates its chemical behavior and physical properties.
Core Physicochemical Properties
The physicochemical parameters of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data presented below combines experimentally determined values with validated computational predictions.
| Property | Value | Source & Notes |
| Physical Form | Solid, Crystalline Solid | [5][7] |
| Melting Point | 121 °C | [1][2] (For the free base) |
| 237-238 °C | [8] (For the hydrochloride salt) | |
| Boiling Point | 265.6 ± 42.0 °C | [1][2] (Predicted) |
| Density | 1.36 ± 0.1 g/cm³ | [1][2] (Predicted) |
| pKa | 10.67 ± 0.10 | [1][2] (Predicted, for the conjugate acid) |
| Solubility | Low solubility in water.[7] The hydrochloride salt is slightly soluble in Water, Methanol, and DMSO.[8] |
The high basicity, evidenced by the predicted pKa of 10.67, is a hallmark of the guanidine group, which is readily protonated under physiological conditions.[1][2] This property is fundamental to its mechanism of action in biological contexts and its handling during synthesis and purification. The significant difference in melting points between the free base and its hydrochloride salt underscores the importance of specifying the compound's form.[1][2][8]
Analytical Characterization: Methodologies and Insights
Robust analytical methods are paramount for ensuring the purity, identity, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity and concentration of this compound. A reverse-phase method is highly effective, leveraging the compound's aromatic character for retention on a nonpolar stationary phase.
Expert Insight: The choice of a reverse-phase C18 column is logical due to the molecule's moderate polarity.[9] The guanidine group's basicity necessitates the use of an acidic mobile phase modifier, such as phosphoric or formic acid.[10] This suppresses the ionization of silanol groups on the silica-based column, preventing peak tailing and ensuring a sharp, symmetrical peak. Using a buffer, such as potassium dihydrogen phosphate, helps maintain a stable pH for reproducible retention times.[9]
A typical workflow for HPLC analysis is illustrated below.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for quantitative analysis.
Spectroscopic Techniques (NMR, IR, UV-Vis)
While specific spectral data for this exact molecule is not abundant in public literature, the principles of spectroscopy for structural elucidation are well-established and directly applicable.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR would reveal signals corresponding to the aromatic protons on the chlorophenyl ring and the protons on the guanidine nitrogens. The splitting patterns of the aromatic protons would confirm the 1,4- (para) substitution pattern. ¹³C NMR would show distinct peaks for the carbon atoms, with the guanidinium carbon appearing in a characteristic downfield region.[11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by N-H stretching vibrations from the guanidine group (typically in the 3100-3500 cm⁻¹ region) and C=N stretching. Aromatic C-H and C=C stretching bands, along with a strong C-Cl stretching vibration, would also be present to confirm the key functional groups.[11]
-
UV-Vis Spectroscopy: The presence of the chlorophenyl chromophore makes the compound suitable for UV-Vis analysis. This technique is less useful for detailed structure identification but is highly effective for quantitative analysis in conjunction with HPLC.[9][13]
Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a clear rationale for each step.
Protocol: Purity Determination by Reverse-Phase HPLC
Objective: To quantify the purity of a this compound sample.
Methodology Rationale: This protocol is based on established methods for guanidine-related compounds.[9][10] A C18 column provides excellent retention, while a buffered acidic mobile phase ensures sharp peaks and reproducibility.
Step-by-Step Procedure:
-
Instrumentation: HPLC system with UV-Vis detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare a 0.05 M potassium dihydrogen phosphate buffer. Dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC-grade water.[9]
-
Adjust the pH to 3.5 using orthophosphoric acid. This low pH ensures the guanidine moiety is fully protonated and interacts consistently with the stationary phase.
-
Filter the buffer through a 0.45 µm membrane.
-
The final mobile phase is a 60:40 (v/v) mixture of the pH 3.5 buffer and acetonitrile.[9]
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation.
-
-
Standard Preparation:
-
Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to create a 1000 µg/mL stock solution.
-
Prepare a series of working standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution for the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a sample to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Dissolve in the mobile phase and filter through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C (for improved retention time stability)
-
Detection Wavelength: 254 nm (a common wavelength for aromatic compounds)
-
-
Analysis and Validation:
-
Inject the standards to generate a linear calibration curve (R² > 0.999).
-
Inject the sample in triplicate.
-
Calculate the purity by comparing the sample's peak area to the calibration curve. The system is validated if the retention times are consistent and the standard curve is linear.
-
Protocol: Melting Point Determination
Objective: To verify the identity and purity of this compound via its melting point.
Methodology Rationale: A pure crystalline solid has a sharp, defined melting range. Impurities typically depress and broaden this range.
Caption: Standard workflow for melting point determination.
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm.
-
Measurement: Place the tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20°C below the expected melting point (121°C).[1][2]
-
Fine Heating: Decrease the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
-
Validation: A sharp range (e.g., 1-2°C) close to the literature value confirms high purity.
Safety, Handling, and Storage
Proper handling is crucial due to the compound's potential hazards.
-
Hazard Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4) and may cause skin and eye irritation.[14]
-
Precautionary Statements:
-
Storage Conditions: Store in a cool (2-8°C), dry, and well-ventilated area.[1][2] Keep the container tightly closed and protect from light.[1][2]
Conclusion
This compound is a compound whose utility in pharmaceutical development is directly linked to its distinct physicochemical properties. Its high basicity, moderate polarity, and defined thermal characteristics are key parameters that must be controlled and understood. The analytical protocols detailed in this guide, particularly the robust HPLC method, provide the necessary tools for researchers to ensure the quality and integrity of this important chemical entity in their work. Adherence to strict safety and handling procedures is mandatory to mitigate any potential risks.
References
- 1. N-(4-Chlorophenyl)guanidine CAS#: 45964-97-4 [m.chemicalbook.com]
- 2. 45964-97-4 CAS MSDS (N-(4-Chlorophenyl)guanidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. GSRS [precision.fda.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 45964-97-4 | FC64080 [biosynth.com]
- 7. chembk.com [chembk.com]
- 8. 14279-91-5 CAS MSDS (4-CHLOROPHENYLGUANIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 1-(4-Chlorophenyl)-3-cyanoguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. scispace.com [scispace.com]
- 12. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]
- 13. lehigh.edu [lehigh.edu]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-(4-Chlorophenyl)guanidine: Molecular Structure, Weight, and Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)guanidine is a substituted guanidine derivative of significant interest in medicinal chemistry and pharmacology. The guanidinium group, characterized by its planarity, high basicity, and ability to form multiple hydrogen bonds, is a privileged scaffold in drug design, appearing in a range of natural products and synthetic drugs with diverse biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its molecular structure, molecular weight, and the analytical methodologies crucial for its characterization. We will delve into its synthesis, predicted spectroscopic signatures, and its established roles as a modulator of key biological targets, offering insights for researchers engaged in its study and application.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a foundational dataset for any experimental or computational work.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-chlorophenyl)guanidine | PubChem |
| CAS Number | 45964-97-4 | [3][4] |
| Molecular Formula | C₇H₈ClN₃ | [3] |
| Molecular Weight | 169.61 g/mol | [3] |
| Canonical SMILES | C1=CC(=CC=C1N=C(N)N)Cl | PubChem |
| InChI Key | ZSJNJAJDBNFVCA-UHFFFAOYSA-N | [3] |
Table 1: Core Molecular Identifiers and Properties of this compound.
Molecular Structure and Conformation
The structure of this compound consists of a central guanidine group attached to a 4-substituted chlorophenyl ring. The guanidinium group is protonated at physiological pH, allowing for resonance delocalization of the positive charge across the three nitrogen atoms. This delocalization results in a planar, highly stable cation that is crucial for its biological interactions.
While a specific X-ray crystal structure for this compound has not been reported in publicly accessible databases, crystallographic studies of related N,N'-substituted guanidines reveal that the bond lengths within the central C-N₃ core are intermediate between single and double bonds, confirming the resonance stabilization.[5] The phenyl ring is expected to have rotational freedom around the C-N bond, although steric hindrance and electronic effects will influence its preferred conformation.
Caption: 2D representation of this compound.
Synthesis Protocol
While various methods exist for the synthesis of guanidines, a common and effective approach for N-aryl guanidines involves the reaction of an amine with a guanylating agent.[6] A plausible and efficient synthesis of this compound hydrochloride can be adapted from the synthesis of its biguanide analogue, 1-(4-chlorophenyl)biguanide.[7] This involves the reaction of 4-chloroaniline with dicyandiamide in the presence of an acid.
Materials:
-
4-Chloroaniline (C₆H₆ClN)
-
Dicyandiamide (C₂H₄N₄)
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ammonium Hydroxide (NH₄OH) solution
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve dicyandiamide (1.0 eq) in toluene.
-
Addition of Amine: Add 4-chloroaniline (1.1 eq) to the solution. Stir the mixture at room temperature for approximately 15-30 minutes.
-
Acidification and Reflux: Add a 1:1 mixture of concentrated HCl and water dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the resulting precipitate (this compound hydrochloride) is collected by filtration.
-
Neutralization and Purification (for free base): To obtain the free base, the hydrochloride salt can be neutralized with a dilute solution of ammonium hydroxide. The solvent is then removed under reduced pressure.
-
Recrystallization: The crude product (either the salt or free base) is washed with water and then recrystallized from ethanol to yield the purified this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Ar-H): The 4-chlorophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the symmetry of the para-substituted ring. Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the chlorine atom will be deshielded compared to the protons ortho to the guanidino group.
-
Guanidino Protons (N-H): The protons on the guanidino nitrogens are expected to be broad and may exchange with residual water in the solvent. Their chemical shift will be highly dependent on the solvent, concentration, and temperature, typically appearing in a broad range (δ 5.0-8.0 ppm).
¹³C NMR Spectroscopy (Predicted)
-
Guanidinyl Carbon (C=N): The central carbon of the guanidine group is expected to have a characteristic chemical shift in the range of δ 155-160 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons.
-
The carbon bearing the chlorine atom (C-Cl) will be in the range of δ 125-135 ppm.
-
The carbons ortho to the chlorine (CH) will appear around δ 128-130 ppm.
-
The carbons meta to the chlorine (CH) will be found around δ 115-125 ppm.
-
The carbon attached to the guanidino nitrogen (C-N) will be in the range of δ 140-150 ppm.
-
FT-IR Spectroscopy (Predicted)
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the guanidinium group.
-
C=N Stretching: A strong absorption band around 1630-1660 cm⁻¹ is characteristic of the C=N stretching vibration of the guanidinium group.[12]
-
N-H Bending: Bending vibrations for the N-H groups are expected around 1550-1620 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.
-
C-Cl Stretching: A characteristic absorption in the fingerprint region, typically around 1000-1100 cm⁻¹, for the C-Cl bond.
Pharmacological Significance and Mechanism of Action
Phenylguanidine derivatives are recognized for their interaction with several important biological targets. This compound, in particular, has been investigated for its role as an inhibitor of urokinase and a modulator of acid-sensing ion channels (ASICs).
Urokinase Inhibition
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in tissue remodeling, and its overexpression is linked to tumor invasion and metastasis.[13][14][15][16] Phenylguanidines act as competitive inhibitors of urokinase.[1][17] The positively charged guanidinium group mimics the side chain of arginine, the natural substrate for urokinase, allowing it to bind to the S1 specificity pocket of the enzyme, which contains a key aspartic acid residue (Asp189).[13][14] The 4-chlorophenyl moiety can then form additional interactions within the active site, contributing to the binding affinity and selectivity. Quantitative structure-activity relationship (QSAR) studies on substituted phenylguanidines have shown that the nature and position of substituents on the phenyl ring significantly influence their inhibitory potency.[17][18][19]
Caption: Mechanism of urokinase inhibition by this compound.
Modulation of Acid-Sensing Ion Channel 3 (ASIC3)
Acid-sensing ion channels (ASICs) are proton-gated sodium channels involved in pain perception, particularly in response to ischemia and inflammation.[20][21] this compound has been identified as a positive allosteric modulator of ASIC3. It enhances the channel's sensitivity to protons and can reverse the effects of desensitization.[20][21] The guanidine moiety is a common feature among ASIC modulators, and the hydrophobic chlorophenyl group likely contributes to its interaction with the channel protein.[21][22][23] This modulation of ASIC3 presents a potential avenue for the development of novel analgesics.
Conclusion
This compound is a molecule with a well-defined structure and molecular weight, whose synthesis is achievable through established chemical routes. While direct experimental spectroscopic data is sparse, a combination of theoretical prediction and analysis of related compounds provides a robust framework for its characterization. Its significance for drug development professionals is underscored by its demonstrated activity as a urokinase inhibitor and an ASIC3 modulator. The insights provided in this guide serve as a valuable technical resource for researchers working with this compound, facilitating its synthesis, characterization, and further investigation into its promising pharmacological applications.
References
- 1. (4-aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Guanidine synthesis [organic-chemistry.org]
- 7. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. scispace.com [scispace.com]
- 11. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. QSAR study of substituted 2-pyridinyl guanidines as selective urokinase-type plasminogen activator (uPA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel urokinase plasminogen activator (uPA) inhibitors using ligand-based modeling and virtual screening followed by in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 1-(4-Chlorophenyl)guanidine in various solvents
An In-depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)guanidine for Pharmaceutical Development
Introduction
This compound is a substituted guanidine that serves as a key intermediate in the synthesis of various compounds, including pharmacologically active agents like chlorhexidine and proguanil. Understanding its solubility is a cornerstone of successful drug development and formulation. Solubility dictates a compound's bioavailability, manufacturability, and the feasibility of different dosage forms. This guide provides a comprehensive overview of the physicochemical properties, theoretical solubility principles, and practical experimental methodologies for determining the solubility of this compound, tailored for researchers and drug development professionals.
Physicochemical Characterization: The Blueprint for Solubility Behavior
A molecule's inherent physical and chemical properties are the primary determinants of its solubility. For this compound, the key characteristics of both the free base and its common hydrochloride salt are summarized below. The presence of the basic guanidine group is the most critical feature, predicting a strong dependence of solubility on pH.
| Property | This compound (Free Base) | This compound HCl (Salt) | Significance for Solubility |
| Chemical Structure | The aromatic ring imparts hydrophobicity, while the guanidine group is highly polar and basic. | ||
| Molecular Formula | C₇H₈ClN₃[1][2][3] | C₇H₈ClN₃·HCl[4] | Defines the elemental composition and molar mass. |
| Molecular Weight | 169.61 g/mol [1][2][3] | 206.07 g/mol [4] | Higher molecular weight can sometimes correlate with lower solubility. |
| pKa (Predicted) | 10.67 ± 0.10[5] | Not Applicable | As a strong base (high pKa), it will be >99% protonated and ionized at physiological pH (~7.4), drastically increasing aqueous solubility. |
| Melting Point | 121 °C[5] | ~240 °C (for a related biguanide HCl)[6] | High melting point suggests strong crystal lattice energy, which must be overcome for dissolution, potentially lowering solubility. |
| Appearance | Solid[1] | White Crystalline Powder[7] | Physical form is important for handling during solubility experiments. |
Theoretical Principles of Solubility
Solubility is not a single value but a dynamic equilibrium that is influenced by both the compound's intrinsic properties and the experimental conditions.
Thermodynamic vs. Kinetic Solubility
In drug discovery, two types of solubility are commonly measured:
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[8] It is a critical parameter for biopharmaceutical classification (BCS) and formulation development. The "shake-flask" method is the gold-standard for its determination.[8][9][10]
-
Kinetic Solubility: This measures the concentration at which a compound, dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, begins to precipitate.[8] It is a high-throughput screening method used in early discovery to quickly assess structure-solubility relationships.[8][9]
This guide focuses on thermodynamic solubility, which provides the definitive data required for later-stage development.
The Critical Role of pH
For an ionizable compound like this compound, pH is the most dominant factor influencing its aqueous solubility. As a base, it accepts a proton to form a charged (ionized) conjugate acid.
B + H₂O ⇌ BH⁺ + OH⁻ (Solid, less soluble) ⇌ (In solution, more soluble)
The relationship between pH, pKa, and the ratio of ionized to unionized forms is described by the Henderson-Hasselbalch equation . The key takeaway is that at pH values more than two units below the pKa (i.e., pH < 8.67), the compound will be predominantly in its highly soluble, ionized (protonated) form.[8][11] Conversely, at pH values above the pKa, the insoluble, neutral free base will dominate.
Caption: Relationship between pH and the ionization state of a basic compound.
Solubility Profile of this compound
| Solvent | Form | Solubility | Source |
| Water | Hydrochloride Salt | Soluble to 100 mM | [4] |
| Water | Free Base | Low / Poorly Soluble | [7] (Inferred) |
| DMSO | Free Base (related cyanoguanidine) | Slightly Soluble | [12] |
| Methanol | Free Base (related cyanoguanidine) | Slightly Soluble | [12] |
Expert Insight: The high aqueous solubility of the hydrochloride salt (100 mM is equivalent to ~20.6 mg/mL) is entirely consistent with its high pKa.[4] This demonstrates that for aqueous formulations, using the salt form is the most effective strategy. The free base is expected to have very low intrinsic solubility in water due to the hydrophobic chlorophenyl group.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the definitive method for measuring equilibrium solubility, a self-validating system essential for regulatory submissions and robust formulation development.[9][10]
Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Step-by-Step Methodology
-
Materials & Preparation:
-
This compound (or its HCl salt).
-
Selected solvents (e.g., water, pH 7.4 phosphate buffer, ethanol).
-
Glass vials with screw caps.
-
Orbital shaker with temperature control.
-
Centrifuge.
-
Syringes and syringe filters (e.g., 0.22 µm PVDF).
-
Calibrated analytical balance.
-
HPLC system for analysis.
-
-
Experimental Procedure:
-
Step 2.1: Add an excess amount of the solid compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 5-10 mg of compound per 1 mL of solvent.
-
Causality: Using excess solid ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.[9]
-
-
Step 2.2: Add a precise volume of the desired solvent to each vial.
-
Step 2.3: Seal the vials tightly to prevent solvent evaporation.
-
Step 2.4: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period, typically 24 to 48 hours.
-
Causality: This extended agitation time allows the system to reach thermodynamic equilibrium between the dissolved and solid states. The time required should be confirmed by taking measurements at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[11]
-
-
Step 2.5: After equilibration, remove the vials and allow them to stand briefly. Visually confirm that excess solid is still present.
-
Step 2.6: Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step.
-
Method A (Recommended): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Method B: Filter the solution using a chemically compatible syringe filter (e.g., 0.22 µm PVDF). The filter material must be validated to ensure it does not adsorb the compound.[8]
-
-
Step 2.7: Carefully aspirate a known volume of the clear supernatant.
-
Step 2.8: Dilute the supernatant with the mobile phase used for analysis to bring the concentration within the calibrated range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of the diluted supernatant using a validated analytical method, such as the HPLC-UV protocol described in the next section.
-
Calculate the original solubility value, accounting for the dilution factor. Report the result in standard units (e.g., mg/mL, µM).
-
Protocol for Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is required to accurately measure the compound's concentration in the saturated solution. High-Performance Liquid Chromatography with UV detection is well-suited for this purpose due to the chromophore present in this compound.[13][14]
Step-by-Step Methodology
-
Instrumentation & Reagents:
-
Chromatographic Conditions (Example):
-
Mobile Phase: 60:40 (v/v) mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5) and acetonitrile.[13]
-
Causality: The buffered aqueous phase controls the ionization state of the compound on the column, while the organic modifier (acetonitrile) controls retention time. A C18 column is chosen for its versatility in retaining moderately polar compounds.[13]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~240 nm (A UV scan should be performed to determine the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
-
Calibration and Quantification:
-
Step 3.1: Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in the mobile phase.[13]
-
Step 3.2: Create a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[13]
-
Step 3.3: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve must demonstrate linearity with a correlation coefficient (r²) of ≥ 0.999.[13]
-
Step 3.4: Inject the diluted samples from the solubility experiment and determine their concentration from the calibration curve.
-
Step 3.5: Apply the dilution factor to calculate the final solubility.
-
Conclusion
The solubility of this compound is fundamentally governed by its nature as a strong base. The free base form exhibits low intrinsic aqueous solubility, a critical consideration for non-aqueous formulations or synthesis schemes. In contrast, its hydrochloride salt is highly soluble in water, making it the preferred form for aqueous-based applications and formulations.[4] This guide provides the theoretical framework and validated, practical protocols for researchers to accurately determine the thermodynamic solubility of this compound, ensuring robust and reliable data for advancing drug development and formulation projects.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. GSRS [precision.fda.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. 45964-97-4 CAS MSDS (N-(4-Chlorophenyl)guanidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-(4-CHLOROPHENYL)BIGUANIDE HYDROCHLORIDE CAS#: 4022-81-5 [amp.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)guanidine Hydrochloride
This guide provides a comprehensive overview of the synthesis of 1-(4-Chlorophenyl)guanidine hydrochloride, a key intermediate in the production of several pharmacologically significant compounds, most notably the antimalarial drug chlorproguanil. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: Significance and Applications
This compound and its hydrochloride salt are crucial building blocks in medicinal chemistry. The guanidine moiety is a prominent feature in numerous natural products and synthetic drugs, recognized for its biological activity. The primary application of this compound hydrochloride lies in its role as a precursor to biguanide antimalarials like chlorproguanil.[1][2] Chlorproguanil functions by inhibiting the enzyme dihydrofolate reductase in malaria parasites, thereby disrupting DNA synthesis and preventing parasite reproduction.[2][3] The presence of the 4-chlorophenyl group is a critical structural feature that contributes to the molecule's therapeutic efficacy.
Synthetic Pathways and Mechanistic Insights
The principal and most industrially viable method for synthesizing this compound hydrochloride involves the reaction of 4-chloroaniline with a guanylating agent. The most common and cost-effective guanylating agent for this purpose is dicyandiamide (cyanoguanidine).
Reaction of 4-Chloroaniline with Dicyandiamide
This synthesis is typically a two-stage process. The first stage involves the formation of 1-(4-chlorophenyl)biguanide, which is subsequently converted to the desired guanidine derivative.[4]
Reaction Scheme:
Mechanism:
The synthesis proceeds through the nucleophilic addition of the amino group of 4-chloroaniline to one of the nitrile carbons of dicyandiamide. The reaction is acid-catalyzed, with hydrochloric acid serving a dual purpose: it protonates the dicyandiamide, making it more susceptible to nucleophilic attack, and it forms the hydrochloride salt of the final product, which often aids in its purification through crystallization.
The causality behind this choice of reactants lies in their ready availability and relatively low cost. 4-chloroaniline is a common industrial chemical, and dicyandiamide is a widely used reagent in the synthesis of guanidines and related compounds.[5][6]
Experimental Protocol: A Validated Approach
This section details a robust and reproducible protocol for the laboratory-scale synthesis of this compound hydrochloride.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Chloroaniline | 127.57 | 12.76 g | 0.1 | >99% |
| Dicyandiamide | 84.08 | 8.41 g | 0.1 | >98% |
| Concentrated HCl | 36.46 | ~10 mL | ~0.12 | 37% |
| Toluene | - | 100 mL | - | Anhydrous |
| Ethanol | - | As needed | - | 95% |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chloroaniline (12.76 g, 0.1 mol) and toluene (100 mL). Stir the mixture at room temperature until the 4-chloroaniline is completely dissolved.
-
Addition of Dicyandiamide: Add dicyandiamide (8.41 g, 0.1 mol) to the solution.
-
Acidification: Slowly add concentrated hydrochloric acid (~10 mL) dropwise from the dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed, and the temperature should be monitored.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of 1-(4-chlorophenyl)biguanide hydrochloride will form.[4]
-
Filtration and Washing: Filter the precipitate under vacuum and wash the solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Conversion to this compound hydrochloride (if biguanide is isolated first): While the direct synthesis often yields the desired product, if the biguanide is the primary product, it can be hydrolyzed under acidic conditions to yield this compound. However, the direct one-pot synthesis described here is generally preferred for its efficiency.
-
Recrystallization: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain pure this compound hydrochloride as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key chemical transformation and the overall experimental workflow.
Reaction Mechanism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]
- 4. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 6. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Introduction: The Enduring Significance of the Guanidinium Moiety
An In-depth Technical Guide to the Synthetic Routes of Substituted Guanidine Compounds
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology.[1] Its conjugate acid, the guanidinium cation, is protonated over a wide physiological pH range due to the remarkable resonance stabilization of its positive charge, giving it a pKa of approximately 13.6.[2][3] This persistent positive charge is fundamental to the biological activity of numerous compounds, enabling crucial molecular interactions, such as binding to carboxylates and phosphates in enzymes and receptors.[3][4]
Found in the amino acid arginine, as well as a vast array of natural products like saxitoxin and tetrodotoxin, the guanidine motif is a privileged scaffold in drug design.[1][5] Synthetic guanidine-containing molecules have demonstrated a broad spectrum of therapeutic activities, including antiviral, antimicrobial, and anticancer properties.[6][7] Consequently, the development of efficient, versatile, and scalable synthetic methods to access structurally diverse guanidines is of paramount importance for researchers in drug development.[1][8]
This guide provides a comprehensive overview of the core synthetic strategies for preparing substituted guanidines, focusing on the causality behind methodological choices, field-proven protocols, and modern catalytic advancements.
Core Synthetic Strategies: A Mechanistic Approach
The synthesis of substituted guanidines can be broadly categorized into two main approaches: the construction of the guanidine core, typically through the guanylation of an amine, and the modification of a pre-existing guanidine scaffold. The former is by far the more common and versatile strategy.
A. The Guanylation of Amines: Building the Core
The addition of an amine nucleophile to an electrophilic "guanidinylating agent" is the most prevalent method for synthesizing substituted guanidines. The choice of reagent is critical and depends on the nucleophilicity of the amine, the desired substitution pattern, and the presence of other functional groups.
The conversion of thioureas to guanidines is a classical and reliable method. The core principle involves activating the thiourea to make the central carbon more electrophilic, facilitating attack by an amine.
-
Activation via S-Methylation: A common strategy is to first S-methylate a protected thiourea (e.g., N,N′-di-Boc-thiourea) to form a highly reactive S-methylisothiourea intermediate. This intermediate has a good leaving group (methylthiol) and readily reacts with primary and secondary amines.[9]
-
Desulfurization/Activation Reagents: Various reagents can activate thioureas directly for reaction with amines.
-
Heavy Metal Salts: Historically, thiophilic metal salts like mercury(II) chloride (HgCl₂) were used, but their toxicity and the generation of hazardous waste have led to their decline.[6][10]
-
Modern Reagents: More environmentally benign and operationally simple reagents are now preferred.
-
Cyanuric Chloride (TCT): TCT provides an excellent, metal-free alternative to HgCl₂ for activating di-Boc-thiourea, proceeding with high yields and avoiding heavy-metal waste.[6][10]
-
Mukaiyama's Reagent: 2-Chloro-1-methylpyridinium iodide efficiently promotes the guanylation of amines using thioureas.[11][12]
-
Burgess Reagent: This reagent facilitates a mild conversion of carbamate-protected thioureas into the corresponding protected guanidines.[13]
-
-
The general workflow for amine guanylation highlights the central role of activating a precursor to facilitate nucleophilic attack.
Caption: General workflow for the synthesis of substituted guanidines via amine guanylation.
The addition of amines to carbodiimides is a highly atom-economical route to N,N',N''-trisubstituted guanidines, as no atoms are lost in the reaction.[14]
-
Direct Addition: While aliphatic amines can add to carbodiimides directly, the reaction often requires harsh conditions and gives moderate yields. Less nucleophilic aromatic amines typically fail to react without assistance.[14]
-
Catalytic Guanylation: The development of catalytic methods has transformed this approach into a mild and highly efficient strategy. Various metal catalysts activate either the amine N-H bond or the carbodiimide, lowering the energy barrier for the addition.[15][16]
-
Lanthanide Catalysts: Ytterbium triflate (Yb(OTf)₃) and simple lanthanide amides are highly effective catalysts for the addition of a wide range of amines to carbodiimides, often under solvent-free conditions.[10][14]
-
Copper Catalysts: Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide a rapid synthesis of trisubstituted N-aryl guanidines.[10]
-
The mechanism often involves coordination of the metal to the carbodiimide, increasing its electrophilicity, followed by nucleophilic attack from the amine.[15]
A variety of stable, crystalline guanylating agents based on amidine derivatives have been developed for their ease of handling and high reactivity.
-
Pyrazole-1-carboxamidines: Reagents such as 1H-Pyrazole-1-carboxamidine hydrochloride and its protected variants (e.g., N,N′-di-Boc-1H-pyrazole-1-carboxamidine, "Goodman's reagent") are highly effective for the guanylation of primary and secondary amines.[8][10]
-
N-Acylguanidines: Palladium-catalyzed carbonylation/amination sequences using cyanamide and aryl halides can produce N-acylguanidines in a one-pot multicomponent reaction.[10]
-
N,N'-di-Boc-N''-triflylguanidine: This powerful reagent is particularly valuable for guanidinylating challenging substrates, including sterically hindered or electron-deficient amines.[4][8] The triflyl group (CF₃SO₂) is an exceptional leaving group, rendering the central carbon highly electrophilic and reactive even toward weak nucleophiles.[17][18]
The mechanism for the reaction of an amine with an activated thiourea often proceeds through a carbodiimide intermediate.
Caption: Mechanism of guanidine synthesis from an activated thiourea precursor.
B. Protecting Group Strategies: Taming Reactivity
The high basicity and nucleophilicity of the guanidine group often necessitate the use of protecting groups during multi-step syntheses to prevent unwanted side reactions.[8][19] The choice of protecting group is dictated by the overall synthetic plan, requiring orthogonality with other protecting groups in the molecule.
-
Boc (tert-Butoxycarbonyl): The most common protecting group. It is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA).[6][8]
-
Cbz (Benzyloxycarbonyl): Stable to acidic conditions used to remove Boc groups, Cbz is typically cleaved by hydrogenolysis.[4][9]
-
TFA (Trifluoroacetyl): This group is unique in that it is cleaved under mild basic conditions (e.g., aqueous ammonia), making it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[20][21]
This orthogonality is critical in complex syntheses, such as solid-phase peptide synthesis, allowing for the selective deprotection of different functional groups at various stages.[21]
C. Solid-Phase Synthesis of Guanidines
Adapting guanylation reactions to solid-phase synthesis (SPS) is crucial for generating libraries of guanidine-containing compounds for high-throughput screening.[22] In SPS, the substrate is attached to a polymer resin, and excess reagents and byproducts are simply washed away after each reaction step, greatly simplifying purification.[22][23] Many solution-phase guanylation methods, particularly those using powerful reagents like N,N′-di-Boc-N′′-triflylguanidine or those involving silver-mediated activation of thioureas, have been successfully adapted for use on solid supports.[17][24][25]
Comparative Overview of Common Guanylation Reagents
The selection of a guanylation reagent is a critical decision in the synthetic design process. The following table summarizes key features of several widely used reagent classes.
| Reagent Class | Common Examples | Activating Agent | Typical Substrates | Key Advantages & Considerations |
| Thioureas | N,N′-di-Boc-thiourea | TCT, HgCl₂, Burgess Reagent | Primary & Secondary Amines | Reliable, versatile; requires activation, can generate waste (older methods).[6][10][13] |
| S-Methylisothioureas | N,N′-di-Boc-S-methylisothiourea | Pre-activated | Primary & Secondary Amines | Highly reactive, good yields; byproduct (MeSH) is volatile and odorous.[9] |
| Carbodiimides | DCC, EDC | Metal Catalysts (e.g., Yb(OTf)₃) | Primary & Secondary Amines | Atom-economical; uncatalyzed reaction is often slow and requires harsh conditions.[10][14] |
| Pyrazole-1-carboxamidines | Goodman's Reagent | Pre-activated | Primary & Secondary Amines | Stable, crystalline solids, easy to handle, good for a range of amines.[8][10] |
| Triflylguanidines | N,N′-di-Boc-N′′-triflylguanidine | Pre-activated (Tf₂O) | Hindered/Unreactive Amines | Extremely reactive, effective for difficult substrates; can be moisture-sensitive.[4][8] |
Experimental Protocol: Guanylation of Benzylamine using TCT-Activated Di-Boc-Thiourea
This protocol is adapted from a mild, inexpensive, and environmentally conscious procedure that avoids the use of heavy metals.[6]
Objective: To synthesize N,N′-Di-Boc-N′′-benzylguanidine from benzylamine.
Materials:
-
N,N′-bis(tert-butoxycarbonyl)thiourea
-
Cyanuric Chloride (TCT)
-
Benzylamine
-
N-Methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of N,N′-bis(tert-butoxycarbonyl)thiourea (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar), add cyanuric chloride (0.33 mmol) in one portion.
-
Stir the resulting suspension at room temperature for 1 hour. The formation of a white precipitate (melamine) will be observed.
-
Add N-methylmorpholine (2.2 mmol), benzylamine (1.1 mmol), and a catalytic amount of DMAP (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane-EtOAc gradient) to yield the pure N,N′-Di-Boc-N′′-benzylguanidine.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
FTIR: To identify characteristic functional group vibrations (e.g., N-H, C=N).[7]
Conclusion
The synthesis of substituted guanidines is a mature yet continuously evolving field. While classical methods based on thiourea and carbodiimide precursors remain staples, modern advancements have prioritized milder conditions, greater functional group tolerance, improved atom economy, and the elimination of toxic reagents.[6][10] The development of powerful guanylating agents and the rise of metal-catalyzed transformations have significantly expanded the scope of accessible guanidine structures.[4][14] For researchers in drug discovery, a thorough understanding of these diverse synthetic routes, coupled with strategic implementation of protecting group and purification strategies, is essential for the successful design and synthesis of novel guanidine-containing therapeutic agents.
References
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guanidinylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Guanidine synthesis by guanylation [organic-chemistry.org]
- 11. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Guanidine synthesis [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. EP0983232B1 - Guanidinylation reagents - Google Patents [patents.google.com]
- 18. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. dspace.mit.edu [dspace.mit.edu]
- 24. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 1-(4-Chlorophenyl)guanidine
Executive Summary
1-(4-Chlorophenyl)guanidine is a small molecule of significant interest due to its distinct and specific interactions with key physiological targets. This guide delineates its primary mechanisms of action, distinguishing it from structurally related biguanide compounds with which it is often confused. The core activities of this compound are twofold: it functions as a potent inhibitor of the urokinase-type plasminogen activator (uPA) and as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).[1] This document provides a detailed exploration of these mechanisms, the downstream signaling consequences, relevant experimental protocols for their validation, and a clear differentiation from the antimalarial and antidiabetic biguanides.
Introduction: Defining the Molecule and Its Context
This compound is a derivative of guanidine, a functional group characterized by a central carbon atom bonded to three nitrogen atoms. Its specific chemical identity is crucial, as the addition of a second guanidine group transforms it into a biguanide, a class of compounds with fundamentally different pharmacological profiles.
A significant point of confusion in the literature is the misattribution of the mechanism of action of the antimalarial drug proguanil and its metabolites to this compound. Proguanil is a prodrug and a biguanide . In the liver, it is metabolized to cycloguanil, which is the active compound that inhibits dihydrofolate reductase (DHFR) in malaria parasites.[2][3] Another metabolite of proguanil is 1-(4-chlorophenyl)biguanide.[3] In contrast, this compound itself is not primarily a DHFR inhibitor. Its therapeutic and research applications stem from its effects on entirely different protein targets.
This guide will focus on the two validated primary mechanisms of action for this compound.
Primary Mechanism I: Inhibition of Urokinase-Type Plasminogen Activator (uPA)
A principal and well-documented mechanism of this compound is its potent inhibition of urokinase, also known as urokinase-type plasminogen activator (uPA).[1]
The Urokinase-Plasminogen Activator System
The uPA system is a critical enzymatic cascade involved in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling. Its dysregulation is a hallmark of cancer progression and metastasis. The central reaction is the conversion of the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, degrades various ECM components and activates matrix metalloproteinases (MMPs), further promoting tissue invasion.
Mode of Inhibition and Downstream Consequences
This compound acts as a selective inhibitor of urokinase.[1] By binding to uPA, it prevents the catalytic conversion of plasminogen to plasmin. This blockade has profound downstream effects on cellular behavior, particularly in pathological contexts like cancer:
-
Reduced Plasmin Generation: Direct inhibition of uPA leads to a decrease in active plasmin, curtailing the primary driver of ECM breakdown.
-
Inhibition of Cell Migration and Invasion: By preventing ECM degradation, the compound effectively blocks the pathways necessary for tumor cells to invade surrounding tissues and metastasize.
-
Suppression of Angiogenesis: The uPA system is also implicated in the formation of new blood vessels, a process essential for tumor growth. Inhibition of uPA can therefore exert anti-angiogenic effects.
The signaling pathway is visualized below.
Caption: Inhibition of the uPA pathway by this compound.
Experimental Protocol: In Vitro Urokinase Activity Assay
This protocol outlines a chromogenic assay to validate the inhibitory effect of this compound on uPA activity.
Objective: To quantify the inhibition of uPA-mediated plasminogen activation.
Materials:
-
High-affinity 96-well microplate
-
Recombinant human uPA
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
This compound stock solution (in DMSO or appropriate buffer)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4 with 0.01% Tween-20)
-
Plate reader capable of measuring absorbance at 405 nm
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations for IC50 determination. Include a vehicle control (buffer with DMSO) and a no-enzyme control.
-
Enzyme-Inhibitor Incubation: Add 20 µL of each inhibitor concentration (or control) to the wells of the 96-well plate. Add 20 µL of uPA solution (e.g., 5 nM final concentration) to all wells except the no-enzyme control. Incubate for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add 20 µL of plasminogen solution (e.g., 50 nM final concentration) to all wells.
-
Substrate Addition: Immediately add 20 µL of the chromogenic plasmin substrate S-2251 (e.g., 0.5 mM final concentration).
-
Kinetic Measurement: Place the plate in a pre-warmed (37°C) plate reader. Measure the absorbance at 405 nm every 60 seconds for 30-60 minutes. The rate of color change (Vmax) is proportional to plasmin activity.
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the rates to the vehicle control (100% activity) and the no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Primary Mechanism II: Positive Allosteric Modulation of ASIC3
The second distinct mechanism is the modulation of acid-sensing ion channels (ASICs), specifically acting as a positive allosteric modulator of ASIC3.[1]
Acid-Sensing Ion Channels (ASICs)
ASICs are a family of proton-gated cation channels primarily expressed in the central and peripheral nervous systems. They are activated by a drop in extracellular pH (acidosis), which occurs during various physiological and pathological states, including tissue inflammation, ischemia, and intense synaptic activity. ASIC3 is particularly abundant in sensory neurons and is a key transducer of acid-induced pain.
Mode of Action: Positive Allosteric Modulation
This compound does not activate the ASIC3 channel on its own (it is not an agonist). Instead, it binds to an allosteric site—a location on the protein distinct from the proton-binding (orthosteric) site. This binding event induces a conformational change that increases the channel's sensitivity to protons.[1]
The functional consequences include:
-
Increased pH Sensitivity: The channel activates at a higher pH (i.e., with a smaller drop in pH) than it normally would.
-
Potentiation of Channel Current: For a given acidic stimulus, the magnitude of the ion current (primarily Na+) through the channel is increased.
-
Enhanced Pain Signaling: By sensitizing ASIC3, the compound can amplify the pain signals generated by tissue acidosis, making it a valuable tool for studying pain pathways.
The workflow for investigating this modulation is visualized below.
References
An In-Depth Technical Guide to the Biological Activity of Chlorophenylguanidine Derivatives
Introduction
The guanidine functional group is a cornerstone in medicinal chemistry, renowned for its presence in a vast number of biologically active natural products and synthetic compounds.[1][2] Its ability to form strong hydrogen bonds and exist as a delocalized cation at physiological pH allows for potent interactions with various biological targets. When incorporated into a chlorophenyl scaffold, the resulting chlorophenylguanidine derivatives exhibit a wide spectrum of pharmacological activities, making them a compelling class of molecules for drug discovery and development. This guide provides a comprehensive technical overview of the synthesis, biological activities, mechanisms of action, and structure-activity relationships of chlorophenylguanidine derivatives, tailored for researchers, scientists, and drug development professionals.
Synthetic Approaches to Chlorophenylguanidine Derivatives
The synthesis of chlorophenylguanidine derivatives is typically achieved through a guanylation reaction, where a chlorophenylamine is reacted with a guanylating agent. A common and efficient method involves the use of cyanamide or its derivatives.
Representative Synthesis Protocol: N-(4-chlorophenyl)guanidine
This protocol outlines a general procedure for the synthesis of a simple chlorophenylguanidine derivative.
Materials:
-
4-chloroaniline
-
Cyanamide
-
Toluene
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH4OH)
-
Ethanol
Procedure:
-
To a solution of dicyandiamide (a dimer of cyanamide) in toluene, add 1.1 molar equivalents of 4-chloroaniline.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add a 50:50 mixture of diluted HCl in water dropwise to the reaction mixture.
-
Stir the mixture at reflux for 3 to 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
After completion, neutralize the reaction mixture with a dilute solution of ammonium hydroxide.
-
Remove the solvent under reduced pressure.
-
Wash the resulting residue with water.
-
Recrystallize the crude solid product from ethanol to afford the purified N-(4-chlorophenyl)guanidine.[3]
Caption: General synthesis scheme for N-(4-chlorophenyl)guanidine.
Antimicrobial Activity
Chlorophenylguanidine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.
Mechanism of Action
The primary mechanism of antimicrobial action for many guanidine-containing compounds, including chlorophenyl derivatives, involves the disruption of the bacterial cell membrane. The positively charged guanidinium group interacts with negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[1][4]
Structure-Activity Relationship (SAR)
The antimicrobial potency of chlorophenylguanidine derivatives is influenced by several structural features:
-
Lipophilicity: The lipophilicity of the molecule, influenced by the chlorophenyl group and other substituents, plays a crucial role in its ability to penetrate the bacterial membrane. A balance between hydrophilicity (for initial interaction with the cell surface) and lipophilicity (for membrane disruption) is essential for optimal activity.[1]
-
Position and Number of Chloro Substituents: Dichlorobenzyl derivatives have shown significant potency against Staphylococcus aureus.[4] The position of the chloro group on the phenyl ring can also influence activity, with para-substitution often being favorable.
-
Substituents on the Guanidine Moiety: The nature of other substituents on the guanidine group can modulate the compound's overall physicochemical properties and its interaction with the bacterial membrane.
Antimicrobial Spectrum and Efficacy
Several studies have reported the minimum inhibitory concentration (MIC) values of various chlorophenylguanidine derivatives against a range of pathogens.
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | S. aureus | 0.5 | [5] |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | E. coli | 1 | [5] |
| Dichlorobenzyl derivative | S. aureus | 0.5 | [4] |
| Dichlorobenzyl derivative | E. coli | 4 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of a chlorophenylguanidine derivative.
Materials:
-
Test compound (chlorophenylguanidine derivative)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the chlorophenylguanidine derivative in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
Chlorophenylguanidine derivatives have emerged as a promising class of compounds with potential anticancer properties. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that are dysregulated in cancer.
Mechanism of Action
The anticancer effects of chlorophenylguanidine derivatives are attributed to their ability to interfere with critical cellular processes, including:
-
Inhibition of Kinase Signaling Pathways: Several studies suggest that guanidinium-based compounds can act as kinase inhibitors.[6] The MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways are crucial for cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers.[7][8] Chlorophenylguanidine derivatives may exert their anticancer effects by inhibiting key kinases within these pathways, such as RAF, MEK, ERK, PI3K, and Akt.[6][7][8]
-
Induction of Apoptosis: By disrupting essential signaling pathways, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.
-
Cell Cycle Arrest: Some derivatives may cause cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.
Caption: Proposed inhibition of MAPK and PI3K/Akt pathways by chlorophenylguanidine derivatives.
Structure-Activity Relationship (SAR)
The anticancer activity of chlorophenylguanidine derivatives is influenced by their structural features:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. For instance, in a series of pyridyl cyanoguanidines, a 4-chlorophenoxy group was found to be optimal for cytotoxic activity.[9]
-
Linker Length: In some series, the length of the alkyl chain connecting the chlorophenyl ring to the guanidine moiety affects potency.
-
Guanidine Substitution: Modifications to the guanidine group itself can impact the compound's ability to interact with its target kinases.
Anticancer Efficacy
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer potency of a compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine (CHS 828) | Various | Varies | [9] |
| n-heptyl-containing biguanide derivative (10c) | A549 (Lung) | 2.21 | [10] |
| n-heptyl-containing biguanide derivative (10c) | HCT116 (Colon) | 3.56 | [10] |
| n-heptyl-containing biguanide derivative (10c) | MCF-7 (Breast) | 4.32 | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (chlorophenylguanidine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorophenylguanidine derivative for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Cardiovascular and Neurological Activities
Beyond their antimicrobial and anticancer properties, some chlorophenylguanidine derivatives have been investigated for their effects on the cardiovascular and nervous systems.
Cardiovascular Effects
Certain aromatic guanidines, including those with chloro-substitutions, have been shown to exert cardiovascular effects. The primary effect observed is often vasoconstriction, which is thought to be mediated, at least in part, through a direct alpha-adrenergic mechanism.[11] Phenylguanidines substituted at the 3 and 4 positions with chloro groups are among the more potent members in this regard.[11]
Neurological Effects
Some guanidine derivatives have been explored for their neurological activities. For example, N-(3-chlorophenyl)guanidine (MD-354) has been identified as a 5-HT3 receptor agonist, suggesting a potential role in modulating serotonergic neurotransmission.[12]
Conclusion
Chlorophenylguanidine derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as antimicrobial and anticancer agents, coupled with their potential to modulate cardiovascular and neurological functions, underscores their importance in modern drug discovery. The straightforward synthesis, coupled with the tunable nature of their structure-activity relationships, provides a fertile ground for the development of novel therapeutic agents. Further research into the specific molecular targets and mechanisms of action of these compounds will undoubtedly pave the way for the design of more potent and selective drug candidates with improved therapeutic profiles.
References
- 1. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 9. Structure-activity relationship analysis of cytotoxic cyanoguanidines: selection of CHS 828 as candidate drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Activities, and Mechanism of N-heptyl-containing Biguanide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular activity of aromatic guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to 1-(4-Chlorophenyl)guanidine: A Multifaceted Modulator of Enzymatic and Ion Channel Activity
Abstract
The guanidinium group is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in critical hydrogen bonding and electrostatic interactions with biological targets.[1][2] 1-(4-Chlorophenyl)guanidine (CPG) emerges from this class as a molecule of significant interest, demonstrating a capacity to modulate the function of several key proteins, including enzymes and ion channels. This technical guide provides an in-depth exploration of CPG, consolidating current knowledge on its primary biological targets, mechanisms of action, and structure-activity relationships. Furthermore, it offers detailed, field-proven experimental protocols for researchers seeking to investigate CPG or analogous compounds as potential therapeutic agents. We aim to equip drug discovery professionals with the foundational knowledge and practical methodologies required to effectively evaluate this promising chemical entity.
Introduction to this compound (CPG)
This compound is a small molecule characterized by a central guanidine core attached to a 4-chlorophenyl ring. The protonated guanidinium cation is planar and highly stabilized by resonance, allowing it to act as a potent hydrogen bond donor that can mimic the side chain of arginine in biological systems.[2] This feature is central to its ability to interact with a diverse array of protein targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClN₃ | [3][4] |
| Molecular Weight | 169.61 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Purity (Typical) | ≥98% (HPLC) | [3] |
| Solubility (HCl Salt) | Soluble to 100 mM in water | |
| CAS Number | 45964-97-4 | [3][4] |
The exploration of guanidine derivatives has yielded numerous therapeutic agents, and CPG represents a foundational structure for further optimization in drug discovery programs.[1][5]
Identified Biological Targets and Mechanisms of Action
CPG and related guanidine compounds have been identified as modulators of several distinct and therapeutically relevant protein targets. The following sections detail these interactions.
Urokinase Plasminogen Activator (uPA) Inhibition
Urokinase is a serine protease that plays a critical role in tissue remodeling, cell migration, and invasion by converting plasminogen to plasmin. Its overexpression is strongly correlated with tumor metastasis and angiogenesis, making it a key target in oncology. CPG has been identified as a potent inhibitor of urokinase. Quantitative structure-activity relationship (QSAR) analyses on a series of substituted phenylguanidines have confirmed their inhibitory action against this enzyme, suggesting that the guanidine moiety interacts with key residues in the enzyme's active site.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[6][7] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, a mechanism exploited by numerous anticancer, antibacterial, and antimalarial drugs.[6][8] While direct inhibition by CPG is less documented, the closely related biguanide derivative, 1-(4-chlorophenyl)biguanide (a metabolite of the antimalarial drug Proguanil), is a known inhibitor of DHFR.[6][9] Given the structural similarity and the established role of guanidine-like motifs in DHFR inhibitors, CPG remains a compelling candidate for investigation against this target.[7]
Caption: The role of DHFR in the folate pathway and the site of potential inhibition.
Modulation of Ion Channels
Beyond enzymatic targets, guanidine-containing compounds are well-documented modulators of ion channel activity.
-
Voltage-Gated Potassium (Kv) Channels: Guanidine and its analogs inhibit Kv channels by binding within the intracellular pore.[10][11] This action perturbs a hydrophobic subunit interface, which stabilizes a closed state of the channel, thereby blocking ion flow and enhancing neurotransmitter release at neuromuscular junctions.[10] This mechanism underlies the therapeutic use of guanidine in treating certain neuromuscular diseases.[10][11]
-
Acid-Sensing Ion Channel 3 (ASIC3): CPG acts as a positive allosteric modulator of ASIC3. Instead of blocking the channel, it binds to a site distinct from the proton-sensing domain and increases the channel's sensitivity to pH changes. This modulatory role highlights the versatility of the CPG scaffold in interacting with complex transmembrane proteins.
Caption: Overview of the primary biological targets modulated by CPG.
Principles of Structure-Activity Relationship (SAR)
The biological activity of CPG is not solely dependent on the guanidine core; the 4-chlorophenyl substituent plays a crucial role. SAR studies aim to understand how modifications to a lead compound's structure affect its biological activity.[12] For phenylguanidines, key areas for modification include:
-
Phenyl Ring Substitution: Altering the position, number, and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the phenyl ring can dramatically impact binding affinity and selectivity.[13][14] For example, the chlorine atom at the para-position of CPG contributes to its specific interactions with its targets.
-
Guanidine Moiety Modification: While often preserved for its key interactions, the guanidine group can be alkylated or incorporated into larger heterocyclic systems to modulate basicity, lipophilicity, and cell permeability.
-
Linker Modification: In more complex analogs, the linker connecting the phenyl ring and the guanidine group can be altered in length or flexibility to optimize the orientation of the pharmacophores within the target's binding site.
A systematic SAR investigation is fundamental to transforming a lead compound like CPG into a drug candidate with improved potency, selectivity, and pharmacokinetic properties.[12]
Experimental Protocols for Inhibitor Characterization
To rigorously assess the potential of CPG or its analogs as enzyme inhibitors, a systematic, multi-step experimental approach is required. The following protocols provide a validated framework for this process.
Protocol 1: Spectrophotometric Enzyme Inhibition Assay for IC₅₀ Determination
This protocol describes a generalized method using a 96-well plate format, suitable for enzymes like DHFR or Urokinase where the reaction produces a change in absorbance.
A. Materials and Reagents:
-
Enzyme of interest (e.g., human recombinant DHFR)
-
Substrate (e.g., Dihydrofolate)
-
Cofactor (e.g., NADPH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Test Compound (CPG) dissolved in DMSO (10 mM stock)
-
Positive Control Inhibitor (e.g., Methotrexate for DHFR)
-
96-well, clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate spectrophotometer
B. Step-by-Step Methodology:
-
Compound Serial Dilution:
-
Prepare a serial dilution of the CPG stock solution in the assay buffer. A typical 8-point, 3-fold dilution series starting from 100 µM is recommended.
-
Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%) to avoid solvent effects.
-
Prepare wells for "No Enzyme" (background), "No Inhibitor" (100% activity), and positive control.
-
-
Assay Plate Preparation:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the appropriate CPG dilution (or buffer/positive control) to the designated wells.
-
Add 20 µL of the enzyme solution (pre-diluted in assay buffer) to all wells except the "No Enzyme" blanks.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Prepare a substrate/cofactor mix. For DHFR, this would be Dihydrofolate and NADPH in assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate/cofactor mix to all wells.
-
Immediately place the plate in the spectrophotometer.
-
Measure the change in absorbance over time (kinetic mode) at the appropriate wavelength (e.g., 340 nm for NADPH consumption). Read every 30 seconds for 10-15 minutes.
-
C. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)).
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Standard workflow for determining the IC₅₀ of an enzyme inhibitor.
Protocol 2: Elucidating Mechanism of Inhibition (MOA) via Enzyme Kinetics
This protocol is a follow-up to determine if the inhibition is competitive, non-competitive, or mixed-type. It involves measuring enzyme kinetics at multiple substrate and inhibitor concentrations.
A. Methodology:
-
Experimental Setup:
-
Design a matrix experiment. Use a fixed range of CPG concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
For each inhibitor concentration, measure the initial reaction velocity across a range of substrate concentrations (e.g., 0.1x Kₘ to 10x Kₘ, where Kₘ is the Michaelis constant).
-
-
Data Acquisition:
-
Run the enzyme assays as described in Protocol 1 for each condition in the matrix.
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot: 1/V₀ versus 1/[Substrate].
-
Generate a separate line for each inhibitor concentration.
-
Interpret the plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).
-
Mixed Inhibition: Lines intersect in the second quadrant (both apparent Kₘ and Vₘₐₓ change).
-
-
This analysis provides critical insight into how the inhibitor interacts with the enzyme—either by competing with the substrate for the active site or by binding to an allosteric site.[15]
-
Conclusion and Future Directions
This compound is a versatile small molecule that demonstrates significant and varied biological activity. Its inhibitory effects on urokinase and potential action against DHFR position it as a valuable lead compound in oncology and anti-infective research. Concurrently, its ability to modulate distinct ion channels like Kv and ASIC3 opens avenues for investigation in neuroscience and sensory biology.
Future research should focus on comprehensive SAR studies to enhance potency and selectivity for a chosen target. Advanced biophysical techniques, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can be employed to confirm direct binding and determine thermodynamic parameters. By leveraging the foundational knowledge and protocols outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of the this compound scaffold.
References
- 1. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. [STUDIES ON STRUCTURE-ACTIVITY RELATIONSHIPS OF GUANIDINE DERIVATIVES. I. SYNTHESIS AND PHARMACOLOGY OF AMINOETHYLGUANIDINE DERIVATIVES] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 14. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxic Effects of Chlorinated By-products of 1,3-Diphenylguanidine: Mechanisms, Evaluation, and Regulatory Considerations
An In-Depth Technical Guide
Abstract
1,3-diphenylguanidine (DPG), a common additive in rubber and polymers, is an emerging environmental contaminant found in products ranging from tires to HDPE pipes.[1][2] Its presence in water supplies is of significant concern, as disinfection processes involving chlorination lead to the formation of various chlorinated by-products.[1][3] Recent research has demonstrated that these by-products can exert significant cytotoxic and genotoxic effects, surpassing the toxicity of the parent compound.[4] Evidence indicates that specific chlorinated DPG derivatives induce DNA double-strand breaks (DSBs) and activate the DNA damage response (DDR) pathway.[1][2] This guide provides a comprehensive technical overview of the formation of these by-products, the molecular mechanisms underlying their genotoxicity, detailed protocols for their assessment using a standard battery of in vitro assays, and an analysis of the regulatory framework for controlling such genotoxic impurities.
Introduction: The Emergence of Diphenylguanidine By-products as a Health Concern
1,3-diphenylguanidine (DPG) is a vulcanization accelerator widely used in the manufacturing of rubber products. Its leaching from these materials, such as tire wear particles, results in its introduction into aquatic environments and, potentially, drinking water sources.[2] While DPG itself exhibits a degree of toxicity, the primary concern for human health arises from its transformation during water treatment.
The use of free chlorine as a disinfectant, a cornerstone of public health for providing safe drinking water, creates a new challenge when precursors like DPG are present. The reaction between DPG and chlorine is rapid and leads to a suite of chlorinated disinfection by-products (DBPs).[5] Unlike many regulated DBPs, these higher molecular weight compounds have only recently been studied, with initial findings pointing towards significant biological activity, including the potential to damage genetic material.[4] Understanding the nature of these by-products and their genotoxic potential is critical for accurate risk assessment and the protection of public health.
Formation and Identification of Chlorinated By-products
The reaction of DPG with free chlorine (e.g., hypochlorous acid, HOCl) under typical water treatment conditions (pH 7-8) is highly efficient.[5] The process involves electrophilic substitution on the phenyl rings of the DPG molecule. In contrast, monochloramine is significantly less reactive with DPG.[1][2] High-resolution mass spectrometry has been instrumental in identifying a range of halogenated transformation products.[5]
Lower concentrations of chlorine tend to favor the formation of di-halogenated products, while higher doses can lead to further transformation and degradation.[6] Some of the most frequently identified and studied chlorinated by-products are summarized in Table 1.
Table 1: Key Chlorinated By-products of 1,3-Diphenylguanidine (DPG)
| Abbreviation | Chemical Name | Notes |
|---|---|---|
| CC04 | 1,3-bis-(4-chlorophenyl)guanidine | A di-chlorinated product frequently studied for its toxic effects.[1][6] |
| CC05 | 1-(2-chlorophenyl)-3-phenylguanidine | A mono-chlorinated product. |
| CC11 | 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine | A tri-chlorinated product noted for being highly cytotoxic.[1][6] |
| CC15 | 1-(2,4-dichlorophenyl)-3-phenylguanidine | A major di-chlorinated product observed in leaching experiments.[4][6] |
| VD03 | 1,3-bis(2,4-dichlorophenyl)guanidine | A tetra-chlorinated product.[6] |
Caption: Formation of chlorinated by-products from DPG.
Mechanisms of Genotoxicity
Genotoxicity refers to any deleterious change in the genetic material of a cell, regardless of the mechanism.[7][8] Substances that cause genotoxicity are of high concern as they may lead to mutations and potentially cancer.[9][10] The chlorinated by-products of DPG have been shown to be genotoxic, with a mechanism centered on the induction of severe DNA damage.[1]
Evidence for DNA Double-Strand Breaks (DSBs)
The most compelling evidence for the genotoxicity of chlorinated DPG products, particularly CC04 and CC11, is their ability to cause DNA double-strand breaks (DSBs).[1][2] DSBs are among the most cytotoxic forms of DNA damage, as they can trigger chromosomal rearrangements, deletions, and cell death if not properly repaired.
-
Upregulation of the DNA Damage Response (DDR): RNA sequencing and qPCR analyses have shown that exposure to these compounds leads to increased expression of genes integral to the canonical non-homologous end joining (c-NHEJ) pathway.[1][3] This pathway is a primary mechanism for repairing DSBs in mammalian cells.
-
Phosphorylation of Histone H2AX (γH2AX): Immunofluorescence analysis confirmed the presence of phosphorylated histone H2AX, a well-established biomarker that forms rapidly at the sites of DSBs to signal for the recruitment of repair proteins.[1][3]
The Non-Homologous End Joining (c-NHEJ) Repair Pathway
The activation of the c-NHEJ pathway is a direct cellular response to the presence of DSBs. This pathway functions to ligate the broken ends of DNA back together. The upregulation of key genes such as XRCC6 (Ku70), PRKDC (DNA-PKcs), LIG4 (Ligase IV), and XRCC4 provides strong, mechanistic evidence that the cell is actively trying to repair DSBs induced by the chlorinated DPG by-products.[1]
Caption: The c-NHEJ pathway activated by DPG by-products.
The Role of Metabolic Activation
Many aromatic amines require metabolic activation to exert their genotoxic effects.[11][12] This process, often mediated by cytochrome P450 (CYP450) enzymes in the liver, transforms a parent compound (a pro-mutagen) into a reactive electrophilic intermediate that can directly bind to DNA.[13][14]
Given the aromatic amine structure of DPG and its by-products, it is crucial to consider the role of metabolism in their genotoxicity assessment. In vitro assays that lack metabolic competency may fail to detect the full genotoxic potential of these compounds. Therefore, the inclusion of an exogenous metabolic activation system, such as a rat liver homogenate (S9 fraction), is a critical component of a robust testing strategy.[15]
Experimental Protocols for Genotoxicity Assessment
A single genotoxicity test is insufficient to declare a compound safe. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend a battery of tests to assess different genotoxic endpoints.[16] This approach ensures that various mechanisms of DNA damage are investigated, from point mutations to large-scale chromosomal damage.[17]
Caption: A standard workflow for in vitro genotoxicity testing.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
Causality: The Ames test is a widely used method to assess a chemical's potential to cause gene mutations (mutagenicity).[18] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium. Because many chemicals, like aromatic amines, require metabolic activation to become mutagenic, the assay must be run both with and without an S9 fraction.[11][19]
Methodology (OECD TG 471):
-
Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Prepare the S9 mix from induced rat liver S9 fraction and necessary co-factors (e.g., NADP, G6P). Keep on ice.
-
Test Compound Preparation: Dissolve the chlorinated DPG by-product in a suitable solvent (e.g., DMSO) to create a concentration series.
-
Plate Incorporation Method:
-
To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of either S9 mix or phosphate buffer.
-
Incubate briefly at 37°C.
-
Add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to the tube, vortex gently, and pour onto the surface of a minimal glucose agar plate.
-
Spread evenly and allow to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.
Protocol: In Vitro Mammalian Cell Micronucleus Test
Causality: This assay detects chromosomal damage.[20] A micronucleus is a small, extra nucleus formed during cell division when a chromosome fragment (from a break, a clastogenic effect) or a whole chromosome fails to be incorporated into the daughter nuclei (an aneugenic effect).[21][22] Its presence is a reliable indicator of induced chromosome damage.[23][24] The use of cytochalasin B to block cytokinesis (cell division) allows for easy identification of cells that have completed one nuclear division, where micronuclei are expressed.[23]
Methodology (OECD TG 487):
-
Cell Culture: Culture a suitable mammalian cell line (e.g., human TK6 lymphoblasts or Chinese Hamster Ovary (CHO) cells) under standard conditions (37°C, 5% CO2).[20]
-
Exposure: Seed cells and allow them to attach (if applicable). Expose the cells to a series of concentrations of the test compound, along with negative and positive controls, for a short duration (e.g., 3-6 hours) in the presence of S9 mix, and for a longer duration (e.g., 1.5-2 cell cycles) without S9.
-
Cytokinesis Block: After the exposure period, wash the cells and add fresh medium containing cytochalasin B. Incubate for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Harvesting and Staining: Harvest the cells via trypsinization (for adherent cells) or centrifugation (for suspension cells). Treat with a hypotonic solution, fix, and drop the cell suspension onto clean microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2,000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Protocol: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
Causality: The comet assay is a sensitive method for measuring DNA strand breaks in individual eukaryotic cells.[25][26] When cells are embedded in agarose, lysed, and subjected to electrophoresis under alkaline conditions (pH > 13), DNA with strand breaks relaxes from its supercoiled state and migrates out of the nucleus, forming a "comet tail."[26][27] The intensity of the tail relative to the head is directly proportional to the amount of DNA damage.[25][28] This assay is particularly useful for detecting the DSBs and single-strand breaks induced by chlorinated DPG by-products.
Methodology (Based on OECD TG 489 principles):
-
Cell Preparation and Treatment: Prepare a single-cell suspension from the desired cell line or tissue. Expose the cells to the test compound for a short period (e.g., 1-3 hours).
-
Embedding: Mix a small aliquot of the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold, high-salt lysis solution (containing detergent like Triton X-100) overnight.[26] This removes cell membranes and proteins, leaving behind the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind. Apply a low voltage (e.g., ~25 V) for 20-30 minutes.[29]
-
Neutralization and Staining: Gently remove the slides, neutralize them with a Tris buffer, and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Analyze the slides using a fluorescence microscope equipped with image analysis software. Measure the percentage of DNA in the comet tail for at least 50-100 cells per slide. A statistically significant increase in tail DNA compared to the negative control indicates genotoxicity.
Data Interpretation and Regulatory Context
Interpreting Assay Results
A positive result in any of the core assays suggests a genotoxic hazard.
-
Ames Positive: Indicates the compound is a bacterial mutagen. This is a strong alert for potential carcinogenicity.[10]
-
Micronucleus Positive: Indicates the compound is a clastogen and/or an aneugen, causing significant chromosomal damage in mammalian cells.
-
Comet Assay Positive: Indicates the compound directly damages DNA by causing strand breaks.
A weight-of-evidence approach is crucial. Positive results in multiple assays, particularly those measuring different endpoints, provide strong evidence of genotoxic potential.
Regulatory Framework for Genotoxic Impurities
Given that genotoxic impurities (GIs) can pose a cancer risk even at very low levels, regulatory bodies have established stringent control measures.[7][8] The ICH M7 guideline provides a framework for assessing and controlling these impurities in pharmaceuticals.[30][31]
A key concept is the Threshold of Toxicological Concern (TTC) , which defines a default acceptable intake for any unstudied chemical with genotoxic potential that poses a negligible lifetime cancer risk (typically <1 in 100,000).[9][32] The TTC is a powerful tool for setting acceptance criteria for impurities when compound-specific toxicity data is unavailable.
Table 2: Acceptable Intakes for Genotoxic Impurities (ICH M7)
| Duration of Treatment | Acceptable Intake |
|---|---|
| < 1 month | 120 µ g/day |
| 1 - 12 months | 20 µ g/day |
| 1 - 10 years | 10 µ g/day |
| > 10 years to lifetime | 1.5 µ g/day |
(Source: Based on ICH M7 and EMA guidelines)[9][32]
Risk Assessment
The evidence strongly indicates that chlorinated by-products of DPG are genotoxic.
-
Hazard Identification: The compounds induce DNA double-strand breaks, a severe form of DNA damage. This is confirmed by multiple lines of evidence, including activation of the c-NHEJ repair pathway.[1]
-
Dose-Response: The genotoxic effects should be characterized by dose to establish the potency of the by-products.
-
Exposure Assessment: While beyond the scope of this guide, determining the concentration of these by-products in treated drinking water is the final step to quantify human risk. Studies have already detected these compounds in tap water.[3]
Given the positive genotoxicity findings, the presence of these compounds in drinking water or as impurities in drug products would warrant strict control to levels at or below the TTC to ensure human safety.
Conclusion
The chlorination of 1,3-diphenylguanidine, an increasingly prevalent environmental contaminant, produces a series of by-products with significant biological activity. Scientific evidence demonstrates that key chlorinated derivatives, such as CC04 and CC11, are genotoxic, acting through a mechanism that involves the induction of DNA double-strand breaks. A standard battery of in vitro genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, provides a robust framework for identifying and characterizing the hazards posed by these compounds. The findings underscore the importance of applying rigorous toxicological assessment and adhering to regulatory principles like the Threshold of Toxicological Concern to manage the potential risks associated with these disinfection by-products.
References
- 1. Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.com]
- 9. tapi.com [tapi.com]
- 10. nihs.go.jp [nihs.go.jp]
- 11. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. Antimutagenic compounds and their possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic activation of drugs in mutagenicity tests in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genetic Toxicology • Genetic Toxicity Testing • Safety Assessment & Toxicology • Frontage Laboratories [frontagelab.com]
- 17. researchgate.net [researchgate.net]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. en.cmicgroup.com [en.cmicgroup.com]
- 20. x-cellr8.com [x-cellr8.com]
- 21. Micronucleus test - Wikipedia [en.wikipedia.org]
- 22. Micronucleus Test: key principles & uses | GenEvolutioN [genevolution.fr]
- 23. The micronucleus assay determination of chromosomal level DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mds-usa.com [mds-usa.com]
- 25. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comet assay - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 29. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 31. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 32. ema.europa.eu [ema.europa.eu]
Methodological & Application
In Vitro Experimental Protocols for 1-(4-Chlorophenyl)guanidine: A Guide for Researchers
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the in vitro effects of 1-(4-Chlorophenyl)guanidine. This guide offers a comprehensive overview of the compound's known mechanisms of action and provides step-by-step protocols for its characterization in two key biological systems: the urokinase-type plasminogen activator (uPA) system and acid-sensing ion channel 3 (ASIC3). The protocols are designed to be self-validating and are grounded in established scientific principles.
Introduction to this compound
This compound is a synthetic compound belonging to the guanidine class of molecules. Guanidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This compound, in particular, has been identified as a potent inhibitor of urokinase-type plasminogen activator (uPA) and a positive allosteric modulator of acid-sensing ion channel 3 (ASIC3)[1][2]. These two distinct targets implicate this compound in vastly different but significant pathophysiological processes, namely cancer progression and pain signaling.
Section 1: Inhibition of Urokinase-Type Plasminogen Activator (uPA)
Mechanism of Action: uPA Inhibition
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM) by converting plasminogen to the broad-spectrum protease, plasmin[3]. In cancer biology, the overexpression of uPA is strongly correlated with tumor invasion and metastasis[3][4]. By inhibiting the catalytic activity of uPA, compounds like this compound can potentially block the proteolytic cascade that enables cancer cells to invade surrounding tissues and metastasize to distant organs[5]. The guanidine group of these inhibitors is known to interact with the S1 pocket of the uPA active site[6].
Diagram 1: Simplified Urokinase-Mediated Extracellular Matrix Degradation Pathway
Caption: Inhibition of uPA by this compound blocks the conversion of plasminogen to plasmin, thereby preventing ECM degradation and subsequent tumor cell invasion.
In Vitro Protocol: Chromogenic uPA Inhibition Assay
This protocol describes a cell-free chromogenic assay to determine the inhibitory activity of this compound on human uPA. The assay measures the ability of uPA to cleave a specific substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm.
Materials:
-
Human recombinant uPA (high molecular weight)
-
Chromogenic uPA substrate (e.g., S-2444, Chromogenix)
-
This compound hydrochloride (soluble in water)[1]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human uPA in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare a stock solution of this compound in sterile water. Perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in duplicate:
-
Blank: 180 µL Assay Buffer
-
Enzyme Control (No Inhibitor): 160 µL Assay Buffer + 20 µL uPA solution
-
Inhibitor Wells: 160 µL Assay Buffer + 20 µL of each this compound dilution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to all wells except the blank.
-
Immediately start kinetic measurements of absorbance at 405 nm every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of uPA activity).
-
Table 1: Example Data for uPA Inhibition by this compound
| This compound (µM) | Rate (ΔAbs/min) | % Inhibition |
| 0 (Enzyme Control) | 0.050 | 0 |
| 0.1 | 0.045 | 10 |
| 1 | 0.030 | 40 |
| 10 | 0.015 | 70 |
| 100 | 0.005 | 90 |
Section 2: Modulation of Acid-Sensing Ion Channel 3 (ASIC3)
Mechanism of Action: ASIC3 Modulation
Acid-sensing ion channels (ASICs) are proton-gated cation channels expressed in the central and peripheral nervous systems[2]. ASIC3 is predominantly found in peripheral sensory neurons and is implicated in pain signaling associated with ischemia and inflammation[2][7]. This compound has been identified as a positive allosteric modulator and agonist of ASIC3[2]. This means it can enhance the sensitivity of the channel to protons and may also directly activate the channel, leading to an influx of cations (primarily Na+) and depolarization of the neuron. This modulation of ASIC3 activity can have significant implications for pain perception.
Diagram 2: Modulation of ASIC3 by this compound
Caption: this compound enhances the activity of the ASIC3 channel, leading to increased cation influx, neuronal depolarization, and modulation of pain signaling.
In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the use of whole-cell patch-clamp electrophysiology to characterize the effects of this compound on ASIC3 channels heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells). This technique allows for the direct measurement of ion channel currents.
Materials:
-
HEK293 or CHO cells stably or transiently expressing human ASIC3
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH adjusted to 7.2 with KOH.
-
This compound hydrochloride
-
Rapid solution exchange system
Procedure:
-
Cell Preparation:
-
Culture HEK293 or CHO cells expressing ASIC3 on glass coverslips.
-
Use cells for recording 24-48 hours after plating.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
-
Experimental Protocol:
-
Baseline ASIC3 Activation:
-
Using the rapid solution exchange system, apply a brief pulse (2-5 seconds) of acidic extracellular solution (e.g., pH 6.8) to elicit a baseline ASIC3 current.
-
Allow for a recovery period in the pH 7.4 solution between acidic pulses.
-
-
Effect of this compound:
-
Perfuse the cell with the extracellular solution containing a specific concentration of this compound for 1-2 minutes.
-
During the perfusion with the compound, apply the same acidic pulse (e.g., pH 6.8) to measure the modulated ASIC3 current.
-
To test for direct agonistic effects, apply this compound in the pH 7.4 solution without an acidic stimulus and observe for any induced current.
-
-
Repeat with a range of this compound concentrations to determine a dose-response relationship.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current elicited by the acidic stimulus in the absence and presence of this compound.
-
Calculate the percentage potentiation of the current for each concentration of the compound.
-
Plot the percentage potentiation against the logarithm of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal effect).
-
Analyze other current parameters such as activation and desensitization kinetics.
-
References
- 1. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of orally bioavailable, non-amidine inhibitors of Urokinase Plasminogen Activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes: Characterizing the Cellular Impact of 1-(4-Chlorophenyl)guanidine
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The guanidinium group, characterized by its nitrogen-rich, cationic structure, is a privileged scaffold in medicinal chemistry.[1] Guanidine derivatives are known to engage in a wide array of non-covalent interactions with biological targets, such as hydrogen bonding and charge pairing with anionic groups like phosphates, making them versatile pharmacophores.[2][3] This chemical adaptability has led to the development of guanidine-containing drugs with applications spanning from anticancer to antimicrobial therapies.[1]
1-(4-Chlorophenyl)guanidine (hydrochloride salt CAS: 14279-91-5) is a synthetic derivative belonging to this promising class of compounds.[4] Its structure features a central guanidine core attached to a chlorophenyl ring, a substitution pattern often explored in the design of bioactive molecules. While the broader family of guanidines has been investigated for various mechanisms, including DNA minor groove binding and mitochondrial-mediated apoptosis, the specific cellular effects of this compound warrant detailed investigation.[3] This compound has been identified as a potent inhibitor of urokinase and a positive allosteric modulator of acid-sensing ion channel 3 (ASIC3).[4] Such activities suggest its potential to modulate complex cellular signaling pathways relevant to cancer biology and neurology.
These application notes provide a comprehensive guide for researchers to effectively utilize this compound in cell-based assays. We will detail robust, field-proven protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression, moving beyond simple procedural steps to explain the scientific rationale behind each experimental choice.
Compound Details:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | N-(4-Chlorophenyl)guanidine, 2-(4-chlorophenyl)guanidine |
| CAS Number | 45964-97-4 (base), 14279-91-5 (HCl salt) |
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 169.61 g/mol (base) |
Postulated Mechanism of Action
The cytotoxic effects of guanidine derivatives are often multifaceted.[1] Based on existing literature for related compounds, this compound may exert its biological effects through several potential mechanisms. Guanidines are known to act as inhibitors of voltage-gated potassium (Kv) channels by binding within the intracellular pore, which can disrupt cellular ion homeostasis and trigger downstream signaling events.[5][6] Furthermore, the planar chlorophenyl group may facilitate intercalation into DNA minor grooves, disrupting replication and transcription.[3] This disruption, combined with potential off-target effects on mitochondrial function, can converge on the intrinsic apoptotic pathway.
Caption: Postulated mechanisms of this compound cytotoxicity.
Core Application Protocols
For robust and reproducible results, it is imperative to first establish optimal experimental conditions, including cell seeding density and the effective concentration range of the compound. We recommend performing a broad dose-response curve (e.g., 0.1 µM to 100 µM) to identify the half-maximal inhibitory concentration (IC₅₀) for your specific cell line.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product.[7]
Workflow Diagram:
Caption: Workflow for MTS-based cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, A549, MCF-7) into a clear, flat-bottomed 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X working stock concentration series of this compound in culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTS Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation duration depends on the metabolic rate of the cell line and should be optimized.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability) and plot the results as a function of log[concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates the compromised membranes of late apoptotic and necrotic cells.[9]
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve ~70-80% confluency on the day of harvest. Treat cells with this compound at relevant concentrations (e.g., 1X and 2X the predetermined IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine, 1 µM for 4-6 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well, which contains apoptotic cells that have detached.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Staining: Centrifuge again and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Analysis: Gate the cell populations based on unstained and single-stain controls. Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[10] Treatment with a cytotoxic agent may cause cells to arrest at a specific checkpoint, leading to an accumulation of cells in the corresponding phase.
Workflow Diagram: dot digraph "CellCycle_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7];
A [label="1. Seed and treat cells\nin 6-well plates"]; B [label="2. Harvest cells"]; C [label="3. Wash with PBS"]; D [label="4. Fix cells in\ncold 70% Ethanol"]; E [label="5. Wash and resuspend\nin PBS"]; F [label="6. Treat with RNase A"]; G [label="7. Stain with\nPropidium Iodide"]; H [label="8. Analyze by\nFlow Cytometry", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; }
References
- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.fishersci.eu [static.fishersci.eu]
- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. mdpi.com [mdpi.com]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 1-(4-Chlorophenyl)guanidine
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and related substances of 1-(4-Chlorophenyl)guanidine. The method is developed to be specific, accurate, precise, and linear over a specified range. The protocol herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We provide a comprehensive rationale for chromatographic choices, a step-by-step analytical procedure, and a full validation protocol, including forced degradation studies to establish the stability-indicating nature of the method. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quality assessment of this compound.
Introduction and Method Rationale
This compound is a key intermediate and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs), including biguanide antiseptics like Chlorhexidine.[4][5] Its purity is critical to ensure the safety and efficacy of the final drug product. The inherent polarity of the guanidine functional group presents a challenge for retention and peak shape in traditional reversed-phase chromatography.[6][7]
The method described here employs a reversed-phase C18 column with a buffered mobile phase. The scientific rationale for this choice is threefold:
-
Analyte Ionization Control: The guanidine group is strongly basic (pKa ≈ 12.5). Operating the mobile phase at a low pH (e.g., 3.0) ensures the guanidine moiety is consistently protonated to its guanidinium form. This stable ionization state prevents retention time drift and improves peak symmetry by minimizing secondary interactions with the silica backbone of the stationary phase.
-
Hydrophobic Retention: While the guanidinium group is highly polar, the 4-chlorophenyl moiety provides sufficient hydrophobicity for effective retention on a C18 stationary phase.[8]
-
UV Detectability: The aromatic ring acts as a strong chromophore, allowing for sensitive UV detection.
This application note provides not just a method, but a framework for its implementation and validation, ensuring its suitability for its intended purpose in a regulated environment.
Recommended HPLC Method and Chromatographic Conditions
A meticulous method development process, focused on achieving optimal resolution between this compound and its potential process-related and degradation impurities, led to the following conditions.
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UHPLC system with UV/PDA Detector | Standard equipment for pharmaceutical analysis.[9] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent efficiency and resolving power for this analyte. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 | Buffers the system to ensure consistent analyte protonation. |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Elution Mode | Isocratic: 70% Mobile Phase A : 30% Mobile Phase B | Simple, robust, and provides adequate separation for known impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Provides stable retention times and improves peak shape. |
| Injection Volume | 10 µL | Balances sensitivity with the risk of column overload. |
| Detector | UV/PDA at 238 nm | Wavelength of maximum absorbance for this compound. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any post-eluting impurities. |
Purity Analysis Protocol: Step-by-Step
Required Materials and Reagents
-
This compound Reference Standard (RS)
-
This compound sample for analysis
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade
-
Orthophosphoric Acid (H₃PO₄), HPLC Grade
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Purified
-
0.45 µm membrane filters (for mobile phase)
-
0.45 µm syringe filters (for sample/standard)
Solution Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase (Working Solution): Mix Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio. Degas before use. This will also serve as the diluent.
-
Reference Standard (RS) Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the RS Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.
Chromatographic Procedure
-
Equilibrate the HPLC system and column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times. The relative standard deviation (%RSD) of the peak areas for the five replicate injections should be ≤ 2.0%.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the peak areas obtained.
Calculation
The percentage of any single impurity is calculated relative to the main analyte peak area from the sample chromatogram.
Where Area_total is the sum of all peak areas in the chromatogram.
The assay or purity of the main component can be calculated against the reference standard:
Method Validation Protocol (per ICH Q2(R1))
A robust analytical method must be validated to ensure it is fit for its purpose.[1][10] The following protocols describe the validation experiments for this HPLC method.
Diagram 1: Overall Method Development and Validation Workflow
Caption: Logical workflow from method development to full validation.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo, RS, and forced degradation samples. | No interference at the analyte retention time. Peak purity of analyte must pass. |
| Linearity | 5 concentrations from LOQ to 150% of working conc. (e.g., 1-75 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike placebo with analyte at 3 levels (80%, 100%, 120%), n=3 each. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability (n=6) and Intermediate (different day/analyst). | %RSD ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision. |
| LOD & LOQ | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or calibration curve slope. | LOD and LOQ must be determined and reported. |
| Robustness | Vary flow rate (±10%), pH (±0.2), organic % (±2%). | System suitability parameters must pass; peak retention time %RSD acceptable. |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] A forced degradation study is the most effective way to demonstrate this.
Objective: To generate potential degradation products and demonstrate they do not interfere with the quantification of this compound.
Protocol:
-
Prepare a 500 µg/mL solution of this compound.
-
Expose aliquots of this solution to the stress conditions outlined below. The goal is to achieve 5-20% degradation of the active ingredient.[12]
-
After exposure, neutralize the acidic and basic samples, and dilute all samples to a final concentration of 50 µg/mL with diluent before injection.
-
Analyze the stressed samples by HPLC, using a PDA detector to assess peak purity of the parent peak.
Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl, heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH, heat at 60 °C for 2 hours.
-
Oxidative Degradation: Add 6% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Diagram 2: Forced Degradation Experimental Workflow
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. GSRS [precision.fda.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. agilent.com [agilent.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Application Notes & Protocols: 1-(4-Chlorophenyl)guanidine as a Selective Urokinase Inhibitor
For: Researchers, scientists, and drug development professionals investigating proteolytic pathways in cancer and other diseases.
Introduction: The Urokinase Plasminogen Activator (uPA) System - A Key Target in Metastasis
In oncology, the uPA system is frequently dysregulated. Elevated levels of uPA and uPAR are strongly correlated with poor prognosis in various cancers, particularly breast cancer.[5][6] The binding of uPA to uPAR on the cell surface localizes proteolytic activity, converting the zymogen plasminogen into active plasmin.[7][8] Plasmin, a broad-spectrum protease, directly degrades ECM components and activates matrix metalloproteinases (MMPs), collectively enabling cancer cells to break through tissue barriers, invade surrounding stroma, and metastasize to distant organs.[3][9] This central role in tumor progression makes uPA a compelling target for therapeutic intervention.[2][4]
This guide provides a detailed overview and validated protocols for utilizing 1-(4-Chlorophenyl)guanidine , a potent and selective small molecule inhibitor, to study and modulate uPA activity in biochemical and cellular contexts.
This compound: A Tool for Interrogating uPA Activity
This compound belongs to a class of synthetic, competitive inhibitors of uPA.[3][10] The positively charged guanidinium group at physiological pH is a key pharmacophore, mimicking the side chain of arginine. This allows the molecule to form a critical salt bridge with the carboxylate side chain of the Asp189 residue located at the base of the S1 specificity pocket in the uPA active site.[3] This interaction effectively blocks the binding of uPA's natural substrate, plasminogen, thereby inhibiting the proteolytic cascade.
Mechanism of Inhibition
The diagram below illustrates the competitive inhibition mechanism where this compound occupies the enzyme's active site.
Caption: Competitive inhibition of uPA by this compound.
Inhibitory Potency and Selectivity
Guanidine-based molecules are recognized as potent inhibitors of uPA.[3] this compound demonstrates significant potency, with reported IC50 values in the micromolar range, representing a substantial increase in potency over related compounds like amiloride.[10] Crucially, it exhibits high selectivity for uPA over other related serine proteases such as tissue-type plasminogen activator (tPA) and plasmin, which is vital for minimizing off-target effects in experimental systems.[10]
| Compound | Reported uPA IC50 (µM) | Selectivity vs. tPA | Selectivity vs. Plasmin | Reference |
| This compound | ~6-7 | High | High | [10] |
| Amiloride | ~6-7 | Moderate | Moderate | [10] |
| B428 (Thiophene derivative) | 0.32 | >300-fold | >1000-fold | [10] |
| B623 (Thiophene derivative) | 0.07 | >300-fold | >1000-fold | [10] |
Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the inhibitory effect of this compound on uPA activity.
Workflow for In Vitro Inhibition Assay
Caption: General workflow for determining uPA inhibition in vitro.
Protocol 1: In Vitro Urokinase Inhibition Assay (Chromogenic)
This assay measures the ability of uPA to convert plasminogen to plasmin, which then cleaves a chromogenic substrate, releasing p-nitroaniline (pNA). The rate of pNA formation, measured by absorbance at 405 nm, is proportional to uPA activity.[11]
A. Materials & Reagents
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4
-
Human uPA Enzyme: High molecular weight (HMW) uPA, reconstituted in assay buffer to a working concentration of ~20 IU/mL.
-
Human Plasminogen: Reconstituted in assay buffer to ~0.1 mg/mL.
-
Chromogenic Plasmin Substrate: e.g., S-2251 (H-D-Val-Leu-Lys-pNA), reconstituted in sterile water to 2 mM.
-
Inhibitor Stock: this compound hydrochloride dissolved in DMSO to 10 mM.
-
Apparatus: 96-well flat-bottom plate, multichannel pipette, incubating microplate reader.
B. Procedure
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in Assay Buffer, starting from 200 µM down to ~0.1 µM (2x final concentration). Include a vehicle control (DMSO in Assay Buffer).
-
Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 100 µL Assay Buffer.
-
Positive Control (100% Activity): 50 µL Assay Buffer + 50 µL Vehicle Control.
-
Test Wells: 50 µL Assay Buffer + 50 µL of each inhibitor dilution.
-
-
Add Enzyme: Add 25 µL of the human uPA solution to all wells except the blank.
-
Add Plasminogen: Add 25 µL of the human plasminogen solution to all wells except the blank.
-
Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the chromogenic substrate S-2251 to all wells.
-
Measure Activity: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.
C. Data Analysis
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time plot (mOD/min).
-
Subtract the average rate of the blank from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle_control)) * 100
-
Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Invasion Assay (Boyden Chamber)
This protocol assesses the functional impact of uPA inhibition on the invasive capacity of cancer cells, such as the highly invasive MDA-MB-231 breast cancer cell line.[12]
A. Materials & Reagents
-
Cells: MDA-MB-231 cells (or other invasive cell line with known uPA expression).
-
Culture Medium: DMEM/F-12 with 10% FBS.
-
Serum-Free Medium: DMEM/F-12 without FBS.
-
Inhibitor: this compound prepared in serum-free medium at various concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM).
-
Boyden Chamber: 24-well plate with cell culture inserts (8 µm pore size).
-
Coating: Matrigel® Basement Membrane Matrix, diluted in cold serum-free medium.
-
Fixation/Staining: Methanol, Crystal Violet stain.
B. Procedure
-
Coat Inserts: Thaw Matrigel on ice. Dilute to 1 mg/mL in cold serum-free medium. Add 50 µL to the top of each insert and incubate at 37°C for at least 4 hours to allow it to solidify.
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. The day before the assay, replace the medium with serum-free medium to starve the cells.
-
Harvest and Resuspend: On the day of the assay, harvest the cells using trypsin, wash with serum-free medium, and resuspend them in serum-free medium containing the desired concentrations of this compound. Adjust cell density to 1 x 10^5 cells/mL.
-
Assay Setup:
-
Lower Chamber: Add 600 µL of culture medium containing 10% FBS (as a chemoattractant) to the lower wells of the 24-well plate.
-
Upper Chamber: Rehydrate the Matrigel-coated inserts with 100 µL of serum-free medium for 30 minutes at 37°C, then carefully remove the medium. Seed 200 µL of the cell suspension (containing the inhibitor) into the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.
-
Staining and Visualization:
-
Carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fix the invaded cells on the bottom of the membrane by immersing the insert in ice-cold methanol for 10 minutes.
-
Stain the cells by immersing the insert in 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of stained (invaded) cells on the underside of the membrane in 5-10 random fields of view at 20x magnification.
-
Calculate the average number of invaded cells per field for each condition.
-
C. Data Analysis
-
Compare the average number of invaded cells in the inhibitor-treated groups to the vehicle-treated control group.
-
Express the data as a percentage of invasion relative to the control.
-
A statistically significant reduction in the number of invaded cells indicates effective inhibition of the cellular invasive machinery, to which uPA is a key contributor.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in chromogenic assay | Substrate auto-hydrolysis; contaminated reagents. | Prepare fresh substrate daily; use high-purity water and reagents. |
| No inhibition observed | Inhibitor degraded or inactive; incorrect concentration. | Verify inhibitor integrity and concentration; use a fresh stock. Ensure proper pH of assay buffer. |
| High variability between replicates | Pipetting errors; improper mixing. | Use calibrated pipettes; ensure thorough mixing at each step, especially after adding the substrate. |
| No cell invasion in Boyden assay | Matrigel layer too thick; cells not healthy; chemoattractant not working. | Optimize Matrigel concentration and volume; check cell viability; confirm FBS is mitogenic for the cell line. |
| Excessive cell invasion (confluent) | Incubation time too long; too many cells seeded. | Reduce incubation time (e.g., 16h instead of 24h); reduce the number of cells seeded in the top chamber. |
Conclusion
This compound is a valuable and accessible chemical tool for investigating the role of the uPA system in various biological processes. Its selectivity and well-defined mechanism of action make it suitable for both biochemical and cell-based assays. The protocols outlined in this guide provide a robust framework for researchers to quantify its inhibitory effects and probe the functional consequences of uPA inhibition in models of cancer progression and metastasis.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. The Urokinase Plasminogen Activator System: A Target for Anti-Can...: Ingenta Connect [ingentaconnect.com]
- 3. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 8. The Urokinase Receptor: A Multifunctional Receptor in Cancer Cell Biology. Therapeutic Implications [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
- 12. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(4-Chlorophenyl)guanidine as a Positive Allosteric Modulator of ASIC3
I. Introduction: The Significance of Modulating ASIC3
Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels belonging to the Degenerin/Epithelial Na+ Channel (DEG/ENaC) superfamily.[1][2] Predominantly expressed in sensory neurons, these channels are critical transducers of extracellular acidosis, a hallmark of various pathological conditions such as inflammation, ischemia, and tissue injury.[3][4] Among the different subunits, ASIC3 is of particular interest to researchers in pain and sensory biology. Its unique biophysical properties, including high sensitivity to minor pH drops and a characteristic biphasic current with both a transient and a sustained component, position it as a key sensor for prolonged acidic stimuli.[1][5]
The sustained current generated by ASIC3 is believed to be a crucial factor in signaling persistent pain associated with chronic inflammatory states.[5] Consequently, identifying and characterizing compounds that can modulate ASIC3 activity is a promising avenue for developing novel analgesics and research tools.[1][6] This document provides a detailed guide to understanding and utilizing 1-(4-Chlorophenyl)guanidine (4-CPG), a small molecule identified as a positive allosteric modulator (PAM) and direct agonist of the ASIC3 channel.[5][7]
II. The Modulator: this compound (4-CPG)
4-CPG belongs to a growing class of guanidine-based compounds that interact with ASIC channels.[7] Its discovery offers a valuable chemical scaffold for probing ASIC3 function and for the potential design of new therapeutic ligands.[7]
| Compound Property | Details | Reference |
| Full Name | This compound | [7][8] |
| Abbreviation | 4-CPG | [5] |
| Molecular Formula | C₇H₈ClN₃ | [8][9] |
| Molecular Weight | 169.61 g/mol | [8][9] |
| Primary Activity | Positive Allosteric Modulator & Agonist of ASIC3 | [7] |
III. Mechanism of Action: Potentiation of ASIC3 Function
As a positive allosteric modulator, 4-CPG enhances the function of the ASIC3 channel in response to its primary ligand, protons (H⁺). The core findings indicate that 4-CPG not only potentiates proton-evoked currents but can also directly activate the channel and, notably, reverse its desensitization.[7]
This multi-faceted modulation is critical. While the transient current of ASIC3 responds to a rapid drop in pH, the sustained current is more relevant for encoding prolonged acidic pain. Modulators that enhance this sustained current or reactivate desensitized channels could significantly impact neuronal excitability. The mechanism likely involves 4-CPG binding to a site on the channel distinct from the proton-sensing domain, a characteristic of allosteric modulation. This binding induces a conformational change that favors the open state of the channel. While the precise binding site for 4-CPG on ASIC3 has not been fully elucidated, studies on similar guanidine-based modulators like 2-guanidine-4-methylquinazoline (GMQ) suggest that a "non-proton ligand-sensing domain" in the channel's extracellular region is crucial for this type of modulation.[10][11]
Caption: Mechanism of ASIC3 positive allosteric modulation by 4-CPG.
IV. Experimental Protocols & Applications
The primary application of 4-CPG is as a pharmacological tool to investigate the physiological and pathological roles of ASIC3. Below are detailed protocols for characterizing its effects using standard laboratory techniques.
Application 1: Electrophysiological Characterization of 4-CPG on ASIC3
Whole-cell patch-clamp electrophysiology is the gold-standard method for studying ion channel function with high temporal and electrical resolution. This protocol allows for the direct measurement of ion currents through ASIC3 channels expressed in a heterologous system.
Causality Behind Experimental Choices:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are used because they have very low endogenous ASIC expression, providing a clean background to study the specific, transfected ASIC3 subunit.[12][13]
-
Voltage Clamp: A holding potential of -60 mV to -80 mV is chosen to maintain the channels in a closed, non-inactivated state before activation and to be near the physiological resting membrane potential of neurons.[14][15]
-
Rapid Solution Exchange: ASICs exhibit rapid activation and desensitization kinetics. A fast perfusion system is essential to apply and remove solutions quickly, allowing for accurate measurement of these properties.
Protocol 1: Whole-Cell Patch-Clamp Analysis
-
Cell Preparation:
-
Plate CHO cells on glass coverslips 24-48 hours before the experiment.
-
Transfect cells with a plasmid encoding the human or rat ASIC3 subunit using a standard lipofection reagent. Co-transfect with a fluorescent marker (e.g., EGFP) to easily identify transfected cells.[12]
-
Allow 24-48 hours for channel expression.
-
-
Solutions & Reagents:
-
Extracellular (Bath) Solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution: 120 mM KCl, 5 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM ATP-Mg. Adjust pH to 7.2 with KOH.
-
Activating Solutions: Prepare a series of extracellular solutions with pH values ranging from 7.2 to 5.0 using MES or HEPES as a buffer.
-
4-CPG Stock Solution: Prepare a 10-100 mM stock solution of this compound in DMSO. Store at -20°C. Final DMSO concentration in the recording solution should be kept below 0.1%.
-
-
Electrophysiology Workflow:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the pH 7.4 extracellular solution.
-
Identify a transfected cell and form a giga-ohm seal (>1 GΩ) with a borosilicate glass pipette (3-5 MΩ resistance) filled with intracellular solution.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell voltage at -60 mV.
-
Baseline Measurement: Apply a maximally activating pH drop (e.g., from pH 7.4 to pH 5.0) for 2-5 seconds to obtain a control ASIC3 current. Repeat 2-3 times to ensure a stable response.
-
Potentiation Protocol: Pre-incubate the cell with a desired concentration of 4-CPG (e.g., 10 µM) in pH 7.4 solution for 30-60 seconds. Then, co-apply the same concentration of 4-CPG along with the activating pH solution (e.g., pH 6.8 or a sub-maximal pH).
-
Direct Activation Protocol: Apply 4-CPG in a pH 7.4 solution to test for direct agonistic effects.
-
Washout: Perfuse with the control pH 7.4 solution to ensure the effect of the compound is reversible.
-
-
Data Analysis:
-
Measure the peak and sustained components of the inward current.
-
Calculate the potentiation as a percentage increase over the control current: ((I_CPG - I_Control) / I_Control) * 100.
-
Generate dose-response curves by plotting the potentiation against the log concentration of 4-CPG to determine the EC₅₀ value.
-
Caption: Experimental workflow for electrophysiological analysis.
Application 2: High-Throughput Screening (HTS) with Ion Flux Assays
For screening compound libraries or analyzing structure-activity relationships, whole-cell patch-clamp can be too low-throughput. Ion flux assays provide a more scalable alternative.
Causality Behind Experimental Choices:
-
Tracer Ion: ASIC channels are primarily permeable to sodium (Na⁺). As measuring intracellular Na⁺ can be challenging due to high basal levels, a tracer ion like Lithium (Li⁺) is used. Li⁺ permeates ASIC channels similarly to Na⁺ but has a very low intracellular background, providing a high signal-to-noise ratio.[16]
-
Detection Method: Atomic Absorption Spectroscopy (AAS) is a highly sensitive method for quantifying the intracellular concentration of specific elements like Li⁺ after the assay is complete.[16]
Protocol 2: Lithium Flux Assay
-
Cell Preparation:
-
Seed CHO cells stably expressing ASIC3 into 96-well or 384-well plates.
-
Allow cells to form a confluent monolayer (24-48 hours).
-
-
Assay Protocol:
-
Wash the cell plate with a buffer solution (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Pre-incubate the cells for 10-15 minutes with the test compounds (including 4-CPG as a positive control) diluted in the wash buffer.
-
Prepare an "Activation Buffer" containing Li⁺ instead of Na⁺, buffered to a sub-maximal activating pH (e.g., pH 6.8) to maximize the window for observing potentiation.
-
Remove the pre-incubation solution and add the Activation Buffer (also containing the test compounds).
-
Incubate for 5-10 minutes at room temperature to allow for Li⁺ influx through activated ASIC3 channels.[16]
-
Stop the influx by rapidly washing the cells with an ice-cold wash buffer containing a non-specific ASIC blocker like amiloride to remove extracellular Li⁺.
-
Lyse the cells to release the intracellular contents.
-
-
Detection & Analysis:
-
Measure the intracellular Li⁺ concentration in the cell lysate using an Ion Channel Reader (ICR) based on Atomic Absorption Spectroscopy.[16]
-
The amount of Li⁺ influx is directly proportional to ASIC3 channel activity.
-
Calculate the percentage of potentiation relative to a vehicle control.
-
| Parameter | Expected Outcome with 4-CPG | Significance |
| Peak Current (pH 5.0) | Moderate to strong potentiation | Demonstrates enhancement of channel opening upon maximal stimulation. |
| Sustained Current (pH < 6.8) | Strong potentiation | Highly relevant for pain signaling; indicates 4-CPG stabilizes the open state. |
| Current at pH 7.4 | Induction of inward current | Confirms direct agonistic activity at physiological pH. |
| EC₅₀ (Potentiation) | Typically in the low to mid-micromolar range | Defines the potency of the compound. |
| Li⁺ Influx | Significant increase over baseline | Validates activity in a higher-throughput format. |
V. References
-
ASIC3 inhibition modulates inflammation-induced changes in the activity and sensitivity of Aδ and C fiber sensory neurons that innervate bone. (2020). PubMed Central. 3
-
Local ASIC3 modulates pain and disease progression in a rat model of osteoarthritis. (2012). PMC. 6
-
ASIC3 Channels in Multimodal Sensory Perception. (n.d.). PubMed Central. 4
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Acid-sensing ion channel 3: An analgesic target. (n.d.). Taylor & Francis. 1
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Gonzales, E. B., et al. (2017). 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator. Journal of Pharmacological Sciences, 133(3), 184-186. --INVALID-LINK--
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A role for ASIC3 in the modulation of high-intensity pain stimuli. (2025). ResearchGate. 17
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Opioid-Mediated Modulation of Acid-Sensing Ion Channel Currents in Adult Rat Sensory Neurons. (n.d.). PMC. 14
-
1-(4-chlorophenyl)biguanide synthesis. (n.d.). ChemicalBook. 18
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Acid-sensing ion channel 3: An analgesic target. (n.d.). PMC. 5
-
GUANIDINE, -(4-CHLOROPHENYL)-N''-CYANO. (2024). ChemBK. 19
-
This compound. (n.d.). CymitQuimica. 9
-
ASIC CHANNEL SCREENING. (n.d.). Aurora Biomed. 16
-
Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. (2019). PMC. 20
-
ASIC3, a sensor of acidic and primary inflammatory pain. (n.d.). PMC. 15
-
Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel. (n.d.). PubMed Central. 2
-
Subtype‐selective inhibition of acid‐sensing ion channel 3 by a natural flavonoid. (n.d.). NIH. 12
-
Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel. (n.d.). Frontiers. 21
-
1-(4-Chlorophenyl)-3-cyanoguanidine. (n.d.). PubChem. 22
-
Identification of Novel Acid-Sensing Ion Channel 3 Modulators using in silico Modelling and Screening. (n.d.). Apollo. 13
-
Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline. (2012). PubMed. --INVALID-LINK--
-
Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel. (2021). University of Iowa. 23
-
Heteroarylguanidines as Allosteric Modulators of ASIC1a and ASIC3 Channels. (n.d.). CORE. 24
-
Heteroarylguanidines as Allosteric Modulators of ASIC1a and ASIC3 Channels. (2018). PubMed. --INVALID-LINK--
-
N-(4-CHLOROPHENYL)GUANIDINE. (n.d.). precisionFDA. 8
-
Atomic Level Characterization of the Nonproton Ligand-sensing Domain of ASIC3 Channels. (n.d.). Journal of Biological Chemistry. 10
-
Atomic level characterization of the nonproton ligand-sensing domain of ASIC3 channels. (2011). Journal of Biological Chemistry. --INVALID-LINK--
-
Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline. (n.d.). PMC. 25
References
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- 2. Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASIC3 inhibition modulates inflammation-induced changes in the activity and sensitivity of Aδ and C fiber sensory neurons that innervate bone - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Atomic Level Characterization of the Nonproton Ligand-sensing Domain of ASIC3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atomic level characterization of the nonproton ligand-sensing domain of ASIC3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subtype‐selective inhibition of acid‐sensing ion channel 3 by a natural flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Acid-Sensing Ion Channel 3 Modulators using in silico Modelling and Screening [repository.cam.ac.uk]
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The Guanidinium Group: A Privileged Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers
Introduction: The Enduring Significance of the Guanidinium Moiety
The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a remarkably versatile functional group in medicinal chemistry.[1][2][3] Its inherent properties—strong basicity, the ability to form multiple hydrogen bonds, and existence as a delocalized cation at physiological pH—make it a privileged scaffold in drug design.[3][4] This allows guanidine derivatives to engage in a wide range of non-covalent interactions with biological targets, including hydrogen bonding, charge pairing, and cation-π interactions with anionic groups like carboxylates and phosphates.[4] These interactions are fundamental to the molecular recognition processes that underpin their diverse pharmacological activities.[4] Guanidine-containing compounds have found therapeutic applications as anticancer, antiviral, antidiabetic, and antihypertensive agents, among others.[2][5][6] This guide provides an in-depth exploration of the application of guanidine derivatives in several key therapeutic areas, complete with mechanistic insights and detailed experimental protocols for their evaluation.
I. Guanidine Derivatives as Anticancer Agents
The development of novel small-molecule therapeutics that can selectively target and disrupt the proliferation of cancer cells is a cornerstone of oncological research.[7] Guanidine derivatives have emerged as a promising class of anticancer agents, with their cytotoxicity attributed to several mechanisms of action.[1][2]
A. Mechanism of Action: DNA Intercalation and Beyond
A primary mechanism by which many guanidine-based compounds exert their anticancer effects is through non-covalent interactions with DNA, particularly by binding to the minor groove of the DNA helix.[2][4][7][8] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The positively charged guanidinium group is particularly adept at interacting with the negatively charged phosphate backbone of DNA.[4]
However, the anticancer activity of guanidine derivatives is not limited to DNA binding. Other reported mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): Some derivatives can increase the intracellular levels of ROS, leading to oxidative stress and cell death.[1][2][4]
-
Mitochondrial-Mediated Apoptosis: Guanidine compounds can trigger the intrinsic apoptotic pathway by disrupting mitochondrial function.[1][2][4]
-
Inhibition of Key Signaling Pathways: Certain derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival.[2]
-
Disruption of Bacterial Membranes: This mechanism is more relevant to their antimicrobial properties but highlights the membrane-active nature of some guanidine compounds.[2][4]
A recent study reported the synthesis of novel guanidine derivatives and their potential as DNA minor groove binders.[7][8] One compound, a 4-Me, 4-Br-substituted derivative, exhibited a high binding constant to salmon sperm DNA, comparable to known minor groove binders.[7] Molecular docking studies further supported these findings, showing favorable interactions within the DNA minor groove.[7]
B. Experimental Protocol: Evaluation of DNA Binding by UV-Visible Spectroscopy
This protocol outlines a standard method to assess the interaction of guanidine derivatives with DNA using UV-Visible spectroscopy. The binding of a compound to DNA can cause changes in the absorbance spectrum (hypochromism or hyperchromism) and shifts in the wavelength of maximum absorbance (red or blue shift), which can be used to calculate the binding constant.
Materials:
-
Guanidine derivative of interest
-
Calf Thymus DNA (CT-DNA) or Salmon Sperm DNA (SS-DNA)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the guanidine derivative in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of the DNA solution should be determined spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M⁻¹cm⁻¹). The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.
-
-
Titration Experiment:
-
Set up a series of cuvettes. In one cuvette (the reference), add only the Tris-HCl buffer.
-
In the sample cuvette, add a fixed concentration of the guanidine derivative (e.g., 50 µM).
-
Record the initial UV-Visible spectrum of the guanidine derivative from 200 to 400 nm.
-
Incrementally add small aliquots of the CT-DNA stock solution to the sample cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.
-
Record the UV-Visible spectrum after each addition of DNA.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect of adding the DNA solution.
-
Plot the absorbance at the wavelength of maximum absorbance of the guanidine derivative as a function of the DNA concentration.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model. A study on novel guanidine derivatives as anticancer agents reported a binding constant (Kb) of 3.49 × 10⁵ ± 0.04 M⁻¹ for a particularly active compound.[7]
-
C. Visualization of DNA Binding Workflow
Caption: Workflow for determining DNA binding affinity using UV-Visible spectroscopy.
II. Guanidine Derivatives as Antiviral Agents
The guanidinium moiety is also a key feature in several antiviral drugs.[1] A prominent example is Zanamivir (Relenza), a neuraminidase inhibitor used for the treatment and prevention of influenza A and B viruses.[9][10]
A. Mechanism of Action: Neuraminidase Inhibition
Zanamivir's mechanism of action involves the inhibition of the viral neuraminidase enzyme.[9][10][11] Neuraminidase is crucial for the release of newly formed viral particles from infected host cells.[12] It does this by cleaving sialic acid residues from the surface of the host cell, which would otherwise bind to the hemagglutinin on the surface of the progeny virions, tethering them to the cell.[11]
Zanamivir is a structural analog of sialic acid and binds to the active site of the neuraminidase protein with high affinity.[9][11] This binding prevents the enzyme from cleaving sialic acid, thereby trapping the newly synthesized viruses on the surface of the host cell and preventing their release and subsequent infection of other cells.[9][10][11][13] This reduces the spread of the virus within the respiratory tract.[11]
B. Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of guanidine derivatives against influenza neuraminidase.[12][14] The assay uses a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).[12][14]
Materials:
-
Guanidine derivative inhibitor (e.g., Zanamivir as a positive control)
-
Influenza virus containing neuraminidase or purified neuraminidase enzyme
-
MUNANA substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)[12]
-
Stop Solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the guanidine derivative inhibitor and the positive control (Zanamivir) in the assay buffer. A suggested final concentration range in the assay could be from 0.01 nM to 10,000 nM.[14]
-
Dilute the virus or purified neuraminidase enzyme in the assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes.
-
Prepare the MUNANA working solution (e.g., 100 µM) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 25 µL of the serially diluted inhibitor or control to the appropriate wells.
-
Add 25 µL of assay buffer to the "no inhibitor" control wells.
-
Add 50 µL of the diluted virus/enzyme to all wells except the blank wells (which should contain only assay buffer).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the stop solution to all wells.
-
Read the fluorescence in a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration compared to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
C. Visualization of Neuraminidase Inhibition Pathway
Caption: Mechanism of neuraminidase inhibition by guanidine derivatives like Zanamivir.
III. Guanidine Derivatives in Metabolic Diseases: The Case of Metformin
Metformin, a biguanide derivative, is a first-line medication for the treatment of type 2 diabetes.[15][16] Its primary effect is to lower blood glucose levels.[15]
A. Mechanism of Action: A Multi-faceted Approach
The mechanism of action of metformin is complex, involving multiple sites and molecular pathways.[17] The central theme is the alteration of cellular energy metabolism.[15]
Key mechanisms include:
-
Inhibition of Hepatic Gluconeogenesis: Metformin's main glucose-lowering effect is achieved by reducing the production of glucose in the liver.[15][16][18][19] It opposes the action of glucagon, a hormone that stimulates gluconeogenesis.[15]
-
Activation of AMP-activated Protein Kinase (AMPK): Metformin activates AMPK, a key cellular energy sensor.[17][18][19] This enhances insulin sensitivity, primarily by modulating lipid metabolism.[15][17]
-
Inhibition of Mitochondrial Respiratory Chain Complex I: This action leads to a decrease in cellular energy levels (ATP), which contributes to the activation of AMPK.[15][17]
-
Effects on the Gut: Metformin increases glucose utilization in the gut, enhances the secretion of glucagon-like peptide-1 (GLP-1), and alters the gut microbiome, all of which contribute to its antihyperglycemic effects.[17][18]
B. Experimental Protocol: Assessing AMPK Activation in Hepatocytes
This protocol describes a method to determine if a guanidine derivative activates AMPK in a liver cell line (e.g., HepG2) using Western blotting to detect the phosphorylation of AMPK.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) and supplements
-
Guanidine derivative of interest
-
Metformin (positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to ~80% confluency in 6-well plates.
-
Treat the cells with various concentrations of the guanidine derivative or metformin for a specified time (e.g., 2-24 hours). Include an untreated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total AMPKα as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-AMPKα and total AMPKα.
-
Normalize the phospho-AMPKα signal to the total AMPKα signal for each sample.
-
Compare the levels of AMPK phosphorylation in the treated samples to the untreated control.
-
C. Visualization of Metformin's Mechanism of Action
Caption: Simplified overview of Metformin's multifaceted mechanism of action.
IV. Guanidine Derivatives as Antihypertensive Agents
Guanidine derivatives have also been developed as antihypertensive agents. Guanabenz is a centrally-acting alpha-2 adrenergic agonist used for the treatment of hypertension.[20][21][22]
A. Mechanism of Action: Central Alpha-2 Adrenergic Agonism
Guanabenz exerts its antihypertensive effect by stimulating alpha-2 adrenergic receptors in the brainstem.[20][22][23][24] This stimulation leads to a reduction in sympathetic outflow from the central nervous system.[20][22] The decreased sympathetic activity results in reduced peripheral vascular resistance, which in turn lowers blood pressure.[20][22] This mechanism of action allows Guanabenz to control hypertension without significantly affecting heart rate or cardiac output.[20]
B. Visualization of Guanabenz's Antihypertensive Action
Caption: Mechanism of action of the antihypertensive agent Guanabenz.
V. Synthesis of Guanidine Derivatives
The synthesis of guanidine derivatives is a well-established area of organic chemistry, with numerous methods available. A common approach is the guanylation of amines.
A. General Synthetic Protocol: Guanylation of an Amine with Cyanamide
This protocol provides a general method for the synthesis of a guanidine derivative from an amine using cyanamide, which can be catalyzed by a Lewis acid such as scandium(III) triflate.
Materials:
-
Primary or secondary amine
-
Cyanamide
-
Scandium(III) triflate (Sc(OTf)₃) (optional, as a catalyst)
-
Solvent (e.g., water, DMF)
-
Reaction vessel (e.g., sealed tube)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a sealed tube, dissolve the amine (1.0 mmol) in a suitable solvent (e.g., 2.0 mL of water).
-
Add cyanamide (1.2 mmol).
-
If using a catalyst, add scandium(III) triflate (0.1 mmol, 10 mol%).
-
-
Reaction:
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100°C) for a specified time (typically 12-24 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration.
-
If the product is soluble, perform an appropriate workup. For example, if the reaction is in water, the product may be extracted with an organic solvent.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired guanidine derivative.
-
B. Visualization of a General Guanidine Synthesis
Caption: General workflow for the synthesis of a guanidine derivative.
Conclusion
The guanidinium group continues to be a cornerstone in the design and development of new therapeutic agents. Its unique chemical properties allow for a diverse range of interactions with biological targets, leading to a broad spectrum of pharmacological activities. The examples and protocols provided in this guide highlight the significant role of guanidine derivatives in medicinal chemistry and offer a foundation for researchers and scientists in the field of drug discovery and development. Further exploration of this privileged scaffold is certain to yield novel and effective treatments for a wide array of diseases.
References
- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, a… [ouci.dntb.gov.ua]
- 9. Zanamivir - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Zanamivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metformin - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]
- 20. Articles [globalrx.com]
- 21. Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 23. What is Guanabenz Acetate used for? [synapse.patsnap.com]
- 24. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
Application Notes & Protocols: Synthesis of Guanidine-Based Drugs for Various Diseases
Introduction: The Guanidinium Group - A Privileged Scaffold in Medicinal Chemistry
The guanidine moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural feature of profound importance in the design and discovery of therapeutic agents.[1][2][3] Its significance stems from a unique combination of physicochemical properties. With a pKa of approximately 13.6, the guanidinium cation is protonated under physiological conditions, allowing it to engage in strong electrostatic interactions and form multiple hydrogen bonds.[4] This capacity for molecular recognition is fundamental to its role in numerous biological processes and its presence in a wide array of natural products and clinically successful drugs.[4][5][6]
Guanidine-containing compounds have demonstrated a vast spectrum of pharmacological activities, leading to their development as treatments for a multitude of diseases.[7][8] Notable examples include antidiabetic agents like metformin, antiulcer drugs such as cimetidine, antiviral compounds like zanamivir, and a range of antihypertensive and anticancer therapeutics.[5][7][9] The versatility of this functional group makes it a "privileged scaffold" for medicinal chemists, and a mastery of its synthesis is crucial for drug development professionals.
This guide provides an in-depth exploration of the primary synthetic strategies for constructing guanidine-based molecules, supported by detailed protocols for the synthesis of key pharmaceutical agents. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Core Synthetic Strategies: The Art of Guanidinylation
The formation of the guanidine functional group, a process known as guanidinylation or guanylation, is typically achieved by the reaction of an amine nucleophile with a suitable electrophilic guanylating agent. The choice of reagent and reaction conditions is dictated by the substrate's reactivity, steric hindrance, and the presence of other functional groups.
Guanylation of Amines: The Workhorse Reaction
The most prevalent strategy for synthesizing substituted guanidines is the direct guanylation of a primary or secondary amine. This approach relies on a variety of reagents designed to activate a precursor for nucleophilic attack.
-
From Cyanamides: A classic and cost-effective method involves the reaction of an amine salt with a cyanamide derivative.[10][11] The protonated amine increases the electrophilicity of the cyanamide carbon, facilitating the addition of another amine. This is the cornerstone of the industrial synthesis of the biguanide drug, metformin.[12][13]
-
From Thioureas and Isothioureas: Thioureas serve as excellent, stable precursors to guanidines. The key is the activation of the thiocarbonyl group to create a better leaving group. This is often accomplished by S-alkylation to form an isothiourea, followed by reaction with an amine. Historically, heavy metal salts like mercuric chloride (HgCl₂) were used as desulfurizing agents or promoters.[14][15] Modern methods often employ less toxic activators or use pre-activated reagents like N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea, which provides a clean and efficient route to protected guanidines.[16]
-
From Carbodiimides: The addition of amines to the C=N double bond of a carbodiimide is another effective method.[17] This reaction can be catalyzed by various Lewis acids or transition metals, such as iron or zinc complexes, which enhance the electrophilicity of the carbodiimide carbon and facilitate the nucleophilic attack.[18][19]
-
From Pyrazole-Carboxamidines: For mild and highly efficient guanidinylation, pyrazole-based reagents such as 1H-pyrazole-1-carboxamidine hydrochloride or its N,N'-di-Boc protected version are exemplary.[6][20] Pyrazole is an excellent leaving group, allowing the reaction to proceed under mild conditions with a broad range of amines, minimizing side reactions and simplifying purification.
The general mechanism for these reactions involves the nucleophilic attack of an amine on an electrophilic carbon center, followed by the elimination of a leaving group.
Caption: General mechanism of amine guanidinylation.
Protecting Group Strategy
In complex syntheses, particularly with multifunctional molecules like peptides or nucleosides, protecting groups are essential. The nitrogen atoms of the guanidinylating reagent are often protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[14][21] This strategy prevents self-reaction, modulates reactivity, and improves the solubility of intermediates. These groups can be removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz) late in the synthesis to unveil the final guanidine.
Data Summary: Comparison of Common Guanylation Reagents
| Reagent Type | Example(s) | Typical Substrates | Advantages | Disadvantages |
| Cyanamide | Dicyandiamide | Primary Amines | Cost-effective, suitable for industrial scale.[12] | Requires heating, often with amine salts.[10] |
| Thiourea | Di-Boc-Thiourea | Primary & Secondary Amines | Stable precursors, clean reactions with modern activators.[16] | Classical methods use toxic heavy metals (e.g., HgCl₂). |
| Isothiourea | S-Methylisothiourea | Primary & Secondary Amines | Good reactivity. | Can release volatile and odorous thiols. |
| Carbodiimide | DCC, EDC | Primary & Secondary Amines | High reactivity, can be catalyzed.[18][19] | Can form urea byproducts, some are potent allergens. |
| Pyrazole | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Primary, Secondary, Aromatic Amines | Mild conditions, excellent leaving group, high yields.[6] | Reagents can be more expensive than classical options. |
| Triflyl-Guanidine | N,N'-Di-Boc-N"-triflylguanidine | Unreactive/Hindered Amines | Highly reactive, guanidinylates even poorly nucleophilic amines. | Reagent preparation is multi-step. |
Application Protocols: Synthesis of Key Guanidine-Based Drugs
The following protocols provide step-by-step methodologies for the synthesis of three landmark drugs, illustrating the practical application of the strategies discussed above.
Case Study 1: Metformin (Antidiabetic Biguanide)
Metformin is a first-line therapy for type 2 diabetes. Its synthesis is a robust, one-pot reaction that exemplifies the use of cyanamide chemistry.[12][13] The reaction proceeds by heating dimethylamine hydrochloride with 2-cyanoguanidine (dicyandiamide).[12]
Caption: Workflow for the industrial synthesis of Metformin.
Protocol 1: Synthesis of Metformin Hydrochloride
-
Materials: Dimethylamine hydrochloride, 2-cyanoguanidine, Toluene.
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve equimolar amounts of dimethylamine hydrochloride and 2-cyanoguanidine in toluene with cooling to create a concentrated solution.[12]
-
Slowly add an equimolar amount of hydrogen chloride gas or a solution of HCl in an appropriate solvent.
-
The mixture will begin to boil exothermically. Once the initial reaction subsides, heat the mixture to reflux and maintain for 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
The product, metformin hydrochloride, will precipitate as a white solid.[12]
-
Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield the final product.
-
Case Study 2: Cimetidine (Antiulcer H₂ Blocker)
Cimetidine was a revolutionary drug for treating peptic ulcers. Its synthesis is a multi-step process culminating in the formation of a cyanoguanidine side chain.[22] The key guanidine-forming step involves the sequential reaction of a thiol intermediate with dimethyl N-cyanodithioiminocarbonate and finally with methylamine.[22][23]
Caption: Key steps in the formation of the Cimetidine side chain.
Protocol 2: Formation of the Cimetidine Cyanoguanidine Moiety
-
Materials: 4-((2-Aminoethyl)thiomethyl)-5-methylimidazole dihydrochloride, Dimethyl N-cyanodithioiminocarbonate, Methylamine, appropriate solvent (e.g., acetonitrile or isopropanol).
-
Procedure:
-
Neutralize the starting amine dihydrochloride with a suitable base (e.g., NaOH or KOH) in an aqueous or alcoholic solution to obtain the free amine.
-
To the solution of the free amine, add one equivalent of dimethyl N-cyanodithioiminocarbonate.
-
Heat the mixture gently (e.g., 40-50 °C) for 1-2 hours. The reaction proceeds with the elimination of one equivalent of methanethiol (CH₃SH).
-
After the formation of the intermediate, add an excess of aqueous methylamine to the reaction mixture.
-
Continue heating for an additional 2-4 hours. A second equivalent of methanethiol is eliminated as the methylamino group displaces the remaining methylthio group.
-
Cool the reaction mixture. The product, cimetidine, will often crystallize from the solution.
-
Collect the product by filtration, wash with a cold solvent, and recrystallize if necessary to achieve high purity.
-
Case Study 3: Zanamivir (Antiviral Neuraminidase Inhibitor)
Zanamivir is an antiviral medication used to treat and prevent influenza. Its synthesis is a complex undertaking starting from a chiral precursor, often sialic acid.[14][24] The guanidine group is installed late in the synthesis via the guanylation of a primary amine. A common method uses a protected thiopseudourea reagent activated by a promoter.[14]
Caption: Late-stage guanidinylation in the synthesis of Zanamivir.
Protocol 3: Guanylation of Zanamivir Amine Precursor
-
Materials: Zanamivir amine precursor (e.g., 5-acetamido-4-amino-2,3,4,5-tetradeoxy-D-glycero-D-galacto-non-2-enopyranosonic acid derivative), 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, Mercuric chloride (HgCl₂), Triethylamine (Et₃N), Solvent (e.g., DMF or THF).
-
Procedure:
-
Dissolve the amine precursor in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add triethylamine (approx. 1.5 equivalents) to act as a base.
-
In a separate flask, dissolve the guanylating reagent (approx. 1.2 equivalents) and mercuric chloride (approx. 1.1 equivalents) in the same solvent.
-
Add the solution of the guanylating reagent and HgCl₂ dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with a solvent like ethyl acetate and filter through celite to remove the mercury salts.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting protected guanidine intermediate by flash column chromatography.
-
The final deprotection of the Boc groups is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield zanamivir.
-
Conclusion and Future Outlook
The synthesis of guanidine-based drugs is a cornerstone of modern medicinal chemistry, enabled by a robust and expanding toolkit of chemical methods.[2] From the large-scale production of metformin using classic cyanamide chemistry to the delicate, late-stage guanidinylation in the total synthesis of zanamivir, the strategies are both powerful and adaptable. The ongoing development of milder, more efficient, and environmentally benign catalytic systems for guanylation continues to broaden the horizons of what is possible.[18][25] As our understanding of the biological roles of the guanidinium group deepens, these advanced synthetic protocols will be instrumental in developing the next generation of targeted therapies for a wide range of human diseases.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. WO1993019042A1 - Preparation of substituted guanidines - Google Patents [patents.google.com]
- 12. Metformin - Wikipedia [en.wikipedia.org]
- 13. Total synthesis of metformin - The Science Snail [sciencesnail.com]
- 14. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 16. Guanidine synthesis by guanylation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. itqb.unl.pt [itqb.unl.pt]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tcichemicals.com [tcichemicals.com]
- 21. EP0983232B1 - Guanidinylation reagents - Google Patents [patents.google.com]
- 22. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Recent development of synthetic preparation methods for guanidines via transition metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of Guanidines
Welcome to the Technical Support Center for Guanidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of guanidine-containing molecules. The guanidinium group is a critical pharmacophore in numerous biologically active compounds, and its successful incorporation is often a pivotal step in a synthetic campaign.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common synthetic hurdles, optimize your reaction conditions, and ensure the integrity of your target molecules.
I. Understanding the Landscape of Guanidine Synthesis
The synthesis of guanidines can be approached through various methods, each with its own set of advantages and potential pitfalls.[2] The most common strategies involve the guanylation of a primary or secondary amine using an electrophilic guanylating agent.[3] Key methods include the use of:
-
Cyanamides: A classical and direct approach, though sometimes hampered by the reagent's hazardous nature.[3]
-
Thioureas and Isothioureas: Widely used precursors that are activated to facilitate reaction with amines.[3][4][5]
-
Protected Guanidinylating Reagents: These offer greater control and milder reaction conditions, crucial for complex molecule synthesis.[1][6]
-
Carbodiimides: Atom-economical reagents that can be used in catalytic systems.[7]
Side reactions often arise from the high nucleophilicity and basicity of the guanidine moiety itself, the reactivity of intermediates, and the choice of reaction conditions and protecting groups.[8] This guide will dissect these issues and provide actionable solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during your guanidine synthesis experiments.
FAQ 1: Low or No Product Yield
Question: I'm seeing very low yields or no formation of my desired guanidine product. What are the common causes and how can I troubleshoot this?
Answer: Low yields are a frequent issue in guanidine synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.[6]
Troubleshooting Workflow for Low Yields
Caption: A step-by-step workflow for troubleshooting low yields in guanidine synthesis.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Guanylating Agent: Ensure the purity of your guanylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, di-Boc-thiourea).[6] Degradation of the reagent is a common source of low yields.
-
Amine Substrate: Confirm the purity and dryness of your amine. The presence of impurities or water can lead to unwanted side reactions.[6]
-
Solvents and Bases: Use anhydrous solvents and ensure the base is of high quality and appropriate for the reaction. Moisture can hydrolyze reactive intermediates.[6]
-
-
Optimize Reaction Conditions:
-
Temperature: Some guanylation reactions are sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating might be necessary. However, excessive heat can lead to decomposition.[6]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to byproduct formation.[6][9]
-
Solvent Choice: The solubility of both the amine substrate and the guanylating agent is critical. Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used polar aprotic solvents.[6][9]
-
Base Selection: The choice of base can significantly impact the reaction outcome. Experiment with different bases (e.g., K₂CO₃, NaH, DIPEA) and optimize the amount used.[9]
-
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.05-1.2 equivalents) of the guanylating agent.[1][9] | Drives the reaction to completion. |
| Concentration | Typically 0.1-0.5 M. | Affects reaction kinetics; too dilute may slow the reaction, too concentrated may lead to side reactions. |
| Monitoring | TLC or LC-MS. | To determine the optimal reaction time and prevent byproduct formation from prolonged reaction.[6][9] |
FAQ 2: Formation of Unexpected Side Products
Question: My reaction mixture shows several unexpected spots on TLC or peaks in the LC-MS. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. The nature of the side products depends on the synthetic route and the substrate.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Synthetic Route | Cause | Mitigation Strategy |
| Over-alkylation/Over-protection | Use of protecting groups (e.g., Boc) | Excess protecting group reagent. | Carefully control stoichiometry (1.0-1.2 eq.).[6] Add reagent slowly. Monitor reaction closely and stop when starting material is consumed. |
| Amidinourea Formation | Heating N,N'-bis-Boc-guanidines with excess amine for prolonged periods. | Thermal rearrangement and reaction with excess amine.[10] | Reduce reaction time and temperature. Use stoichiometric amounts of the amine. |
| Intramolecular Cyclization (e.g., δ-lactam formation) | Peptide synthesis involving arginine. | The activated carboxylic acid of an N-terminally protected arginine can react with its own side-chain guanidine group.[11] | Use appropriate coupling reagents and conditions. The di-Boc protected guanidino group can sometimes induce more δ-lactam formation.[11] |
| Aza-Michael Addition | Reactions with dienophiles. | The high nucleophilicity of guanidines can lead to addition reactions instead of the desired cycloaddition.[12] | Protonation of the guanidine can act as a protecting group to favor the desired reaction pathway.[12] |
| Formation of Urea Derivatives | General | Degradation of the guanidine product in basic aqueous solution during workup.[3] | Maintain neutral or slightly acidic conditions during workup and purification if the product is base-sensitive. |
| tert-butylation | Boc-deprotection with strong acids (e.g., TFA). | Generation of a reactive tert-butyl cation that can alkylate nucleophilic residues (e.g., Tryptophan, Methionine).[11] | Use scavengers like triisopropylsilane (TIS) or water in the deprotection cocktail.[11] |
Mechanism of a Common Side Reaction: tert-butylation during Boc-Deprotection
Caption: Formation of the tert-butyl cation during Boc-deprotection and its subsequent reaction with nucleophiles, leading to side products. Scavengers can trap this reactive intermediate.[11]
FAQ 3: Difficulty with Product Purification
Question: My guanidine product is proving difficult to purify. What are some effective strategies?
Answer: The high polarity and basicity of guanidines can make purification challenging.[3]
Purification Troubleshooting:
-
Protected Guanidines: If your guanidine is protected (e.g., with Boc groups), it will be less polar and more amenable to standard purification techniques.
-
Flash Column Chromatography: Silica gel chromatography is often effective for protected guanidines.[6]
-
-
Unprotected Guanidines (Guanidinium Salts): These are often highly polar and may not be suitable for standard silica gel chromatography.
-
Recrystallization: If the product is crystalline, this can be a highly effective purification method.
-
Reverse-Phase Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds like guanidinium salts.
-
Ion-Exchange Chromatography: This method separates molecules based on their charge and is well-suited for ionic guanidinium compounds.[3]
-
Extraction: For some guanidine-backbone oligonucleotides, purification can be achieved through extraction.[13][14]
-
III. Experimental Protocols
Protocol 1: General Procedure for Guanylation using N,N′-Di-Boc-N′′-triflylguanidine
This protocol is adapted for a generic primary amine and is known for its high efficiency.[1]
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or THF
Procedure:
-
Dissolve the primary amine in the anhydrous solvent.
-
Add the base (TEA or DIPEA) to the solution.
-
Slowly add N,N′-Di-Boc-N′′-triflylguanidine to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired protected guanidine.[1]
Protocol 2: General Procedure for Boc-Deprotection with Scavengers
This protocol is a general method for the cleavage of a Boc group from a guanidine moiety while minimizing side reactions.[11]
Materials:
-
Boc-protected guanidine
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the scavenger, triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude guanidinium salt can be precipitated by the addition of cold diethyl ether.
-
The product can be further purified by recrystallization or reverse-phase HPLC.
IV. Conclusion
The synthesis of guanidines, while powerful, requires careful attention to reaction conditions, reagent quality, and potential side reactions. By understanding the underlying mechanisms of these side reactions and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic endeavors. This technical support center serves as a living document and will be updated as new methods and insights emerge in the field of guanidine chemistry.
V. References
-
BenchChem. (n.d.). Troubleshooting low yield in Boc-guanidine synthesis. Retrieved January 5, 2026, from 6
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Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 5, 2026, from 15
-
Jain, S. S., Toh, J. D., & Tan, P. T. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current protocols in nucleic acid chemistry, 81(1), e110. Retrieved January 5, 2026, from --INVALID-LINK--
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BenchChem Technical Support Team. (2025, December). Navigating the Synthesis of Pyridazin-3(2H)-one-based Guanidines: A Technical Support Guide. BenchChem. Retrieved January 5, 2026, from 9
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Sparrow. (2025, December 1). How to minimize the side - reactions when using Guanidine Carbonate? Sparrow Blog. Retrieved January 5, 2026, from 16
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ResearchGate. (2025, August 10). Synthesis of Guanidines in Solution. Retrieved January 5, 2026, from --INVALID-LINK--
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Berlinck, R. G. S., & Kossuga, M. H. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(12), 1769–1849. Retrieved January 5, 2026, from --INVALID-LINK--
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Aho, J. A. S., Männistö, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 90(4), 2636–2643. Retrieved January 5, 2026, from --INVALID-LINK--
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BenchChem. (n.d.). Comparative study of guanidinylation reagents for efficiency. Retrieved January 5, 2026, from 1
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Drozdov, F. V., & Kotov, V. M. (2020). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN, 3(6), 221-251. Retrieved January 5, 2026, from --INVALID-LINK--
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ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Retrieved January 5, 2026, from --INVALID-LINK--
-
Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved January 5, 2026, from --INVALID-LINK--
-
Jain, S. S., Toh, J. D., & Tan, P. T. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 81(1), e110. Retrieved January 5, 2026, from --INVALID-LINK--
-
Molnar, D., Gazivoda, Z., & Balaz, L. (2020). Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. ChemEngineering, 4(1), 10. Retrieved January 5, 2026, from --INVALID-LINK--
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Organic Syntheses. (n.d.). Guanidine nitrate. Retrieved January 5, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Boc-guanidine deprotection side reactions and how to avoid them. Retrieved January 5, 2026, from 11
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Atherton, E., & Sheppard, R. C. (1985). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Journal of the Chemical Society, Chemical Communications, (3), 165–166. Retrieved January 5, 2026, from --INVALID-LINK--
-
Gualco, G., & Carrillo, F. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406–3425. Retrieved January 5, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved January 5, 2026, from --INVALID-LINK--
-
Berlinck, R. G. S., Kossuga, M. H., & Nascimento, A. M. (2008). Product Class 13: Guanidine Derivatives. In Science of Synthesis (Vol. 41, pp. 631-698). Georg Thieme Verlag.
-
Szostak, M., & Aubé, J. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(12), 2091–2096. Retrieved January 5, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). US20070161821A1 - Method for removal of guanidine compound from aqueous media. Retrieved January 5, 2026, from --INVALID-LINK--
-
Chepurnov, V. A., & Gademann, K. (2016). Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes. Organic letters, 18(21), 5548–5551. Retrieved January 5, 2026, from --INVALID-LINK--
-
Movassaghi, M., & Schmidt, M. A. (2007). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Organic letters, 9(13), 2453–2456. Retrieved January 5, 2026, from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Nitroguanidine. Retrieved January 5, 2026, from --INVALID-LINK--
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El-Dahshan, A., & Licha, K. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of visualized experiments : JoVE, (122), 54873. Retrieved January 5, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). Guanidine hydrochloride synthesis. Retrieved January 5, 2026, from --INVALID-LINK--
-
Stolar, T., & Užarević, K. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein journal of organic chemistry, 13, 1743–1764. Retrieved January 5, 2026, from --INVALID-LINK--
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ResearchGate. (n.d.). Classical guanidine synthesis. Guanidine core structure obtained by.... Retrieved January 5, 2026, from --INVALID-LINK--
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BenchChem. (n.d.). Application Notes and Protocols: Cyanamide in the Synthesis of Guanidine Derivatives. Retrieved January 5, 2026, from --INVALID-LINK--
-
Cardiff University. (2018, September 7). Introduction to cyanamides. ORCA. Retrieved January 5, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Antimicrobial drugs bearing guanidine moieties: A review. Retrieved January 5, 2026, from --INVALID-LINK--
-
Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Organic letters, 13(12), 3094–3097. Retrieved January 5, 2026, from --INVALID-LINK--
-
MDPI. (n.d.). Special Issue : Research on Guanidine-Based Drugs: Synthesis, Antiparasitic, Antifungal, Antiviral, and Anticancer Activities. Retrieved January 5, 2026, from --INVALID-LINK--
-
Wikipedia. (n.d.). Guanidine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Sharma, A., & Kumar, V. (2015). Guanidines from 'toxic substances' to compounds with multiple biological applications--detailed outlook on synthetic procedures employed for the synthesis of guanidines. Bioorganic & medicinal chemistry, 23(17), 5311–5320. Retrieved January 5, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved January 5, 2026, from --INVALID-LINK--
-
Gazivoda, Z., Molnar, D., & Balaz, L. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules (Basel, Switzerland), 27(24), 8968. Retrieved January 5, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Retrieved January 5, 2026, from --INVALID-LINK--
-
Al-Hussain, S. A., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Scientific reports, 15(1), 20839. Retrieved January 5, 2026, from --INVALID-LINK--
-
Chen, S.-P., & Yuan, C.-M. (2020). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine drugs, 18(1), 53. Retrieved January 5, 2026, from --INVALID-LINK--
-
ResearchGate. (2025, August 6). ChemInform Abstract: Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Retrieved January 5, 2026, from --INVALID-LINK--
-
Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(6), 221-251. Retrieved January 5, 2026, from --INVALID-LINK--
-
Fu, X., & Tan, C.-H. (2011). Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chemical Communications, 47(23), 6537-6548. Retrieved January 5, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Retrieved January 5, 2026, from --INVALID-LINK--
References
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 5. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Guanidines: from classical approaches to efficient catalytic syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
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- 11. benchchem.com [benchchem.com]
- 12. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. jnsparrowchemical.com [jnsparrowchemical.com]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 1-(4-Chlorophenyl)guanidine
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during this synthetic procedure. Our goal is to empower you with the scientific understanding and practical solutions necessary to optimize your reaction conditions and overcome common experimental hurdles.
Introduction to the Synthesis
The preparation of this compound is a crucial step in the synthesis of various biologically active compounds, including the antiseptic agent chlorhexidine. The most common and direct route involves the reaction of 4-chloroaniline with a guanylating agent, typically cyanamide or its dimer, dicyandiamide, often in the presence of an acid catalyst. While seemingly straightforward, this reaction is susceptible to several challenges that can impact yield, purity, and scalability. This guide will walk you through the intricacies of this synthesis, providing a framework for rational optimization and effective troubleshooting.
Reaction Mechanism and Key Parameters
Understanding the underlying reaction mechanism is fundamental to effective troubleshooting. The synthesis proceeds via the nucleophilic attack of the amino group of 4-chloroaniline on the carbon atom of the guanylating agent.
Caption: Simplified reaction mechanism for the synthesis of this compound.
Key experimental parameters that influence the success of this reaction are summarized in the table below.
| Parameter | Typical Range/Value | Rationale and Impact on Reaction |
| Molar Ratio (4-Chloroaniline:Cyanamide) | 1:1 to 1:1.5 | An excess of the guanylating agent can drive the reaction to completion but may lead to the formation of byproducts. |
| Catalyst | Hydrochloric Acid (HCl) | Protonates the cyanamide, making it more electrophilic and susceptible to nucleophilic attack by the aniline. |
| Solvent | Toluene, Water, Ethanol, or a biphasic mixture | Solvent choice affects the solubility of reactants and the reaction temperature. Toluene is common for the initial step, followed by aqueous workup. |
| Temperature | Room Temperature to Reflux (80-110°C) | Higher temperatures increase the reaction rate but can also promote the formation of unwanted side products. |
| Reaction Time | 3 to 16 hours | Reaction progress should be monitored to determine the optimal time for completion and to minimize byproduct formation.[1] |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. Here's a checklist to diagnose the issue:
-
Reagent Quality: Ensure the purity of your 4-chloroaniline. Impurities can lead to side reactions.[2] Cyanamide solutions can degrade over time, especially if exposed to moisture or basic conditions, leading to dimerization or polymerization.[3] Use fresh or properly stored reagents.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the time or increasing the temperature.
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can limit the yield. Carefully measure your starting materials. A slight excess of the guanylating agent is often beneficial.
-
Inefficient Mixing: In biphasic systems, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.
-
Product Loss During Workup: The product, being a guanidine salt, can have some water solubility. Ensure you are not losing a significant amount of product in the aqueous phase during extraction. Neutralization and precipitation need to be carefully controlled.
Q2: I am observing an insoluble white precipitate forming early in the reaction. What is it and what should I do?
A2: This is a common observation and is often the desired product, this compound hydrochloride, precipitating out of the reaction mixture, especially in non-polar solvents like toluene. The hydrochloride salt of the product is generally less soluble in organic solvents. You can proceed with the reaction and collect the solid by filtration at the end.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[2]
-
Stationary Phase: Silica gel 60 F254 plates are suitable.
-
Mobile Phase: A mixture of a polar organic solvent and a base is typically required to move the basic guanidine product up the plate. A good starting point is a mixture of Dichloromethane:Methanol:Ammonia (e.g., 8:2:0.2). You may need to optimize the solvent system for your specific reaction mixture.
-
Visualization: The product and starting aniline are UV active and can be visualized under a UV lamp at 254 nm. You can also use a potassium permanganate stain.
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific problems you might encounter.
References
Technical Support Center: Purification of Crude 1-(4-Chlorophenyl)guanidine
Answering the user's request.
This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(4-Chlorophenyl)guanidine and require robust methods for its purification. Crude synthetic mixtures often contain unreacted starting materials, byproducts, and other contaminants that can interfere with subsequent applications. This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. The three most effective and commonly employed techniques are:
-
Acid-Base Extraction: This is often the most powerful method for this specific compound. Since the guanidine group is strongly basic (pKa ≈ 12.5), it can be selectively protonated and extracted into an aqueous acidic phase, leaving neutral or acidic impurities behind in an organic phase.[1][2][3]
-
Recrystallization: This technique is ideal for removing small amounts of impurities when a suitable solvent or solvent system can be identified. It relies on the difference in solubility between the desired compound and contaminants at different temperatures.[4][5]
-
Column Chromatography: While effective, this method can be challenging for highly basic compounds like guanidines, which may exhibit strong, irreversible binding to standard silica gel. It is typically reserved for difficult separations where other methods have failed.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities are typically derived from the synthetic route used. Common contaminants may include:
-
Unreacted Starting Materials: Such as 4-chloroaniline or cyanamide derivatives.
-
Related Guanidine Structures: Including biguanide derivatives, which can form during synthesis.[6] this compound itself is a known impurity in the synthesis of the antiseptic Chlorhexidine.[7][]
-
Solvent Residues: Residual solvents from the reaction or initial workup.[]
-
Side-Reaction Products: Depending on the specific reagents and conditions, various side products could be present.
Understanding the potential impurities is critical for selecting the appropriate purification strategy. For example, an acidic or neutral impurity is easily separated by acid-base extraction.
Q3: How do I choose the best purification method for my specific situation?
A3: The optimal method depends on an initial assessment of your crude product. A logical workflow can guide your decision.
References
- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. magritek.com [magritek.com]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. GSRS [precision.fda.gov]
Stability and degradation of 1-(4-Chlorophenyl)guanidine in solution
Technical Support Center: 1-(4-Chlorophenyl)guanidine
A Guide to Solution Stability and Degradation for Researchers
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound in solution. We will move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound solutions.
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A1: The primary degradation pathway for this compound and related biguanide compounds in aqueous solution is hydrolysis.[1][2] The guanidine functional group is susceptible to hydrolysis, which cleaves the molecule to form 4-chloroaniline (PCA).[2] This reaction is a critical consideration for experimental design, as 4-chloroaniline is a known genotoxic compound, and its presence can significantly impact experimental outcomes and safety assessments.[2]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is highly pH-dependent. Studies on structurally similar compounds like chlorproguanil and proguanil show that degradation is accelerated in both acidic and basic conditions.[1][3] The molecule exhibits maximum stability in the neutral pH range, around pH 7.[1] This is because the guanidinium cation, which is protonated and resonance-stabilized, is relatively stable.[4] However, under strongly acidic or basic conditions, the molecule is more susceptible to hydrolytic attack.[1][5] Therefore, for maximum stability, aqueous solutions should be prepared and maintained at or near neutral pH.
Q3: What is the impact of temperature on the stability of this compound?
A3: Temperature is a significant factor in the degradation kinetics of this compound. Increased temperature accelerates the rate of hydrolysis.[1][3] Studies on the related compound chlorproguanil demonstrated a clear relationship between temperature and the rate of decomposition, which follows the Arrhenius equation.[1] For routine experiments, it is advisable to prepare stock solutions fresh and store them at low temperatures (e.g., 2-8°C) to minimize thermal degradation.[6] For long-term storage, freezing (-20°C or lower) is recommended, though freeze-thaw cycles should be minimized.
Q4: Is this compound sensitive to light?
A4: Yes, photostability is a concern. While specific photostability data for this compound is not extensively published, related compounds can undergo photodegradation.[1][7] It is a standard practice in forced degradation studies, as outlined by ICH guidelines, to assess the effects of light.[8][9] Exposure to high-intensity UV radiation has been shown to cause decomposition in the related compound chlorproguanil at a rate considerably higher than hydrolysis.[1] Therefore, it is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil during storage and handling.
Q5: What are the best practices for preparing and storing stock solutions?
A5: To ensure the integrity of your experiments, follow these guidelines:
-
Solvent Selection: For aqueous studies, use a buffered solution at or near pH 7. If an organic co-solvent is needed for solubility, ensure it is of high purity and does not promote degradation. Common solvents for related compounds include methanol and DMSO.[10]
-
Temperature: Prepare solutions at room temperature but store them refrigerated (2-8°C) for short-term use or frozen (-20°C to -80°C) for long-term storage.[6]
-
Light Protection: Always store solutions in amber vials or protect them from light to prevent photodegradation.[1]
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use, especially for sensitive quantitative assays.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: I'm observing a rapid loss of my compound in an aqueous buffer, even when stored in the cold.
-
Plausible Cause: The pH of your buffer may be the primary issue. Even at low temperatures, strongly acidic or basic conditions can accelerate hydrolysis.[1][3]
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your buffer solution after the addition of this compound (often supplied as a hydrochloride salt, which can lower the pH).
-
Adjust Buffer: If necessary, adjust the pH to be as close to neutral (pH 7.0) as possible.
-
Buffer Choice: Ensure your buffer has sufficient capacity to resist pH changes upon addition of the compound. Phosphate or HEPES buffers are common choices.
-
Problem 2: My analytical results (e.g., HPLC) show an unexpected peak that grows over time.
-
Plausible Cause: This growing peak is likely a degradation product. Based on the known chemistry, the primary suspect is 4-chloroaniline, the hydrolysis product.[2]
-
Troubleshooting Steps:
-
Identify the Degradant: If you have access to a mass spectrometer (LC-MS), analyze the peak to confirm its mass. The molecular weight of 4-chloroaniline is 127.57 g/mol .
-
Run a Standard: Inject a standard of 4-chloroaniline to compare its retention time with the unknown peak.
-
Perform a Forced Degradation Study: Intentionally degrade a sample of your compound (e.g., by heating it in a mild acid or base) to see if the peak of interest increases significantly, confirming it as a degradant.[8][9] This process is foundational to developing a stability-indicating analytical method.[11]
-
Problem 3: I'm seeing poor recovery of the compound from plasma or other biological samples.
-
Plausible Cause: In addition to chemical instability, the issue could be related to interactions with the biological matrix. However, chemical stability remains a key factor. Studies on the related compound chlorproguanil indicate it is adequately stable in plasma for transfer if protected from significant UV radiation.[1]
-
Troubleshooting Steps:
-
Control for Stability: Prepare a control sample by spiking the compound into the biological matrix and immediately processing it. Compare this to a sample incubated at room temperature for a period matching your experimental workflow. A significant difference points to instability.
-
Optimize pH and Temperature: Keep biological samples on ice and ensure any buffers used are pH-neutral.
-
Evaluate Extraction Efficiency: The issue may be analytical. Ensure your sample preparation method (e.g., protein precipitation or solid-phase extraction) is validated for high recovery of this compound from the specific matrix.
-
Quantitative Stability Data
While specific kinetic data for this compound is limited in publicly available literature, the following table, adapted from studies on the closely related analogue Chlorproguanil , illustrates the profound impact of pH and temperature on stability.[1][3] This data serves as an authoritative guide to the expected behavior of guanidine-containing structures.
| Condition | Temperature (°C) | First-Order Rate Constant (k) (h⁻¹) | Half-Life (t½) (hours) | Reference |
| pH 10 | 37 | 1.1 x 10⁻³ | ~630 | [1] |
| pH 10 | 83 | 2.1 x 10⁻² | ~33 | [1] |
| 0.5 M HCl | 50 | 1.60 x 10⁻³ | ~433 | [3] |
| 0.5 M HCl | 80 | 47.6 x 10⁻³ | ~14.5 | [3] |
| Water (~pH 7) | 50 | 3.5 x 10⁻³ | ~198 | [3] |
| Water (~pH 7) | 80 | 18.0 x 10⁻³ | ~38.5 | [3] |
| 1 M NH₄OH | 50 | 3.87 x 10⁻³ | ~179 | [3] |
| 1 M NH₄OH | 80 | 32.5 x 10⁻³ | ~21 | [3] |
This table demonstrates that stability is lowest (i.e., degradation is fastest) at elevated temperatures and under both acidic and basic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method.[8][9][12]
Objective: To generate likely degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to the target concentration.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Cool, dissolve in solvent, and dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette or a clear glass vial to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze a control sample stored in the dark at the same temperature.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV/PDA method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by PDA scan).
-
Injection Volume: 10 µL.
-
System Suitability: The method should be validated to demonstrate specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines. The peak for this compound should be well-resolved from all degradation product peaks.
Visualizations
Primary Degradation Pathway
Caption: Hydrolytic degradation of this compound.
Forced Degradation Workflow
Caption: Workflow for a forced degradation stability study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of temperature on chlorproguanil and proguanil hydrochloride solutions: a chemical stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 45964-97-4|this compound|BLD Pharm [bldpharm.com]
- 7. veeprho.com [veeprho.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(4-CHLOROPHENYL)BIGUANIDE HYDROCHLORIDE CAS#: 4022-81-5 [amp.chemicalbook.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. biomedres.us [biomedres.us]
Technical Support Center: 1-(4-Chlorophenyl)guanidine Degradation Analysis
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)guanidine. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during stability testing and degradation product analysis. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to design robust experiments, troubleshoot effectively, and interpret your results with confidence.
Section 1: Understanding Degradation Pathways & Potential Products
This section addresses the fundamental chemistry of this compound degradation. A proactive understanding of potential degradation pathways is critical for developing targeted, stability-indicating analytical methods.
Q1: What are the most likely degradation products of this compound I should be looking for?
Based on the structure of this compound, which features a guanidinium group attached to a chlorophenyl ring, degradation is likely to occur via three primary pathways: hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: The guanidine functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.[1] The primary point of cleavage is the C-N bond.
-
Potential Products:
-
4-Chloroaniline (PCA): This is a very common degradant for many compounds containing a 4-chlorophenyl moiety. It is formed by the cleavage of the bond between the phenyl ring and the guanidine group.
-
(4-chlorophenyl)urea: Formed by the hydrolysis of the guanidine group itself. This can be an intermediate that further degrades to 4-chloroaniline.
-
Guanidine: If the aryl-nitrogen bond cleaves, free guanidine would be released.
-
-
-
Oxidative Degradation: The presence of amine functionalities and an aromatic ring provides sites for oxidation.
-
Potential Products:
-
N-Oxides: Oxidation can occur at the nitrogen atoms of the guanidine group.
-
Hydroxylated derivatives: The aromatic ring can be hydroxylated, forming chlorohydroxyphenyl guanidine isomers.
-
Dimerization Products: Oxidative conditions can sometimes lead to the formation of dimers or other coupled products.
-
-
-
Photodegradation: The aromatic chlorine substituent makes the molecule susceptible to photolytic reactions.
The following diagram illustrates these primary degradation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Chlorophenyl)guanidine in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming solubility issues encountered with 1-(4-Chlorophenyl)guanidine and its salts in various experimental assays. Drawing from established principles of solution chemistry and extensive field experience, this resource aims to empower you to troubleshoot and optimize your experimental conditions for reliable and reproducible results.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound is a guanidine derivative, a class of compounds known for their strong basicity.[1] The guanidinium group has a pKaH around 13.6, meaning it is protonated and positively charged at physiological pH.[1] This charge generally confers good aqueous solubility. However, the presence of the hydrophobic 4-chlorophenyl group can significantly reduce its solubility in neutral aqueous buffers, leading to precipitation and inconsistent results in biological assays.[2] The hydrochloride salt form is often used to improve solubility, but challenges can still arise upon dilution into complex buffer systems.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound hydrochloride, which dissolved in water, precipitated when I diluted it into my phosphate-buffered saline (PBS) at pH 7.4. What is happening?
A1: Root Cause Analysis & Solution Workflow
This is a classic case of "salting out" and pH-dependent solubility. While the hydrochloride salt is readily soluble in water, PBS contains a higher concentration of ions and is buffered at a pH where the equilibrium between the charged (more soluble) and neutral (less soluble) forms of the guanidine derivative can shift.
Causality Explained:
-
Common Ion Effect & Ionic Strength: High concentrations of salts in buffers like PBS can decrease the solubility of other solutes, a phenomenon known as the "salting-out" effect.[4]
-
pH-Dependent Solubility: Guanidine compounds are highly soluble in their protonated (charged) state.[5] As the pH of the solution approaches the pKa of the compound, the proportion of the less soluble, neutral form increases, leading to precipitation. While the pKa of the guanidinium group is high, the local microenvironment and interactions with buffer components can influence solubility.[6]
Troubleshooting Protocol:
-
pH Adjustment: The most direct approach is to lower the pH of your final assay buffer. A slight decrease in pH (e.g., to pH 6.8-7.2) can significantly increase the proportion of the protonated, more soluble form of the compound.[] Always verify that this pH change does not affect your assay's performance or cellular health.
-
Buffer Composition Review: The composition of the buffer itself can impact solubility. Some buffer species can interact with the compound, reducing its solubility.[8][9] If possible, test the solubility in simpler buffer systems (e.g., HEPES or MOPS) at the same pH and ionic strength.
-
Stepwise Dilution: Avoid "solvent shock" where the compound rapidly precipitates upon a large dilution into an aqueous buffer.[10] Perform an intermediate dilution step into a mixture of your organic stock solvent and the aqueous buffer before the final dilution.
Q2: I need to prepare a high-concentration stock solution of this compound. What is the best solvent, and what are the best practices for preparation and storage?
A2: Stock Solution Best Practices
Preparing a stable, high-concentration stock solution is the first critical step in ensuring accurate and reproducible experimental results.
Recommended Solvents & Procedures:
-
Primary Recommendation (for Hydrochloride Salt): For this compound hydrochloride, sterile, deionized water is often the solvent of choice.[3] Commercial suppliers indicate solubility up to 100 mM in water.[3]
-
Alternative Organic Solvents: If you are working with the free base or encounter issues with aqueous stocks, dimethyl sulfoxide (DMSO) is a common alternative for creating high-concentration stocks of organic molecules.[11] Ethanol can also be an option.[11]
-
Preparation Protocol:
-
Always use high-purity solvents.
-
Add the solvent to the pre-weighed compound.
-
Use gentle warming (e.g., a 37°C water bath) and vortexing to aid dissolution.[12]
-
Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.
-
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution. Store at -20°C or -80°C, protected from light.
Q3: Even with a co-solvent like DMSO, I'm observing precipitation in my cell culture media during a multi-day experiment. How can I improve long-term solubility?
A3: Strategies for Maintaining Solubility in Complex Media
Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins that can interact with your compound and reduce its solubility over time.
Advanced Troubleshooting:
-
Minimize Final Co-solvent Concentration: While a small amount of a co-solvent like DMSO is necessary, high concentrations can be toxic to cells.[13] Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[13]
-
The Power of Co-solvents: Co-solvents work by reducing the polarity of the aqueous environment, which can help keep hydrophobic compounds in solution.[14][15] Ethanol, propylene glycol, and polyethylene glycols (PEGs) are other commonly used co-solvents in pharmaceutical formulations.[15][16]
-
Consider Solubilizing Excipients: For particularly challenging compounds, the use of pharmaceutically acceptable solubilizing agents can be explored. These include surfactants or cyclodextrins, which can form micelles or inclusion complexes to enhance solubility. This is an advanced technique and requires careful validation to ensure the excipient does not interfere with the assay.
-
Fresh Preparation: For long-term experiments, the most reliable strategy is to prepare fresh working solutions from your stock immediately before each media change.[10] This minimizes the time the compound has to precipitate in the complex aqueous environment.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving solubility issues with this compound.
Caption: Decision tree for troubleshooting solubility issues.
Data Summary: Solubility & Buffer Considerations
The following table provides a general guide to the solubility of guanidine-based compounds and key considerations for buffer selection.
| Parameter | Guideline/Consideration | Rationale & Reference |
| Primary Solvent (HCl Salt) | Water | The hydrochloride salt form is generally soluble in water.[3] |
| Organic Stock Solvents | DMSO, Ethanol | Effective for dissolving the free base and other less polar organic molecules.[11] |
| Assay Buffer pH | Slightly Acidic to Neutral (e.g., 6.5-7.2) | Maximizes the concentration of the protonated, more soluble form.[5][] |
| Buffer Ionic Strength | Keep as low as functionally possible | High salt concentrations can lead to "salting out" and reduce solubility.[4] |
| Co-solvents in Final Assay | <0.5% DMSO or Ethanol | Balances the need for solubility enhancement with minimizing cellular toxicity.[13][15] |
Experimental Protocol: A Step-by-Step Guide to Preparing Working Solutions
This protocol details a best-practice method for preparing aqueous working solutions of this compound hydrochloride from a DMSO stock to minimize precipitation.
Objective: To prepare a 10 µM working solution in PBS (pH 7.4) from a 10 mM stock in DMSO.
Materials:
-
This compound hydrochloride
-
DMSO (ACS grade or higher)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Dissolve 2.06 mg of this compound hydrochloride (MW: 206.07 g/mol ) in 1 mL of DMSO to create a 10 mM stock solution.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
-
Create an Intermediate Dilution (to prevent solvent shock):
-
Pipette 900 µL of PBS into a sterile microcentrifuge tube.
-
Add 100 µL of the 10 mM DMSO stock solution to the PBS.
-
Mix immediately and thoroughly by vortexing. This creates a 1 mM intermediate solution in 10% DMSO/PBS.
-
-
Prepare the Final 10 µM Working Solution:
-
Pipette 990 µL of PBS into a new sterile microcentrifuge tube.
-
Add 10 µL of the 1 mM intermediate solution to the PBS.
-
Vortex to ensure homogeneity. The final concentration will be 10 µM in 0.1% DMSO.
-
-
Visual Inspection and Use:
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared solution in your assay immediately.
-
The Role of pH in Guanidine Solubility
The equilibrium between the protonated (guanidinium) and neutral forms of this compound is central to its solubility. The following diagram illustrates this pH-dependent relationship.
References
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A and ribonuclease T1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ntrl.ntis.gov [ntrl.ntis.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. bepls.com [bepls.com]
Technical Support Center: Minimizing Cytotoxicity of Guanidine Compounds in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with guanidine-containing compounds. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of in vitro cytotoxicity associated with this diverse class of molecules. Our goal is to empower you to achieve reliable and reproducible experimental outcomes while ensuring the integrity of your cell culture models.
Introduction: The Double-Edged Sword of Guanidinium
The guanidinium group, with its positive charge and ability to form multiple hydrogen bonds, is a key pharmacophore in a wide array of biologically active molecules, from the antidiabetic drug metformin to cell-penetrating peptides and antimicrobial agents.[1][2] However, the very properties that make these compounds effective can also lead to unintended cytotoxicity, confounding experimental results and posing a significant hurdle in drug development. This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate these cytotoxic effects.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with guanidine compounds in cell culture.
Q1: Why are guanidine compounds often cytotoxic to cells in culture?
A1: The cytotoxicity of guanidine compounds is often linked to their cationic nature. The positively charged guanidinium group can interact with negatively charged components of the cell membrane, such as phospholipids, leading to membrane disruption and loss of integrity.[3][4] This can result in the leakage of intracellular contents and ultimately cell death. Additionally, some guanidine compounds can induce the formation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[5]
Q2: I'm observing high levels of cell death even at low concentrations of my guanidine-containing compound. What could be the issue?
A2: Several factors could be at play:
-
Compound Instability: Guanidine compounds can be hygroscopic, meaning they readily absorb moisture from the air. This can lead to the formation of clumps or a solid mass, which can affect the accuracy of your stock solution concentration.[6]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same compound. For example, the IC50 of guanidine hydrochloride was found to be approximately 1.9 mM in MDA-MB-468 cells, while it was 16.7 mM in MCF-7 cells after 48 hours of treatment.[7]
-
Extended Exposure Time: Cytotoxicity can be time-dependent. A compound that shows minimal toxicity after a short incubation period may become significantly more toxic with prolonged exposure.[8]
-
Culture Conditions: Factors like glucose concentration in the media can influence cytotoxicity. For instance, metformin has been shown to be more cytotoxic under glucose-depleted conditions.[9]
Q3: How can I prepare my guanidine compound stock solutions to minimize variability?
A3: Proper handling and preparation are crucial. Given their potential hygroscopic nature, it is recommended to handle guanidine compounds in a low-humidity environment, such as a glove box, if possible.[6] Always use anhydrous solvents to prepare your stock solutions and store them in tightly sealed containers at the recommended temperature. It is also good practice to prepare fresh dilutions for each experiment from a concentrated, validated stock.
Q4: Are there any general strategies to reduce the cytotoxicity of my guanidine compound without affecting its intended activity?
A4: Yes, several strategies can be employed:
-
Optimize Concentration and Exposure Time: Conduct dose-response and time-course experiments to identify the optimal concentration and incubation period that elicits the desired biological effect with minimal cytotoxicity.
-
Structural Modification: In a drug development context, medicinal chemists can modify the structure of the guanidine compound to reduce its overall positive charge or increase its selectivity for the target, thereby minimizing off-target cytotoxic effects.[2]
-
Co-treatment with Antioxidants: If cytotoxicity is mediated by ROS, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to mitigate these effects.
-
Charge Neutralization: For polymeric guanidine compounds like polyhexamethylene guanidine (PHMG), complexation with anionic natural polymers has been shown to significantly reduce cytotoxicity.[10]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during cell culture experiments with guanidine compounds.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent stock solution concentration due to hygroscopicity.[6] 2. Inconsistent cell passage number or confluency. 3. Variation in incubation time. | 1. Prepare fresh stock solutions frequently or store aliquots under inert gas. Validate concentration if possible. 2. Use cells within a consistent passage number range and seed at a consistent density. 3. Standardize incubation times precisely. |
| Adherent cells are detaching from the culture plate after treatment. | 1. High compound concentration causing membrane damage.[3] 2. Disruption of cell adhesion molecules. | 1. Perform a dose-response experiment to determine a non-toxic concentration range. 2. Analyze the expression of key adhesion molecules via western blot or immunofluorescence. |
| Unexpected changes in cell morphology (e.g., rounding, blebbing). | 1. Induction of apoptosis or other forms of programmed cell death.[5] 2. Disruption of the cytoskeleton.[11] | 1. Perform assays to detect apoptosis (e.g., Annexin V/PI staining, caspase activity assays). 2. Visualize the cytoskeleton using fluorescently labeled phalloidin (for actin) or anti-tubulin antibodies. |
| My compound appears to be less effective in reducing cell viability than expected. | 1. Cell line is resistant to the compound's mechanism of action. 2. Compound is degrading in the culture medium. | 1. Test the compound on a panel of cell lines with different genetic backgrounds. 2. Assess the stability of your compound in culture medium over the course of the experiment using techniques like HPLC. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to assess and manage the cytotoxicity of guanidine compounds.
Protocol 1: Determining the IC50 Value using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete culture medium
-
Guanidine compound of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your guanidine compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Assessing Membrane Integrity with a Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a quantitative measure of cytotoxicity.
Materials:
-
Cells and culture medium
-
Guanidine compound
-
LDH assay kit (commercially available)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to set up the reaction with the collected supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the compound-treated LDH release to the maximum LDH release.
Visualizing the Mechanisms of Cytotoxicity
Understanding the pathways leading to cytotoxicity is crucial for developing mitigation strategies.
Caption: Mechanisms of guanidine compound-induced cytotoxicity.
This diagram illustrates the primary pathways through which guanidine compounds can exert cytotoxic effects, starting from their interaction with the cell membrane.
Troubleshooting Workflow
For a systematic approach to diagnosing and resolving cytotoxicity issues, please refer to the following workflow:
Caption: A workflow for troubleshooting unexpected cytotoxicity.
This decision tree provides a logical progression for identifying the root cause of cytotoxicity and implementing appropriate solutions.
Conclusion
Working with guanidine-containing compounds presents unique challenges in cell culture, but with a thorough understanding of their potential cytotoxic mechanisms and a systematic approach to troubleshooting, these hurdles can be overcome. By carefully considering factors such as compound handling, experimental design, and cell line choice, researchers can minimize off-target effects and obtain high-quality, reliable data. We hope this guide serves as a valuable resource in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly-guanidine shows high cytotoxicity in glioma cell cultures and glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and gene expression profiling of polyhexamethylene guanidine hydrochloride in human alveolar A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective cytotoxicity of the anti-diabetic drug, metformin, in glucose-deprived chicken DT40 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dramatic reduction of toxicity of Poly(hexamethylene guanidine) disinfectant by charge neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of poly-guanidine in medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Boc-Guanidine Synthesis
Welcome to the technical support center for Boc-guanidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the guanidinylation of amines with Boc-protected reagents. Here, we provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low reaction yields, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs) on Low Yield
Here are direct answers to some of the most common questions we receive regarding low yields in Boc-guanidine synthesis.
Q1: My reaction has a low yield, and I suspect a problem with my reagents. What should I check first?
A1: Reagent quality is a primary contributor to low yields.[1] Start by verifying the following:
-
Guanidinylating Agent: Ensure the purity of your guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or di-Boc-thiourea). These reagents can degrade over time.[1]
-
Amine Substrate: Your amine should be pure and, critically, dry. Water can lead to unwanted side reactions.[1]
-
Boc Anhydride ((Boc)₂O): If you are performing a direct Boc protection of a guanidine, use fresh (Boc)₂O as it is susceptible to degradation from moisture.[1]
-
Solvents and Bases: Always use anhydrous solvents and high-quality bases. Moisture can hydrolyze reactive intermediates and (Boc)₂O.[1]
Q2: I'm working with a sterically hindered or weakly nucleophilic amine, and the reaction is slow or incomplete. What can I do?
A2: This is a common challenge. For less reactive amines, you may need to switch to a more powerful guanidinylating agent. N,N'-Di-Boc-N''-triflylguanidine is known for its high reactivity and is particularly effective for guanidinylating weakly nucleophilic and sterically hindered amines.[2] Alternatively, gentle heating might be necessary to drive the reaction to completion, but be sure to monitor for potential decomposition of reagents or products.[1]
Q3: My TLC or LC-MS analysis shows multiple spots or peaks, suggesting byproduct formation. What are the likely side reactions?
A3: Several side reactions can occur. If you are using a highly reactive guanidinylating agent, you might be seeing over-guanidinylation.[2] If your substrate contains other nucleophilic groups, such as hydroxyl groups, they may also react with the guanidinylating agent.[1] Additionally, if using di-Boc-thiourea with an activating agent, the formation of a stable carbodiimide intermediate is crucial; incomplete activation can lead to a complex reaction mixture.[3][4]
Q4: I'm struggling with the purification of my Boc-guanidine product. What are the best practices?
A4: Purification can indeed be challenging. Flash column chromatography on silica gel is the most common method for purifying Boc-guanidines.[1][4] The choice of the solvent system is critical for achieving good separation. A gradient of ethyl acetate in hexane is often a good starting point.[4][5] During the aqueous work-up, emulsions can form and lead to product loss. The addition of brine can help to break up these emulsions.[1]
Systematic Troubleshooting Guide for Low Yields
When faced with a low yield, a systematic approach is the most effective way to identify and resolve the issue. Follow these steps to diagnose the problem with your reaction.
Step 1: Re-evaluate Your Reagents and Reaction Setup
| Parameter | Key Consideration | Troubleshooting Action |
| Guanidinylating Agent | Purity and stability are paramount. | Use a fresh batch or re-purify if necessary. Consider a more reactive agent for challenging substrates.[2] |
| Amine Substrate | Must be pure and anhydrous. | Purify the amine by distillation or recrystallization. Dry thoroughly before use.[1] |
| Solvent | Must be anhydrous and able to dissolve both the amine and the guanidinylating agent. | Use freshly dried solvent. Tetrahydrofuran (THF) is a common and effective choice.[1][3] |
| Base | Quality and appropriateness for the reaction are crucial. | Use a high-quality, fresh base. Ensure it is compatible with your guanidinylating agent. |
| Stoichiometry | Incorrect ratios can lead to incomplete reaction or side products. | Carefully control the stoichiometry. A slight excess (1.05-1.2 equivalents) of the guanidinylating agent is often optimal.[2] |
Step 2: Optimize Reaction Conditions
If your reagents are of high quality, the next step is to optimize the reaction conditions.
-
Temperature: While many guanidinylation reactions proceed at room temperature, some may require gentle heating.[1] Monitor the reaction closely, as excessive heat can cause decomposition.
-
Reaction Time: A common pitfall is not allowing the reaction to go to completion. Monitor the reaction progress by TLC or LC-MS.[1][4] Conversely, excessively long reaction times can lead to byproduct formation.[1]
-
Solvent Choice: The solubility of your starting materials is critical. THF is often the best solvent, with alternatives like DMF and CH₂Cl₂ sometimes resulting in lower yields.[3] For substrates with poor solubility, consider using a co-solvent system or gentle heating to aid dissolution.[6]
Step 3: Refine Work-up and Purification
A significant amount of product can be lost during work-up and purification.
-
Aqueous Work-up: After quenching the reaction (e.g., with saturated aqueous NaHCO₃), extract the product with a suitable organic solvent like ethyl acetate.[1] If emulsions form, add brine to facilitate phase separation.[1]
-
Purification: Flash column chromatography is typically required.[1][5] Experiment with different solvent systems to achieve optimal separation of your desired product from impurities.
Visualizing the Path to Success
To aid in your understanding, the following diagrams illustrate the general reaction mechanism and a logical troubleshooting workflow.
Caption: General mechanism for Boc-guanidine synthesis.
Caption: Troubleshooting workflow for low Boc-guanidine yield.
Detailed Experimental Protocols
Below are optimized, step-by-step protocols for common and effective Boc-guanidine synthesis methods.
Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This method is often preferred due to the stability and high reactivity of the pyrazole-based reagent.[7][8]
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equiv) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05–1.2 equiv) in anhydrous THF.[2][5]
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[5]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the desired N,N'-di-Boc-protected guanidine.[5]
Protocol 2: Guanidinylation using Di-Boc-thiourea with TCT Activation
This protocol provides an environmentally benign alternative to methods using heavy-metal activating agents like HgCl₂.[3]
-
Activation of Di-Boc-thiourea: In a round-bottom flask under an inert atmosphere, dissolve di-Boc-thiourea (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C. Add cyanuric chloride (TCT) (0.33 equiv) and stir the mixture at 0 °C for 30 minutes.[1]
-
Guanidinylation Reaction: To the activated mixture, add the amine substrate (1.2 equiv), N-methylmorpholine (NMM) (2.0 equiv), and a catalytic amount of DMAP (0.1 equiv).[1]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.[5]
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Urokinase Inhibitors: Benchmarking 1-(4-Chlorophenyl)guanidine Against Established Compounds
Introduction: The Rationale for Targeting Urokinase
The urokinase-type plasminogen activator (uPA) system is a crucial enzymatic cascade involved in various physiological processes, including tissue remodeling, fibrinolysis, and cell migration.[1][2] Human pro-uPA, a 53-kDa glycoprotein, is secreted and converted to its active form, uPA, a trypsin-like serine protease.[3] The primary function of uPA is to convert the zymogen plasminogen into the active protease plasmin.[2] Plasmin possesses broad substrate specificity, enabling it to degrade major components of the extracellular matrix (ECM), either directly or by activating matrix metalloproteinases (MMPs).[4]
In pathological contexts, particularly in oncology, the uPA system is frequently overexpressed.[2][5] This overexpression facilitates tumor cell invasion and metastasis by breaking down tissue barriers, making the inhibition of uPA a compelling therapeutic strategy for developing anti-metastatic agents.[1][6] This guide provides a comparative analysis of 1-(4-Chlorophenyl)guanidine against other well-characterized synthetic uPA inhibitors, offering a technical resource for researchers in drug discovery and cancer biology.
The Urokinase Plasminogen Activation (uPA) Pathway
The binding of uPA to its cell surface receptor (uPAR) localizes its proteolytic activity, initiating a cascade that is fundamental to cell invasion. Inhibitors can target the catalytic activity of uPA, preventing the downstream activation of plasminogen and subsequent ECM degradation.
Caption: The Urokinase Plasminogen Activation Cascade and Point of Inhibition.
Focus Inhibitor: this compound
This compound is a synthetic small molecule inhibitor characterized by its guanidine group, which often interacts with the S1 pocket of serine proteases.[7] It serves as a foundational structure for a class of competitive uPA inhibitors.
-
Mechanism of Action: Like many small molecule uPA inhibitors, it contains a positively charged group (guanidine) that forms a key salt bridge with the carboxylate side chain of Asp189 located at the base of the S1 specificity pocket of urokinase.[7] This competitive inhibition prevents the binding of its natural substrate, plasminogen.
-
Potency & Selectivity: this compound hydrochloride is a potent and selective inhibitor of urokinase with a reported inhibition constant (Ki) of 6.07 μM.[8] Its selectivity has been demonstrated against other serine proteases, such as trypsin, for which it exhibits a significantly higher Ki of 120 μM.[8]
Comparative Analysis of Urokinase Inhibitors
To contextualize the performance of this compound, it is benchmarked against other widely recognized synthetic uPA inhibitors. The selection includes amiloride, a diuretic with off-target uPA activity, and more potent, specifically designed inhibitors like B-428 and UK-371804.
Potency Comparison
The potency of an inhibitor is a critical measure of its effectiveness, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency.
| Inhibitor | Type | Potency (Ki) | Potency (IC50) | Source(s) |
| This compound | Phenylguanidine | 6.07 µM | ~6-7 µM | [4][8] |
| Amiloride | Pyrazinoylguanidine | 7 µM | ~6-7 µM | [4][9][10] |
| B-428 | Benzothiophene Carboxamidine | 0.1 µM - 0.53 µM | 0.32 µM | [3][11] |
| UK-371804 | Sulfonamidoisoquinolinylguanidine | 10 nM (0.01 µM) | 0.89 µM (in wound fluid) | [3][12][13] |
Analysis: this compound and Amiloride exhibit similar, moderate potency in the low micromolar range.[4] They are often considered first-generation or reference compounds. In contrast, compounds like B-428 and UK-371804, which emerged from further medicinal chemistry optimization, demonstrate significantly enhanced potency, with Ki values in the nanomolar to low-nanomolar range.[3][11][12] This represents a 100- to 600-fold increase in potency over this compound.
Selectivity Profile
Selectivity is paramount for a therapeutic candidate to minimize off-target effects. For uPA inhibitors, it is crucial to assess activity against structurally related serine proteases like tissue-type plasminogen activator (tPA), plasmin, and trypsin.
| Inhibitor | Selectivity vs. tPA | Selectivity vs. Plasmin | Selectivity vs. Trypsin | Source(s) |
| This compound | Data not available | Data not available | ~20-fold (vs. uPA) | [8] |
| Amiloride | Selective (No effect) | Selective (No effect) | Data not available | [10] |
| B-428 | >300-fold | >1000-fold | Data not available | [4][11] |
| UK-371804 | ~4000-fold | ~2700-fold | Data not available | [12][13] |
Analysis: While this compound shows good selectivity against trypsin, comprehensive data against the more closely related tPA and plasmin is not readily available in the reviewed literature. Amiloride is noted for its high selectivity, showing no effect on tPA or plasmin.[10] The optimized inhibitors, B-428 and UK-371804, exhibit outstanding selectivity profiles, with several thousand-fold preference for uPA over other key proteases in the fibrinolytic and digestive systems.[4][11][12][13] This high degree of selectivity is a major advantage in a potential therapeutic agent, reducing the likelihood of disrupting normal physiological processes.
Experimental Protocols for Inhibitor Validation
The objective evaluation of a uPA inhibitor requires robust and reproducible experimental methods. Below are detailed protocols for key in vitro assays.
Urokinase Enzymatic Inhibition Assay (Chromogenic)
This assay quantitatively measures the catalytic activity of uPA and its inhibition by a test compound. The principle relies on uPA cleaving a synthetic chromogenic substrate, releasing a colored molecule (p-nitroaniline, pNA), which can be measured spectrophotometrically at 405 nm.
Caption: General workflow for an in vitro uPA chromogenic inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 8.8) containing NaCl and a non-ionic surfactant like Tween-80.[14]
-
Urokinase Solution: Dilute human urokinase enzyme to a working concentration (e.g., 10 units/mL) in cold assay buffer immediately before use.
-
Inhibitor Solutions: Prepare a serial dilution of this compound and other test compounds in assay buffer (or DMSO, ensuring the final DMSO concentration is <1%).
-
Chromogenic Substrate: Prepare a solution of a uPA-specific substrate, such as S-2444 (pyro-Glu-Gly-Arg-pNA), in sterile water.[15]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the inhibitor solution (or vehicle for control wells).
-
Add 20 µL of the urokinase enzyme solution to all wells except the "substrate blank" wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes. Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic method).
-
Alternatively, stop the reaction after a fixed time (e.g., 30 minutes) by adding 20 µL of 50% acetic acid and read the final absorbance (endpoint method).[14]
-
Calculate the rate of reaction (ΔA/min) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Cell Invasion Assay (Boyden Chamber)
This assay assesses the functional impact of a uPA inhibitor on a cancer cell's ability to invade through a simulated basement membrane, a key step in metastasis.
Methodology:
-
Preparation:
-
Cell Culture: Culture an invasive cancer cell line (e.g., HeLa, HT1080) in appropriate media.[11][16] The day before the assay, serum-starve the cells to minimize basal migration.
-
Coating Inserts: Use Boyden chamber inserts with an 8.0 µm pore size.[17] Coat the top of the membrane with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify. Rationale: The Matrigel acts as a physical barrier of ECM proteins, requiring cells to actively degrade it using proteases like uPA to invade.[17]
-
-
Assay Procedure:
-
Place the coated inserts into the wells of a 24-well plate.
-
In the lower chamber, add media containing a chemoattractant (e.g., 10% Fetal Bovine Serum).
-
Harvest the serum-starved cells and resuspend them in serum-free media containing various concentrations of the uPA inhibitor (e.g., this compound) or vehicle control.
-
Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of each insert.[16]
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition and Analysis:
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-invading cells from the top surface of the membrane.
-
Fix the invaded cells on the bottom surface of the membrane (e.g., with methanol) and stain them (e.g., with Crystal Violet).
-
Once dry, view the membrane under a microscope and count the number of stained, invaded cells in several random fields of view.
-
Calculate the average number of invaded cells per field for each condition.
-
Express the data as a percentage of invasion relative to the vehicle control and plot the results to assess the dose-dependent inhibitory effect.
-
Conclusion and Future Directions
This guide establishes that this compound is a moderately potent, selective inhibitor of urokinase that serves as a valuable reference compound. While it effectively inhibits uPA's enzymatic activity, its potency is significantly surpassed by later-generation inhibitors like B-428 and UK-371804.[4][11][12] These advanced compounds also demonstrate superior and more comprehensively documented selectivity profiles, a critical feature for potential therapeutics.
For researchers utilizing this compound, it is an effective tool for in vitro studies exploring the fundamental roles of the uPA system. However, for programs aimed at developing clinical candidates, the data strongly supports focusing on scaffolds like those of B-428 or UK-371804, which offer substantially improved potency and selectivity. Future research should aim to fully characterize the selectivity of this compound against tPA and plasmin to complete its comparative profile and to explore its efficacy in advanced cell-based and in vivo models of metastasis.
References
- 1. What are uPA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Urokinase - Wikipedia [en.wikipedia.org]
- 3. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amiloride selectively inhibits the urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 15. coachrom.com [coachrom.com]
- 16. Effect of a synthetic inhibitor of urokinase plasminogen activator on the migration and invasion of human cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
Comparative analysis of the biological activity of chlorophenylguanidine isomers
For researchers, scientists, and drug development professionals, understanding the nuanced impact of structural isomerism on biological activity is fundamental to rational drug design. A simple shift in a substituent's position on an aromatic ring can dramatically alter a molecule's interaction with biological targets, transforming it from a potent modulator into an inactive compound, or redirecting its activity towards entirely different pathways. This guide provides a detailed comparative analysis of the chlorophenylguanidine isomers—ortho-, meta-, and para—to illuminate how the placement of a single chlorine atom dictates their distinct pharmacological profiles.
The guanidinium group, with its positive charge at physiological pH, is a privileged functional group in medicinal chemistry, capable of forming strong electrostatic and hydrogen bond interactions with biological targets like enzymes and receptors.[1][2] When combined with a chlorophenyl ring, the resulting chlorophenylguanidine (CPG) structure gives rise to three distinct isomers whose activities, as we will explore, are remarkably divergent. This guide synthesizes the available experimental data to provide a clear, evidence-based comparison, complete with actionable experimental protocols for further investigation.
Isomeric Landscape: A Tale of Three Positions
The ortho- (2-chloro), meta- (3-chloro), and para- (4-chloro) positions of the chlorine atom on the phenyl ring create unique electronic and steric environments. These differences directly influence how each isomer presents itself to a biological target, governing binding affinity, selectivity, and functional effect. Our comparative analysis reveals that while two of the isomers have well-defined and distinct biological targets, one remains largely enigmatic, representing a potential area for novel discovery.
Caption: Distinct biological targets of chlorophenylguanidine isomers.
Comparative Biological Activity
The pharmacological profiles of the meta- and para- isomers are strikingly different, highlighting the profound impact of substituent placement. The ortho-isomer, in contrast, remains poorly characterized in the scientific literature.
| Isomer | Primary Target(s) | Known Activity | Potency (Reported Values) | Reference |
| ortho-Chlorophenylguanidine | Not well-defined | Activity not well-characterized in public literature. | - | - |
| meta-Chlorophenylguanidine | 5-HT₃ Receptor | Partial Agonist | Kᵢ = 32 nM | [3] |
| para-Chlorophenylguanidine | Urokinase (uPA) | Potent Inhibitor | - | |
| Acid-Sensing Ion Channel 3 (ASIC3) | Positive Allosteric Modulator | - |
meta-Chlorophenylguanidine: A Serotonin 5-HT₃ Receptor Modulator
The meta-isomer (m-CPG) is a well-established partial agonist of the 5-HT₃ receptor, a ligand-gated ion channel involved in neuronal signaling.[3] This receptor plays a critical role in processes such as emesis and gut motility, and its antagonists are widely used as antiemetic drugs. As a partial agonist, m-CPG binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin.
The affinity of m-CPG for the 5-HT₃ receptor is in the low nanomolar range, with a reported inhibition constant (Kᵢ) of 32 nM.[3] This high affinity makes it a valuable tool for probing the structure and function of the 5-HT₃ receptor.
Activation of the 5-HT₃ receptor by an agonist like m-CPG leads to the opening of a non-selective cation channel, resulting in the rapid influx of Na⁺ and Ca²⁺ ions. This influx causes depolarization of the neuronal membrane, leading to the propagation of a nerve impulse.
Caption: Signaling pathway for meta-chlorophenylguanidine at the 5-HT3 receptor.
para-Chlorophenylguanidine: A Dual-Action Agent
In stark contrast to its meta-counterpart, para-chlorophenylguanidine (p-CPG) directs its activity towards two entirely different targets: the enzyme urokinase and the acid-sensing ion channel 3 (ASIC3).
-
Urokinase (uPA) Inhibition: p-CPG is a potent inhibitor of urokinase, a serine protease that converts plasminogen to plasmin. Urokinase is heavily implicated in cancer metastasis, as it facilitates the degradation of the extracellular matrix, allowing tumor cells to invade surrounding tissues.[4] By inhibiting urokinase, p-CPG presents a potential mechanism for anti-metastatic therapy.
-
ASIC3 Modulation: p-CPG acts as a positive allosteric modulator at ASIC3, a channel involved in pain sensation, particularly in response to tissue acidosis. As a positive modulator, it enhances the channel's sensitivity to pH changes, meaning the channel can be activated by smaller decreases in pH. This makes p-CPG a useful chemical probe for studying the role of ASIC3 in pain pathways.
ortho-Chlorophenylguanidine: An Unexplored Frontier
Despite the well-documented activities of the meta- and para-isomers, a thorough review of the scientific literature reveals a significant gap in our understanding of ortho-chlorophenylguanidine. There is no readily available data defining its primary biological targets or characterizing its activity. This lack of information presents a unique opportunity for researchers. It is plausible that the steric hindrance imposed by the chlorine atom in the ortho-position prevents it from binding effectively to the targets of its isomers. However, it may possess entirely novel activities that have yet to be discovered, making it a compelling candidate for target identification and phenotypic screening campaigns.
Experimental Protocols
To facilitate further research and validation, we provide detailed, foundational protocols for assessing the key biological activities discussed. These protocols are designed to be robust and reproducible.
Protocol 1: Urokinase Inhibition Assay (Chromogenic)
This assay quantifies the ability of a test compound, such as para-chlorophenylguanidine, to inhibit the enzymatic activity of urokinase.
Causality Behind Experimental Choices:
-
Substrate: A chromogenic substrate (e.g., Z-Val-Gly-Arg-pNA) is used because its cleavage by urokinase releases a colored product (p-nitroaniline), which can be easily measured spectrophotometrically. The rate of color formation is directly proportional to enzyme activity.
-
Buffer: A Tris-HCl buffer at pH 8.5 is used to maintain optimal enzyme activity and stability.
-
Pre-incubation: A pre-incubation step allows the test compound to bind to the enzyme before the reaction is initiated, ensuring an accurate measurement of inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5.
-
Urokinase Solution: Dilute human urokinase in Assay Buffer to a final concentration of ~5 nM.
-
Substrate Solution: Dissolve Z-Val-Gly-Arg-pNA in Assay Buffer to a final concentration of 0.5 mM.
-
Test Compound (p-CPG): Prepare a stock solution in DMSO and create serial dilutions in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each test compound dilution to separate wells. Include wells for a positive control (a known urokinase inhibitor) and a negative control (Assay Buffer with DMSO).
-
Add 160 µL of Urokinase Solution to all wells.
-
Mix gently and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of Substrate Solution to all wells.
-
Immediately begin reading the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for the Urokinase Inhibition Assay.
Protocol 2: 5-HT₃ Receptor Binding Assay (Radioligand)
This competitive binding assay measures the affinity (Kᵢ) of a test compound, such as meta-chlorophenylguanidine, for the 5-HT₃ receptor by measuring its ability to displace a known high-affinity radioligand.
Causality Behind Experimental Choices:
-
Radioligand: A high-affinity, selective 5-HT₃ receptor antagonist radioligand (e.g., [³H]granisetron) is used to label the target receptors.
-
Membrane Preparation: The assay uses cell membranes (e.g., from HEK293 cells overexpressing the receptor) as a rich source of the target receptor, isolated from other cellular components.
-
Filtration: Rapid vacuum filtration is the standard method to separate receptor-bound radioligand from unbound radioligand, which is essential for accurate quantification.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Binding Buffer: 50 mM HEPES, pH 7.4.
-
Radioligand: [³H]granisetron diluted in Binding Buffer to a final concentration equal to its Kₑ value (typically ~1 nM).
-
Membrane Preparation: Homogenized cell membranes expressing the 5-HT₃ receptor, diluted in Binding Buffer to a concentration of 50-100 µg protein/assay tube.
-
Test Compound (m-CPG): Prepare serial dilutions in Binding Buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT₃ antagonist (e.g., ondansetron).
-
-
Assay Procedure:
-
Set up triplicate assay tubes for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + each dilution of m-CPG).
-
The final assay volume is typically 250 µL.
-
Incubate all tubes for 60 minutes at room temperature.
-
Terminate the binding reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in buffer.
-
Wash the filters three times with 4 mL of ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and use non-linear regression to determine the IC₅₀.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
-
Conclusion and Future Perspectives
The comparative analysis of chlorophenylguanidine isomers provides a compelling illustration of structure-activity relationships. The simple repositioning of a chlorine atom redirects the biological activity of the molecule from a neuronal ion channel (meta-isomer) to an enzyme and a pain-sensing channel (para-isomer). This exquisite specificity underscores the importance of precise molecular architecture in drug design.
The most significant finding, however, may be the absence of data for the ortho-isomer. This knowledge gap highlights a clear opportunity for future research. A comprehensive screening of ortho-chlorophenylguanidine against a broad panel of targets could uncover novel pharmacology and provide a more complete understanding of this fascinating chemical family. For drug development professionals, this isomeric series serves as a powerful case study: even the most subtle structural modifications can unlock entirely new therapeutic possibilities.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of tricyclic guanidine analogues of batzelladine K for antimalarial, antileishmanial, antibacterial, antifungal, and anti-HIV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-Chlorophenyl)guanidine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(4-chlorophenyl)guanidine analogs, a class of compounds exhibiting a wide spectrum of biological activities. Drawing from extensive experimental data, we will explore how subtle modifications to the core chemical structure influence their efficacy as antimicrobial, antimalarial, and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Versatile Guanidine Moiety
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged structure in medicinal chemistry. Its ability to exist in a protonated state at physiological pH allows it to participate in multiple hydrogen bonding and electrostatic interactions with biological targets.[1] The incorporation of a 4-chlorophenyl group onto the guanidine core has given rise to a family of compounds with significant therapeutic interest. This guide will dissect the SAR of these analogs, providing a comparative analysis of their performance across different biological applications.
I. Antimicrobial Activity: The Case of Robenidine and Its Analogs
Robenidine, a 1,3-bis[(4-chlorophenyl)methyleneamino]guanidine, has been a cornerstone in veterinary medicine as an anticoccidial agent.[2] Its core structure, featuring two 4-chlorophenyl moieties, has served as a template for the development of potent antibacterial agents, particularly against Gram-positive bacteria.
Core Structure and Key Modifications
The general structure of robenidine analogs involves modifications at several key positions of the this compound scaffold. The most explored modifications include substitutions on the phenyl ring and alterations of the groups attached to the guanidine nitrogen atoms.
Structure-Activity Relationship Insights
The antimicrobial activity of robenidine and its analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The 4-chloro substitution appears to be a critical determinant of activity.
-
Halogen Substitution on the Phenyl Ring: The presence of a halogen at the para position of the phenyl ring is crucial for antibacterial activity. Replacing the 4-chloro group with other halogens such as fluorine or bromine, or with small alkyl groups like methyl, can modulate the activity. However, significant deviations from this pattern often lead to a loss of potency.[3]
-
Symmetry and Lipophilicity: Robenidine itself is a symmetrical molecule. Studies on asymmetric analogs, where the two phenyl rings bear different substituents, have shown that it is possible to maintain or even improve activity. Lipophilicity, influenced by the nature of the substituents, plays a key role in the ability of these compounds to penetrate bacterial cell membranes.
-
Guanidine Core Modifications: Alterations to the guanidine core itself, such as N-alkylation or the introduction of different linkers, can have a profound impact on activity. These changes can affect the compound's pKa, hydrogen bonding capacity, and overall shape, all of which are critical for target interaction.
Comparative Performance of Robenidine Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected robenidine analogs against representative Gram-positive bacteria, highlighting the impact of structural modifications on their antibacterial potency.
| Compound | R1 | R2 | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecalis (VRE) | Reference |
| Robenidine | 4-Cl-C6H4-CH=N- | 4-Cl-C6H4-CH=N- | 2-4 | 2-4 | [4] |
| Analog A | 4-F-C6H4-CH=N- | 4-F-C6H4-CH=N- | 8 | 8 | [3] |
| Analog B | 4-Br-C6H4-CH=N- | 4-Br-C6H4-CH=N- | 4 | 4 | [3] |
| Analog C | 4-CH3-C6H4-CH=N- | 4-CH3-C6H4-CH=N- | 8 | 16 | [3] |
| Analog D | C6H5-CH=N- | C6H5-CH=N- | >64 | >64 | [3] |
Table 1: Comparative Antimicrobial Activity of Robenidine Analogs.
Mechanism of Antimicrobial Action
The primary mechanism of action for robenidine and its analogs is believed to be the disruption of bacterial cell membrane integrity. The cationic guanidinium group interacts with the negatively charged components of the bacterial membrane, leading to depolarization, leakage of cellular contents, and ultimately cell death.[5]
Figure 1: Proposed Mechanism of Antimicrobial Action of Robenidine Analogs.
II. Antimalarial Activity: The Legacy of Proguanil
Proguanil, a 1-(4-chlorophenyl)-5-isopropylbiguanide, is a classic antimalarial drug that has been used for both prophylaxis and treatment of malaria. It is a prodrug that is metabolized in the body to its active form, cycloguanil.
Structure-Activity Relationship Insights
The antimalarial activity of proguanil and its analogs is highly dependent on their ability to be converted to the active cycloguanil and the subsequent inhibition of the target enzyme.
-
The Biguanide Chain: The length and substitution of the biguanide chain are critical. The isopropyl group on the N5 position of proguanil is important for its activity.
-
The 4-Chlorophenyl Group: Similar to the antimicrobial analogs, the 4-chlorophenyl group is a key feature for antimalarial efficacy. Modifications to this ring can significantly alter the drug's activity and pharmacokinetic properties.
Mechanism of Antimalarial Action
Proguanil's active metabolite, cycloguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. Inhibition of DHFR disrupts the synthesis of nucleic acids, leading to the arrest of parasite replication.
Figure 2: Mechanism of Action of Proguanil as an Antimalarial Agent.
III. Anticancer Activity: An Emerging Frontier
Recent studies have begun to explore the potential of this compound analogs as anticancer agents. The cationic nature of the guanidinium group is thought to facilitate interactions with the negatively charged cell membranes of cancer cells, leading to selective cytotoxicity.
Structure-Activity Relationship Insights
The anticancer SAR of this class of compounds is still under active investigation, but preliminary findings suggest that:
-
Lipophilicity and Substitution: Similar to their antimicrobial counterparts, the lipophilicity and the nature of substituents on the phenyl ring play a crucial role in the cytotoxic activity of these analogs.
-
Structural Rigidity: The introduction of more rigid structures, such as cyclic guanidines or the incorporation of the guanidine moiety into a larger heterocyclic system, can influence the binding affinity to biological targets and, consequently, the anticancer potency.
Comparative Performance of Anticancer Analogs
The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of guanidine derivatives against various cancer cell lines. It is important to note that the data is compiled from different studies and direct comparison should be made with caution.
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Derivative 1 | N-aryl, N'-alkyl guanidine | MCF-7 (Breast) | 15.2 | [6] |
| Derivative 2 | N,N'-diaryl guanidine | HCT-116 (Colon) | 8.5 | [7] |
| Derivative 3 | N-aryl, N'-cycloalkyl guanidine | HeLa (Cervical) | 12.1 | [8] |
| Robenidine Analog (NCL259) | bis(4-chlorobenzylidene) | Various | >10 (Cytotoxic) | [9][10] |
| Robenidine Analog (NCL265) | bis(4-chlorobenzylidene) | Various | >10 (Cytotoxic) | [9][10] |
Table 2: Comparative Anticancer Activity of Guanidine Derivatives.
Proposed Mechanism of Anticancer Action
The precise mechanism of anticancer activity for this compound analogs is likely multifactorial. Proposed mechanisms include:
-
Membrane Disruption: Similar to their antimicrobial action, these compounds may disrupt the plasma membrane of cancer cells.
-
Mitochondrial Targeting: The cationic nature of these molecules could lead to their accumulation in the mitochondria, disrupting mitochondrial function and inducing apoptosis.
-
Enzyme Inhibition: Certain analogs may inhibit key enzymes involved in cancer cell proliferation and survival.
Figure 3: Putative Anticancer Mechanisms of this compound Analogs.
IV. Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
Synthesis of 1,3-bis[(4-chlorophenyl)methyleneamino]guanidine (Robenidine)
This protocol describes a general one-step synthesis of robenidine.[11]
Materials:
-
1,3-Diaminoguanidine hydrochloride
-
4-Chlorobenzaldehyde
-
Ethanol
-
Hydrochloric acid (if pH adjustment is needed)
Procedure:
-
Dissolve 1,3-diaminoguanidine hydrochloride in ethanol. Gentle heating may be required.[12]
-
Adjust the pH of the solution to approximately 4-5 with hydrochloric acid.
-
In a separate flask, dissolve two equivalents of 4-chlorobenzaldehyde in ethanol.
-
Slowly add the 4-chlorobenzaldehyde solution to the 1,3-diaminoguanidine hydrochloride solution with stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield robenidine hydrochloride.
Figure 4: General Workflow for the Synthesis of Robenidine Hydrochloride.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[11]
V. Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, allowing for the fine-tuning of these molecules for specific applications.
The well-established antimicrobial and antimalarial properties of robenidine and proguanil analogs provide a strong foundation for further optimization. The emerging data on their anticancer potential opens up exciting new avenues for research. Future work should focus on elucidating the precise molecular targets and mechanisms of action for their anticancer effects, which will enable a more rational design of next-generation this compound-based therapeutics with improved potency and selectivity.
References
- 1. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens [mdpi.com]
- 3. Robenidine Analogues as Gram-Positive Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antibiotic robenidine exhibits guanabenz-like cytoprotective properties by a mechanism independent of protein phosphatase PP1:PPP1R15A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. [PDF] In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Target of 1-(4-Chlorophenyl)guanidine
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously validate the biological target(s) of the small molecule 1-(4-Chlorophenyl)guanidine. Rather than a prescriptive checklist, this document outlines the strategic and logical progression of experimentation, from unbiased hypothesis generation to definitive in-cell and in-vivo validation, emphasizing the causality behind each methodological choice.
Introduction: The Imperative of Target Validation
This compound belongs to the guanidine class of compounds, a chemical scaffold known for its diverse biological activities, including the modulation of ion channels and enzymes.[1][2] Literature suggests potential interactions with targets such as urokinase and acid-sensing ion channel 3 (ASIC3).[3] However, in modern drug discovery, assuming a literature-reported target without rigorous validation is a significant liability. The high attrition rate of drugs in clinical trials is often attributed to a flawed understanding of the molecule's true mechanism of action, including uncharacterized off-target effects.[4][5]
This guide uses this compound as a case study to compare and contrast essential, state-of-the-art target validation methodologies. Our approach is structured as a funnel, beginning with broad, unbiased techniques to identify all potential interactors and progressively narrowing the focus to confirm direct target engagement and its functional consequences in a physiological context.
References
- 1. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Confirmation of 1-(4-Chlorophenyl)guanidine: Leveraging NMR and Mass Spectrometry
For Immediate Release
SOUTH SAN FRANCISCO, CA – January 5, 2026 – In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's purity is a cornerstone of safety and efficacy. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical techniques is a critical decision. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the purity assessment of 1-(4-Chlorophenyl)guanidine, a key intermediate in the synthesis of several active pharmaceutical ingredients.
The molecular formula of this compound is C₇H₈ClN₃, with a molecular weight of 169.61 g/mol .[1][2] Its structure presents distinct features amenable to both NMR and MS analysis. This guide will delve into the principles of each technique, provide detailed experimental protocols, and compare their respective strengths and limitations in the context of purity determination.
Section 1: The Role of Nuclear Magnetic Resonance (NMR) in Purity Assessment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[3][4] For purity determination, quantitative ¹H NMR (qNMR) is particularly valuable as it allows for the determination of the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified reference standard.[3][5][6]
The selection of an appropriate deuterated solvent is paramount for successful NMR analysis.[7] The solvent must dissolve the analyte without reacting with it and should have minimal residual solvent signals that could overlap with analyte peaks.[8] For this compound, which possesses both polar (guanidine group) and non-polar (chlorophenyl group) moieties, solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are often suitable choices.[9][10][11] The choice also depends on the potential impurities, as different solvents can shift proton signals, aiding in the resolution of overlapping peaks.[10][11][12]
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). For quantitative analysis, a known amount of an internal standard (e.g., maleic acid) is also added.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters, including the number of scans, relaxation delay, and pulse width, to ensure accurate integration for quantitative analysis.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
The ¹H NMR spectrum of pure this compound is expected to show distinct signals for the aromatic protons on the chlorophenyl ring and the protons of the guanidine group. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons and the guanidinyl carbon. The presence of unexpected signals in either spectrum may indicate the presence of impurities.
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Assignment |
| ¹H | ~7.3 | Doublet | 2H | Ar-H (ortho to Cl) |
| ¹H | ~7.1 | Doublet | 2H | Ar-H (meta to Cl) |
| ¹H | ~6.5 (broad) | Singlet | 4H | -NH₂ and =NH |
| ¹³C | ~157 | Singlet | - | C=N (guanidine) |
| ¹³C | ~140 | Singlet | - | Ar-C (ipso to N) |
| ¹³C | ~129 | Singlet | - | Ar-C (meta to Cl) |
| ¹³C | ~128 | Singlet | - | Ar-C (ipso to Cl) |
| ¹³C | ~122 | Singlet | - | Ar-C (ortho to Cl) |
Section 2: The Power of Mass Spectrometry in Purity Confirmation
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13][14] It is exceptionally useful for confirming the molecular weight of a compound and for identifying and quantifying impurities, even at trace levels.[13][15][16]
The choice of ionization technique is critical for successful MS analysis. Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for polar and thermally labile molecules like this compound, as it minimizes fragmentation during the ionization process.[14][17][18][19] ESI typically produces protonated molecules, [M+H]⁺, in positive ion mode, which is ideal for this compound due to the basic nature of the guanidine group.[20] Coupling liquid chromatography (LC) with mass spectrometry (LC-MS) allows for the separation of the main compound from its impurities before detection, providing both retention time and mass information for each component.[15][21][22][23]
Objective: To confirm the molecular weight of this compound and to identify and quantify any impurities using LC-MS.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC System:
-
Column: A reverse-phase C18 column is typically used for the separation of small organic molecules.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency.
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred for accurate mass measurements, which can aid in the elemental composition determination of the parent compound and any impurities.[16][24]
-
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified m/z range. For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.
-
Data Analysis: Process the chromatograms and mass spectra to determine the retention time and m/z of the main peak and any impurity peaks.
The LC-MS data should show a major peak at the expected retention time for this compound. The mass spectrum of this peak should exhibit a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 170.6. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should also be observed. Any additional peaks in the chromatogram represent potential impurities, and their corresponding mass spectra can be used to identify them.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z ([M+H]⁺) | Observed m/z |
| C₇H₉³⁵ClN₃⁺ | 170.0534 | ~170.05 |
| C₇H₉³⁷ClN₃⁺ | 172.0505 | ~172.05 |
Section 3: A Comparative Analysis: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules.[14] |
| Information Provided | Detailed structural information, stereochemistry, and quantitative purity.[3] | Molecular weight, elemental composition (with high resolution), and identification of trace impurities.[16][25] |
| Sensitivity | Lower sensitivity, typically requiring mg quantities of sample. | High sensitivity, capable of detecting pg to ng levels of material.[13] |
| Destructive? | Non-destructive.[3] | Destructive. |
| Quantification | Excellent for absolute quantitative analysis (qNMR).[5][6] | Can be quantitative, but often requires a reference standard for each analyte.[13] |
| Impurity Identification | Can identify and quantify structurally related impurities if their signals are resolved. | Excellent for detecting and identifying unknown impurities based on their mass.[15] |
| Throughput | Lower throughput. | Higher throughput, especially when coupled with LC. |
Section 4: Synergistic Power: A Combined Approach
While both NMR and mass spectrometry are powerful techniques on their own, a combined approach provides the most comprehensive and robust confirmation of purity. NMR provides the definitive structural confirmation and accurate quantification of the bulk material, while LC-MS excels at detecting and identifying trace-level impurities that may not be visible in the NMR spectrum. This orthogonal approach is highly recommended for regulatory submissions and ensures the highest level of confidence in the quality of the drug substance.[26][27][28][29][30]
Visualizing the Workflow
Caption: Combined NMR and MS workflow for purity confirmation.
Conclusion
The confirmation of this compound purity is a multi-faceted task that benefits from the complementary strengths of NMR and mass spectrometry. NMR provides unparalleled structural detail and robust quantification, while mass spectrometry offers exceptional sensitivity for impurity profiling. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently assess the purity of their compounds, ensuring the integrity of their research and the safety of potential therapeutic agents.
References
- 1. GSRS [precision.fda.gov]
- 2. scbt.com [scbt.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Solvents [merckmillipore.com]
- 8. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 9. scispace.com [scispace.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. library.dphen1.com [library.dphen1.com]
- 23. mdpi.com [mdpi.com]
- 24. rsc.org [rsc.org]
- 25. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fda.gov [fda.gov]
- 27. demarcheiso17025.com [demarcheiso17025.com]
- 28. researchgate.net [researchgate.net]
- 29. emerypharma.com [emerypharma.com]
- 30. scielo.br [scielo.br]
A Researcher's Guide to In Vitro and In Vivo Correlation of 1-(4-Chlorophenyl)guanidine Activity
In the landscape of modern drug discovery, establishing a robust in vitro-in vivo correlation (IVIVC) is paramount. It serves as a critical bridge between early-stage laboratory findings and preclinical or clinical outcomes, ultimately de-risking the development process and accelerating the delivery of novel therapeutics to patients.[1][2][3] This guide provides an in-depth technical comparison of the biological activities of 1-(4-Chlorophenyl)guanidine, a small molecule with known inhibitory effects on urokinase and modulatory activity on the acid-sensing ion channel 3 (ASIC3).
Through a detailed exploration of relevant in vitro assays and their corresponding in vivo models, we will elucidate the experimental pathways to establishing a meaningful IVIVC for this compound. The protocols and data presented herein are designed to be a practical resource for researchers, scientists, and drug development professionals.
The Dual Personality of this compound: A Tale of Two Targets
This compound has emerged as a molecule of interest due to its interaction with two distinct and therapeutically relevant proteins:
-
Urokinase-type Plasminogen Activator (uPA): A serine protease critically involved in cancer cell invasion and metastasis through the degradation of the extracellular matrix.[4][5] Its inhibition is a promising strategy for anti-cancer therapies.
-
Acid-Sensing Ion Channel 3 (ASIC3): A proton-gated cation channel predominantly expressed in sensory neurons, playing a significant role in pain perception, particularly in inflammatory and acidic conditions.[6][7] Modulation of ASIC3 presents a potential avenue for the development of novel analgesics.
This guide will dissect the activity of this compound against both targets, providing a framework for a comprehensive preclinical evaluation.
In Vitro Characterization: Quantifying Biological Activity at the Bench
The initial step in understanding the therapeutic potential of this compound is to quantify its activity and potency in controlled laboratory settings.
Urokinase Inhibition: Halting the Engine of Metastasis
The enzymatic activity of urokinase can be readily measured using fluorometric or chromogenic assays. These assays typically involve a synthetic substrate that, when cleaved by urokinase, releases a fluorescent or colored molecule, providing a quantitative measure of enzyme activity.
This protocol is adapted from commercially available kits and established methodologies.[8][9][10]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reconstitute human urokinase enzyme and the fluorogenic substrate in the provided assay buffer.
-
Prepare a positive control inhibitor (e.g., Amiloride).
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add serial dilutions of this compound, the positive control, and a vehicle control to respective wells.
-
Initiate the reaction by adding the urokinase enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
Add the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at an excitation/emission wavelength of 350/450 nm in a kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | Urokinase | Fluorometric | 5.2 |
| Amiloride (Reference) | Urokinase | Fluorometric | 10.8[11] |
| WX-340 (Reference) | Urokinase | Not Specified | 0.15[5] |
This data is hypothetical and for illustrative purposes.
ASIC3 Modulation: Tuning the Perception of Pain
The activity of ion channels like ASIC3 is best characterized using electrophysiological techniques, specifically the whole-cell patch-clamp method. This allows for the direct measurement of ion flow through the channel in response to stimuli (in this case, a drop in pH) and the effect of modulatory compounds.
This protocol is based on established methods for studying ASIC channels.[12]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., CHO or HEK293 cells) that does not endogenously express ASIC channels.
-
Transiently transfect the cells with a plasmid encoding human ASIC3.
-
-
Electrophysiology Recording:
-
Prepare extracellular and intracellular solutions with appropriate ionic compositions.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Apply a rapid change in the extracellular solution from a resting pH (e.g., 7.4) to an activating pH (e.g., 6.0) to elicit an ASIC3 current.
-
After establishing a stable baseline current, co-apply the activating pH solution with varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the test compound.
-
Calculate the percentage of potentiation or inhibition at each concentration.
-
Plot the percentage modulation against the compound concentration to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).
-
| Compound | Target | Assay Type | Effect | EC₅₀/IC₅₀ (µM) |
| This compound | ASIC3 | Patch-Clamp | Positive Allosteric Modulator | 12.5 (EC₅₀) |
| GMQ (Reference) | ASIC3 | Patch-Clamp | Agonist | 30 (EC₅₀)[3] |
| APETx2 (Reference) | ASIC3 | Not Specified | Inhibitor | 0.06 (IC₅₀)[7] |
This data is hypothetical and for illustrative purposes.
In Vivo Evaluation: From Benchtop Activity to Preclinical Efficacy
The ultimate test of a drug candidate's potential lies in its performance within a living system. The choice of an appropriate animal model is crucial and should be guided by the compound's mechanism of action.
Urokinase Inhibition in an Orthotopic Pancreatic Cancer Model
Given the role of urokinase in metastasis, an in vivo model that allows for the assessment of tumor growth and dissemination is ideal. Orthotopic models, where human cancer cells are implanted into the corresponding organ in an immunocompromised mouse, often provide a more clinically relevant setting.
This protocol is based on established models of pancreatic cancer metastasis.[13]
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Surgically implant a human pancreatic cancer cell line known to express high levels of urokinase into the pancreas of each mouse.
-
-
Treatment Regimen:
-
Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound, and a reference compound (e.g., a known uPA inhibitor).
-
Administer the compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses.
-
-
Efficacy Endpoints:
-
Monitor tumor growth over time using non-invasive imaging (e.g., bioluminescence or ultrasound).
-
At the end of the study, sacrifice the animals and perform a necropsy.
-
Measure the primary tumor weight.
-
Quantify the number and size of metastatic lesions in distant organs, particularly the liver.
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment groups.
-
Statistically analyze the differences in the incidence and burden of metastasis.
-
| Treatment Group | Dose (mg/kg, p.o.) | Primary Tumor Growth Inhibition (%) | Reduction in Liver Metastases (%) |
| This compound | 50 | 45 | 60 |
| Reference uPA Inhibitor | 50 | 55 | 75 |
| Vehicle Control | - | 0 | 0 |
This data is hypothetical and for illustrative purposes.
ASIC3 Modulation in a Model of Inflammatory Pain
To evaluate the analgesic potential of this compound as an ASIC3 modulator, an in vivo model of inflammatory pain is appropriate. The carrageenan-induced paw edema model is a well-established and reproducible method for this purpose.
This protocol is a standard model for assessing analgesic compounds.[14]
-
Animal Model:
-
Use healthy adult rats or mice.
-
-
Induction of Inflammation:
-
Inject a small volume of carrageenan solution into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
-
Treatment and Behavioral Testing:
-
Administer this compound, a vehicle control, or a reference analgesic (e.g., a non-steroidal anti-inflammatory drug) at various time points before or after the carrageenan injection.
-
Measure the paw volume to quantify edema.
-
Assess pain sensitivity using a von Frey filament test (for mechanical allodynia) or a Hargreaves test (for thermal hyperalgesia).
-
-
Data Analysis:
-
Compare the paw volume and pain thresholds between the different treatment groups over time.
-
Determine the dose-dependent analgesic effect of the test compound.
-
| Treatment Group | Dose (mg/kg, p.o.) | Reversal of Mechanical Allodynia (%) | Reduction in Paw Edema (%) |
| This compound | 30 | 55 | 40 |
| Reference NSAID | 10 | 70 | 60 |
| Vehicle Control | - | 0 | 0 |
This data is hypothetical and for illustrative purposes.
Bridging the Gap: Pharmacokinetics and In Vitro-In Vivo Correlation
A successful IVIVC relies on a thorough understanding of the compound's pharmacokinetic (PK) profile – its absorption, distribution, metabolism, and excretion (ADME).
Pharmacokinetic Profiling
A preliminary PK study in rodents is essential to determine key parameters such as bioavailability, half-life, and maximum plasma concentration (Cmax). This information is crucial for designing efficacious dosing regimens for the in vivo studies.
Based on data from structurally related compounds, we can project a plausible PK profile.[15]
| Parameter | Value |
| Oral Bioavailability (%) | 40 |
| Tmax (h) | 2 |
| Cmax (ng/mL) | 500 |
| Half-life (h) | 6 |
| Clearance (mL/min/kg) | 25 |
This data is hypothetical and for illustrative purposes.
Establishing the Correlation
The core of the IVIVC lies in mathematically relating the in vitro potency (IC₅₀ or EC₅₀) to the in vivo efficacy. This often involves PK/PD modeling, where plasma concentrations of the drug over time are correlated with the observed pharmacological effect.
For this compound, one could plot the in vitro urokinase inhibition (IC₅₀) against the in vivo reduction in metastasis, or the in vitro ASIC3 modulation (EC₅₀) against the in vivo analgesic effect. A strong correlation would suggest that the in vitro assay is a good predictor of the in vivo outcome, which is invaluable for future drug development decisions.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for establishing the IVIVC of this compound.
Caption: Simplified signaling pathways for urokinase and ASIC3.
Conclusion: A Roadmap for Preclinical Success
This guide has provided a comprehensive framework for evaluating the in vitro and in vivo activities of this compound and establishing a meaningful IVIVC. By systematically characterizing its effects on both urokinase and ASIC3, researchers can build a robust data package to support its further development as a potential therapeutic agent. The principles and methodologies outlined here are broadly applicable to the preclinical assessment of other dual-activity small molecules, underscoring the importance of a well-defined IVIVC strategy in modern drug discovery.
References
- 1. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]
- 4. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ASIC3 inhibition modulates inflammation-induced changes in the activity and sensitivity of Aδ and C fiber sensory neurons that innervate bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-Sensing Ion Channels as Potential Therapeutic Targets in Neurodegeneration and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Local ASIC3 modulates pain and disease progression in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human pharmacokinetics of proguanil and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(4-Chlorophenyl)guanidine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities must be beyond reproach. 1-(4-Chlorophenyl)guanidine is a key chemical moiety and a potential impurity in the synthesis of several pharmaceutical compounds. Its accurate quantification is crucial for ensuring the safety and efficacy of final drug products. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the analysis of this compound.
The core of this document is a detailed exploration of cross-validation, a critical process for comparing and ensuring the interchangeability of analytical methods.[1] As outlined by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), robust analytical method validation is a mandatory requirement.[2][3] This guide will not only present the "how" but, more importantly, the "why" behind the experimental choices, grounding every step in established scientific principles and regulatory expectations.[4][5]
Physicochemical Properties of this compound: A Foundation for Method Development
A thorough understanding of the analyte's physicochemical properties is the bedrock of logical method development. For this compound, the following characteristics are key considerations:
-
Molecular Formula: C₇H₈ClN₃[6]
-
Molecular Weight: 169.61 g/mol [6]
-
Physical State: Solid[6]
-
Solubility: The hydrochloride salt is soluble in water, which is a critical factor for preparing standards and samples for reversed-phase HPLC.[7]
-
UV Absorbance: The presence of the chlorophenyl group imparts UV-absorbing properties, making UV detection a suitable choice for HPLC.
-
Volatility and Thermal Stability: As a guanidine derivative, its volatility is expected to be low, and it may be prone to thermal degradation at the high temperatures typically used in GC inlets. This necessitates a careful evaluation for direct GC analysis or the use of derivatization to enhance volatility and stability.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a polar, UV-active compound like this compound, a reversed-phase HPLC method with UV detection is a logical first choice.
Rationale for Experimental Choices
-
Reversed-Phase Chromatography: This mode is ideal for separating polar to moderately nonpolar compounds from a polar mobile phase. Given the aqueous solubility of the hydrochloride salt of our analyte, this is a fitting approach.
-
C18 Column: A C18 (octadecylsilane) stationary phase is a workhorse in reversed-phase chromatography, offering excellent retention and separation for a wide range of analytes, including aromatic compounds.
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of retention and peak shape. A phosphate buffer is chosen to control the pH and ensure the consistent ionization state of the basic guanidine group, leading to reproducible retention times.
-
UV Detection: The aromatic ring in this compound provides a chromophore that absorbs UV light. Based on the structure, a detection wavelength in the range of 230-260 nm is a reasonable starting point for good sensitivity. For this guide, we will propose a wavelength of 240 nm.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound HCl and dissolve in 10 mL of mobile phase.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample matrix containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Caption: Workflow for the HPLC-UV analysis of this compound.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the low volatility and potential for thermal degradation of guanidines, direct GC analysis can be challenging. Therefore, a derivatization step is often employed to convert the analyte into a more volatile and stable form.
Rationale for Experimental Choices
-
Derivatization: To overcome the low volatility of this compound, we propose a derivatization reaction with trifluoroacetic anhydride (TFAA). TFAA reacts with the amine groups of the guanidine moiety to form a more volatile and thermally stable trifluoroacetyl derivative.
-
GC-FID: Flame Ionization Detection is a universal detector for organic compounds and provides a robust and linear response, making it suitable for quantification.
-
Column Selection: A mid-polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is a good general-purpose column for separating a wide range of derivatized compounds.
-
Temperature Programming: A temperature gradient is necessary to ensure the efficient elution of the derivatized analyte and any potential by-products while maintaining good peak shape.
Experimental Protocol: GC-FID (with Derivatization)
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
-
Derivatization Procedure:
-
Evaporate 1 mL of the sample/standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent under nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC injection.
-
-
Chromatographic Conditions:
-
Column: HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL (split ratio 10:1).
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable volatile solvent (e.g., methanol) and subject them to the derivatization procedure as described above.
-
Caption: Workflow for the GC-FID analysis of this compound with derivatization.
Cross-Validation of the HPLC-UV and GC-FID Methods
Cross-validation is the process of comparing two analytical methods to demonstrate that they provide equivalent results, ensuring that data from either method can be used interchangeably.[8] This is particularly important when transferring a method between laboratories or when a secondary method is needed as a backup or for confirmatory purposes.
Cross-Validation Protocol
The cross-validation study will be performed by analyzing the same set of samples using both the validated HPLC-UV and GC-FID methods. The study will focus on accuracy and precision.
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at three concentration levels: Low, Medium, and High (e.g., 5, 50, and 90 µg/mL) from a separate stock solution than that used for calibration standards.
-
-
Analysis:
-
Analyze five replicates of each QC level using both the HPLC-UV and GC-FID methods on the same day by the same analyst.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration for each QC level determined by the GC-FID method should be within ±15% of the mean concentration determined by the established HPLC-UV method.
-
Precision: The coefficient of variation (%CV) for the five replicates at each QC level should not exceed 15% for both methods.
-
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activities of Guanidine Compounds
Introduction: The Double-Edged Sword of Oxygen and the Role of Guanidines
Life in an aerobic environment comes at a cost: oxidative stress. The metabolic processes that sustain us also generate reactive oxygen species (ROS), such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide.[1] While essential for signaling pathways, an overabundance of ROS can inflict significant damage on vital biomolecules, including DNA, lipids, and proteins.[2][3] This imbalance is implicated in the pathogenesis of numerous diseases, from neurodegenerative disorders to cardiovascular conditions and cancer.[1][3]
Antioxidants are our primary defense, acting as molecular scavengers that neutralize these harmful radicals.[2][4] While the body has endogenous antioxidant systems, exogenous sources from diet and pharmaceuticals play a crucial role in mitigating oxidative damage.[4] The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in natural products and synthetic drugs.[5][6][7][8] While renowned for other biological activities, the potential of guanidine-containing molecules as antioxidants is an area of growing interest.[9][10]
This guide provides a comparative analysis of the antioxidant activities of several key guanidine compounds. We will delve into the underlying mechanisms, present supporting experimental data from established assays, and provide detailed protocols to empower researchers in this field. Our focus is not merely on what these compounds do, but why they do it, offering insights into the structure-activity relationships that govern their antioxidant potential.
Mechanisms of Antioxidant Action in Guanidine Compounds
Guanidine derivatives can exert their antioxidant effects through several key mechanisms. The choice of multiple assays for their evaluation is a critical experimental decision, as each assay elucidates a different facet of antioxidant capacity.
-
Direct Radical Scavenging: This is the most direct form of antioxidant activity, involving the neutralization of free radicals by donating a hydrogen atom or an electron.[11] Assays like DPPH and ABTS are specifically designed to measure this capacity. The chemical structure of the guanidine derivative, particularly the presence and nature of substituents on the nitrogen atoms, heavily influences its ability to scavenge radicals.
-
Reductant Activity (Electron Donation): Many antioxidants can reduce oxidized species. The Ferric Reducing Antioxidant Power (FRAP) assay quantifies this ability by measuring the reduction of a ferric ion (Fe³⁺) to a ferrous ion (Fe²⁺).[1][12]
-
Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of the highly destructive hydroxyl radical via the Fenton reaction. Guanidines, particularly in their deprotonated (guanidinate) form, can act as powerful chelating ligands, binding to these metal ions and rendering them redox-inactive.[13][14][15] This sequestration is a crucial preventative antioxidant mechanism.
Below is a diagram illustrating the primary antioxidant defense mechanisms.
References
- 1. arborassays.com [arborassays.com]
- 2. assaygenie.com [assaygenie.com]
- 3. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 4. Total Antioxidant Capacity (FRAP) Assay (Colorimetric) - Amerigo Scientific [amerigoscientific.com]
- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 8. The chemistry and biology of guanidine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Guanidinates as Alternative Ligands for Organometallic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
The Guanidine Moiety: A Privileged Scaffold for Modulating a Diverse Array of Receptors
A Comparative Guide to the Structure-Activity Relationships of Guanidine Derivatives at NMDA, Adrenergic, Muscarinic, Imidazoline, and Opioid Receptors
For researchers, scientists, and professionals in drug development, the guanidine group represents a fundamental structural motif with remarkable versatility. Its basicity and ability to form multiple hydrogen bonds have positioned it as a key pharmacophore in a multitude of biologically active compounds. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of guanidine derivatives at several critical receptor families, offering insights into the molecular features that govern their potency and selectivity. By understanding the nuanced interplay between the guanidine core and its surrounding chemical architecture, we can better rationalize the design of novel therapeutics with enhanced target specificity and desired pharmacological profiles.
The NMDA Receptor: Targeting Excitotoxicity with Diarylguanidines
The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory, is also a key player in excitotoxic neuronal damage.[1] Overactivation of this receptor leads to excessive calcium influx, triggering a cascade of events that culminate in cell death, a hallmark of various neurological disorders.[2] Guanidine derivatives, particularly diarylguanidines, have emerged as potent noncompetitive antagonists of the NMDA receptor, offering a promising avenue for neuroprotection.[3][4][5]
Structure-Activity Relationship at the NMDA Receptor
The SAR of diarylguanidines at the NMDA receptor ion channel site has been systematically explored, revealing key structural determinants for high affinity and selectivity over other targets like sigma receptors.[6]
-
Aryl Substituents: The position of substituents on the phenyl rings is critical. Symmetrically substituted diphenylguanidines with ortho or meta substituents exhibit greater affinity for the NMDA receptor ion channel site compared to their para-substituted counterparts.[6] For instance, an isopropyl group is favored at the ortho position, while an ethyl group is preferred at the meta position.[6]
-
Symmetry and Unsaturation: Unsymmetrical diarylguanidines, such as those containing a naphthalene ring on one nitrogen and a substituted phenyl ring on the other (e.g., N-1-naphthyl-N'-(3-ethylphenyl)guanidine), can lead to a 3-5 fold increase in affinity for the NMDA receptor ion channel site without affecting sigma receptor affinity.[6]
-
Guanidine Substitution: The introduction of small alkyl substituents on the guanidine nitrogens can dramatically influence selectivity. Tri- and tetrasubstituted diarylguanidines often retain high affinity for the NMDA receptor while showing a significant reduction in affinity for sigma receptors.[6] Methyl and ethyl groups are generally the most preferred substituents in this regard. A prime example is N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, which displays high affinity for the NMDA receptor ion channel site (IC50 = 36 nM) and low affinity for sigma receptors (IC50 = 2540 nM).[6]
Comparative Data: Diarylguanidine Derivatives at the NMDA Receptor
| Compound | Structure | NMDA Receptor Affinity (IC50, nM) | Sigma Receptor Affinity (IC50, nM) | Reference |
| N,N'-di-o-tolylguanidine (DTG) | Symmetrical diphenylguanidine | - | High affinity | [6] |
| N-1-naphthyl-N'-(3-ethylphenyl)guanidine | Unsymmetrical diarylguanidine | High affinity | Moderate affinity | [6] |
| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | Trisubstituted diarylguanidine | 36 | 2540 | [6] |
Experimental Protocol: ³HMK-801 Radioligand Binding Assay
This assay is a cornerstone for evaluating the binding of noncompetitive antagonists to the NMDA receptor ion channel.[7][8]
Principle: The assay measures the displacement of a radiolabeled ligand, --INVALID-LINK--MK-801, which binds to the open channel of the NMDA receptor, by a test compound. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Step-by-Step Methodology: [9]
-
Membrane Preparation: Rat forebrain tissue is homogenized in a sucrose buffer and centrifuged to isolate the crude membrane fraction. The pellet is then subjected to multiple wash cycles with Tris-HCl buffer to remove endogenous glutamate and glycine.
-
Incubation: The washed membranes are incubated with a fixed concentration of --INVALID-LINK--MK-801 (e.g., 5 nM) and varying concentrations of the test compound. The incubation is carried out in the presence of saturating concentrations of glutamate and glycine to ensure the NMDA receptor channels are in an open state.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled NMDA receptor antagonist (e.g., 10 µM MK-801). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis.
Workflow Diagram:
References
- 1. innoprot.com [innoprot.com]
- 2. pnas.org [pnas.org]
- 3. Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Chlorophenyl)guanidine
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Chlorophenyl)guanidine, a compound that, due to its guanidinium and chlorophenyl moieties, requires careful consideration to ensure personnel safety and environmental protection. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.
Understanding the Hazard Profile: Why Specific Procedures are Critical
This compound is not a benign substance. While specific toxicological data for this exact compound is not extensively published, we can infer its potential hazards from its structural components: the guanidine group and the chlorophenyl group. Guanidine and its salts are known to be hazardous, with potential for acute toxicity if swallowed, and can cause skin and eye irritation.[1] Furthermore, chlorophenols are recognized environmental contaminants that can be toxic to aquatic life and may have carcinogenic properties.[2][3][4] The combination of these two groups in one molecule necessitates a disposal protocol that mitigates both immediate exposure risks and long-term environmental harm.
Adherence to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) is mandatory.[5][6][7] Specifically, the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires the implementation of a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[5][6]
The Disposal Workflow: A Step-by-Step Protocol
The following procedures should be integrated into your laboratory's standard operating procedures (SOPs) for chemical waste management.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1] The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1]
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is the foundational step for safe disposal.[1]
-
Solid Waste:
-
Collect unadulterated solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, bench paper) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[1]
-
The container must be compatible with the solvents used. For instance, do not use plastic containers for halogenated organic solvents.
-
Step 3: Labeling and Temporary Storage
Accurate and detailed labeling is a critical compliance point and essential for the safety of waste handlers.
-
Labeling Requirements: The waste container must be clearly marked with:
-
The words "Hazardous Waste."[1]
-
The full chemical name: "this compound Waste."
-
The specific components and their approximate concentrations (e.g., "in methanol," "aqueous solution").
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
-
-
Storage:
Step 4: Arranging for Final Disposal
The final and most critical step is to coordinate with your institution's EHS department for the pickup and ultimate disposal of the hazardous waste.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do Not Attempt On-Site Treatment (Unless Authorized): While some chemical waste can be neutralized or treated in the lab, the potential for hazardous byproducts from the degradation of this compound makes on-site treatment by untrained personnel unsafe. Thermal degradation, for instance, can produce harmful substances.[3]
-
Professional Disposal: The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).[10] Disposal methods may include high-temperature incineration, which is effective for destroying organic compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Quantitative Data Summary: Hazard Classification
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [11] |
| Skin Irritation | Causes skin irritation. | [11] |
| Eye Irritation | Causes serious eye irritation. | [11] |
| Aquatic Hazard | Harmful to aquatic life. |
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures, you contribute to a safer working environment and minimize the ecological impact of your research. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for the chemicals you handle. Your diligence in these matters reflects the highest standards of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. osha.gov [osha.gov]
- 7. lighthouselabservices.com [lighthouselabservices.com]
- 8. criver.com [criver.com]
- 9. bioshopcanada.com [bioshopcanada.com]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
Navigating the Safe Handling of 1-(4-Chlorophenyl)guanidine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, compounds like 1-(4-Chlorophenyl)guanidine (CAS No. 45964-97-4) represent key building blocks. However, with innovation comes the profound responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data for this specific compound is not widely available, the known hazards of its hydrochloride salt and related guanidine derivatives provide a strong basis for a cautious approach. The hydrochloride salt is known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] The presence of a chlorinated phenyl group also warrants careful handling, as related compounds have demonstrated the potential for significant toxicity. Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust or aerosols.
Key Hazard Information Summary
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Ingestion |
| Skin Irritation (Inferred) | Likely to cause skin irritation upon contact.[2][3] | Dermal (skin) contact |
| Eye Irritation (Inferred) | Likely to cause serious eye irritation.[2][3] | Eye contact |
| Respiratory Irritation (Inferred) | May cause respiratory tract irritation if inhaled as a dust.[2][3] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The following recommendations are based on best practices for handling potent powdered compounds and guanidine derivatives.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[1] | Guanidine salts have shown compatibility with nitrile and neoprene.[1] For prolonged or immersive contact, consider double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Eye/Face Protection | Safety goggles or safety glasses with side shields.[1] | Must be worn at all times in the laboratory. For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to safety goggles. |
| Skin and Body Protection | A flame-retardant lab coat. | A fully fastened lab coat prevents incidental skin contact. Ensure it is regularly laundered. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | All work with this solid compound should be conducted in a fume hood to minimize inhalation of any potential dust.[1] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is essential.[4] |
Operational Plan: From Weighing to Solution Preparation
A systematic workflow is crucial for preventing accidental exposure and maintaining the integrity of your experiment. The principle of containment is paramount.
Weighing the Compound
Handling powdered chemicals presents a significant risk of aerosolization.[5]
Step-by-Step Weighing Protocol:
-
Designate an Area: Set up and label a specific location within a certified chemical fume hood for weighing this compound.[6]
-
Prepare the Surface: Cover the work surface with absorbent bench paper to contain any minor spills.[7]
-
Use Engineering Controls: Whenever possible, use a vented balance enclosure. This provides a localized, controlled environment that minimizes the escape of airborne particles.[5]
-
Tare the Container: Place a tared, lidded container on the balance.
-
Add the Compound: Inside the fume hood, carefully add the powder to the container. Keep the container as closed as possible during transfer.[6][7]
-
Minimize Static: The use of anti-static weigh boats or an anti-static gun can prevent fine powders from scattering due to electrostatic charge.[6]
-
Final Weighing: Close the lid securely before moving the container back to the balance for the final weight measurement.
-
Immediate Cleanup: Use a disposable spatula and weigh paper, and dispose of them immediately as contaminated waste.[6] Clean the balance and surrounding surfaces by wiping with a damp cloth, never by dry brushing, which can generate dust.[6]
Preparing Solutions
-
Solubilization in Fume Hood: All subsequent steps, including adding solvents to the weighed compound, should be performed within the chemical fume hood.
-
Controlled Addition: Add the solvent slowly to the solid to avoid splashing.
-
Labeling: Clearly label the final solution with the chemical name, concentration, date, and appropriate hazard warnings.
Emergency and Disposal Plan
Preparedness for spills and a clear disposal pathway are non-negotiable components of laboratory safety.
Spill Response
Minor Spill (<1g):
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Contain and Clean: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Dampen the material slightly with water to prevent dust generation, then carefully scoop it into a labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
Major Spill (>1g):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's emergency response team and the laboratory supervisor.
-
Restrict Access: Prevent entry to the spill area.
-
Provide Information: Furnish the emergency response team with the Safety Data Sheet (SDS) for this compound.
Waste Disposal
The proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Solid Waste: Collect unused or waste this compound, and all contaminated disposable materials (e.g., gloves, weigh boats, absorbent paper), in a designated, properly labeled hazardous solid waste container.[1]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container.[1]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[1]
-
Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials.
-
CRITICAL PRECAUTION: Do not mix guanidine-containing waste with bleach or strong acids. This combination can lead to the formation of highly reactive and toxic compounds.[3][8]
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health & Safety (EHS) department.
By integrating these detailed operational and disposal plans into your laboratory's standard procedures, you create a robust safety framework that protects researchers, ensures experimental integrity, and maintains regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. lgcstandards.com [lgcstandards.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
